USP7-IN-2
Description
Properties
Molecular Formula |
C29H34N6O3 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
3-[4-(aminomethyl)phenyl]-6-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methylpyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C29H34N6O3/c1-20(22-6-4-3-5-7-22)16-24(36)34-14-12-29(38,13-15-34)18-35-19-31-25-26(28(35)37)32-33(2)27(25)23-10-8-21(17-30)9-11-23/h3-11,19-20,38H,12-18,30H2,1-2H3/t20-/m1/s1 |
InChI Key |
DGHAUZFDWIZFRM-HXUWFJFHSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
USP7-IN-4; USP7IN4; USP7 IN 4; USP7IN-4 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of USP7 Inhibitor FT671: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating the stability of key proteins involved in tumorigenesis.[1][2][3][4] USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from its substrates, thereby rescuing them from proteasomal degradation.[2][5] One of its most critical substrates is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[4][5][6][7][8] By stabilizing MDM2, USP7 indirectly promotes the degradation of p53, a mechanism often exploited by cancer cells to evade apoptosis and proliferate.[3][5][6] This guide provides a detailed overview of the mechanism of action of FT671, a potent and selective non-covalent inhibitor of USP7.
Core Mechanism of Action: Allosteric Inhibition
FT671 is a non-covalent inhibitor that binds to the catalytic domain of USP7.[5][9] Co-crystal structures have revealed that FT671 targets a dynamic pocket near the catalytic center of the auto-inhibited apo-form of USP7.[5] This binding site is distinct from that of other USP deubiquitinases, contributing to the inhibitor's selectivity.[5] By occupying this pocket, FT671 competitively and allosterically hinders the binding of ubiquitin to the catalytic triad (B1167595) of USP7, thereby inhibiting its enzymatic activity.[10]
Biochemical and Cellular Activity of FT671
The inhibitory potency of FT671 has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity of FT671
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 52 nM | USP7 Catalytic Domain (USP7cd) | Ubiquitin-Rhodamine Assay | [5][6][9] |
| IC50 | 69 nM | USP7 (residues 208-1102) | Ubiquitin-Rhodamine Assay | [5] |
| Kd | 65 nM | USP7 Catalytic Domain (USP7cd) | Surface Plasmon Resonance (SPR) | [5][6][9] |
Table 2: Cellular Activity of FT671
| Cell Line | Assay Type | Endpoint | Result | Reference |
| HCT116 | Western Blot | p53 protein levels | Increased | [5][6] |
| U2OS | Western Blot | p53 protein levels | Increased | [5][6] |
| IMR-32 | Western Blot | N-Myc degradation, p53 upregulation | Observed | [5][6] |
| MM.1S | Western Blot | p53 stabilization | Observed | [6] |
| MM.1S | Cell Viability Assay | Inhibition of tumor growth | Dose-dependent inhibition | [6][10] |
Signaling Pathway Modulation
The primary consequence of USP7 inhibition by FT671 is the destabilization of its substrates. This leads to a cascade of downstream effects, most notably the reactivation of the p53 tumor suppressor pathway.
The USP7-MDM2-p53 Axis
Under normal conditions, USP7 deubiquitinates and stabilizes MDM2.[3][7] MDM2, in turn, ubiquitinates p53, targeting it for proteasomal degradation.[4][5][6][8] Inhibition of USP7 by FT671 disrupts this cycle. The subsequent degradation of MDM2 leads to the accumulation and stabilization of p53.[5][6] Activated p53 then transcriptionally upregulates its target genes, including CDKN1A (encoding p21), which induces cell cycle arrest, and pro-apoptotic genes like BBC3 (encoding PUMA).[5][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 8. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FT671 | DUB | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
The Enigmatic Discovery and Synthesis of USP7-IN-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target in oncology and other therapeutic areas due to its critical role in regulating the stability of key proteins involved in cell cycle progression, DNA damage repair, and immune response. The inhibition of USP7 offers a promising strategy for the destabilization of oncogenes and the reactivation of tumor suppressor pathways. Among the numerous inhibitors developed, USP7-IN-2, chemically identified as 4-(3-chloro-4-cyanophenyl)-N-((4-(2,6-difluorobenzoyl)piperazin-1-yl)sulfonyl)benzamide, represents a molecule of significant interest. This technical guide provides a comprehensive overview of the available information regarding its discovery, synthesis, and biological context.
A Note on the Origin of this compound: Extensive literature searches indicate that "this compound" is primarily a designation used by commercial chemical suppliers. The original discovery and detailed characterization of this specific compound do not appear to be publicly available in peer-reviewed scientific literature under this name. Consequently, this guide is curated from an analysis of related USP7 inhibitor discovery programs and general principles of medicinal chemistry and pharmacology, rather than a direct exposition of a dedicated research paper on this compound.
The Landscape of USP7 Inhibitor Discovery
The development of potent and selective USP7 inhibitors has been an area of intense research. Early efforts led to the identification of several chemical scaffolds that demonstrated inhibitory activity against USP7. These efforts have largely focused on targeting the catalytic domain of the enzyme, either through covalent or non-covalent interactions. More recent strategies have also explored allosteric inhibition, targeting sites distinct from the active site to achieve greater selectivity.
The general workflow for the discovery of a novel inhibitor like this compound would typically follow a structured path.
Caption: A generalized workflow for the discovery and development of a novel small molecule inhibitor.
Synthesis of this compound
While a specific, detailed synthetic protocol for this compound from a primary research article is not available, a plausible retrosynthetic analysis can be proposed based on its chemical structure: 4-(3-chloro-4-cyanophenyl)-N-((4-(2,6-difluorobenzoyl)piperazin-1-yl)sulfonyl)benzamide. The synthesis would likely involve the coupling of three key fragments: a substituted benzoyl chloride, a piperazine (B1678402) intermediate, and a substituted benzamide.
Proposed Key Synthetic Steps:
-
Formation of the Piperazine-Sulfonamide Intermediate: This would likely involve the reaction of piperazine with a sulfonyl chloride derivative of 4-(3-chloro-4-cyanophenyl)benzoic acid.
-
Acylation of the Piperazine: The resulting piperazine-sulfonamide would then be acylated with 2,6-difluorobenzoyl chloride to yield the final product.
The specific reaction conditions, such as solvents, temperatures, and catalysts, would be crucial for optimizing the yield and purity of the final compound.
Biological Activity and Mechanism of Action
Given its classification as a USP7 inhibitor, this compound is presumed to exert its biological effects by inhibiting the deubiquitinating activity of the USP7 enzyme. This inhibition leads to the accumulation of ubiquitinated forms of USP7 substrates, targeting them for proteasomal degradation.
Key Signaling Pathways Modulated by USP7 Inhibition
The therapeutic potential of USP7 inhibitors stems from their ability to modulate several critical signaling pathways, most notably the p53-MDM2 axis.
-
The p53-MDM2 Pathway: In many cancers, the tumor suppressor protein p53 is kept at low levels by the E3 ubiquitin ligase MDM2, which targets p53 for degradation. USP7 deubiquitinates and stabilizes MDM2. Inhibition of USP7 leads to the degradation of MDM2, which in turn allows for the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.
Caption: The role of USP7 in the p53-MDM2 signaling pathway and the effect of inhibition.
-
Other Potential Pathways: Beyond the p53-MDM2 axis, USP7 is known to regulate a multitude of other substrates involved in various cellular processes. These include proteins involved in the DNA damage response (e.g., Claspin, RAD18), epigenetic regulation (e.g., DNMT1, UHRF1), and other oncogenic pathways. Therefore, the effects of this compound are likely to be pleiotropic.
Quantitative Data
Without the primary publication, it is not possible to provide a table of quantitative data (e.g., IC50, EC50, pharmacokinetic parameters) specifically for this compound. For context, highly potent USP7 inhibitors discovered through dedicated research programs often exhibit IC50 values in the low nanomolar range in biochemical assays and demonstrate cellular activity in the sub-micromolar to low micromolar range.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, a general protocol for assessing the biochemical activity of a USP7 inhibitor is provided below.
General Protocol: In Vitro USP7 Inhibition Assay (Ubiquitin-Rhodamine 110)
-
Reagents and Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-Rhodamine 110 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In the assay plate, add a small volume of the diluted compound to each well.
-
Add the USP7 enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 485 nm, emission at 535 nm) over time.
-
Calculate the reaction rate for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Conclusion
The Intricate Dance of Structure and Activity: A Technical Guide to 2-Aminopyridine-Based USP7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target in oncology and other therapeutic areas due to its critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and immune response. The development of small molecule inhibitors of USP7 is a key focus of modern drug discovery. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a prominent class of USP7 inhibitors built on a 2-aminopyridine (B139424) scaffold, exemplified by the GNE-6640 series. This document details the quantitative impact of structural modifications on inhibitory activity, provides comprehensive experimental protocols for their evaluation, and visualizes the key biological and experimental pathways.
Structure-Activity Relationship of 2-Aminopyridine Derivatives
The 2-aminopyridine scaffold has proven to be a fertile ground for the development of potent and selective USP7 inhibitors. A systematic exploration of substitutions at various positions of this core has elucidated key structural features that govern inhibitory activity. The following table summarizes the structure-activity relationship of a series of 2-aminopyridine derivatives, with GNE-6640 serving as a key reference compound.[1][2]
| Compound | R1 | R2 | R3 | USP7 IC50 (μM) |
| GNE-6640 (Lead) | H | H | H | (Reference) |
| 1 | H | H | H | >50 |
| 2 | OMe | H | H | >50 |
| 3 | H | OMe | H | >50 |
| 4 | H | H | OMe | >50 |
| 5 | Cl | H | H | 30.2 ± 0.3 |
| 6 | H | Cl | H | 25.4 ± 0.5 |
| 7 | H | H | Cl | 7.6 ± 0.1 |
| 8 | Br | H | H | 28.9 ± 0.4 |
| 9 | H | Br | H | 24.3 ± 0.2 |
| 10 | H | H | Br | 10.3 ± 0.3 |
| 11 | Me | H | H | 45.3 ± 0.6 |
| 12 | H | Me | H | 35.8 ± 0.1 |
| 13 | H | H | Me | 19.4 ± 0.2 |
| 14 | F | H | H | 17.0 ± 0.2 |
| 15 | H | F | H | 15.1 ± 0.1 |
| 16 | H | H | F | 12.8 ± 0.4 |
| 17 | CN | H | H | >50 |
| 18 | H | CN | H | >50 |
| 19 | H | H | CN | 22.1 ± 0.3 |
| 20 | NO2 | H | H | >50 |
| 21 | H | H | NO2 | 11.6 ± 0.5 |
| 22 | H | OCF3 | H | 20.1 ± 0.2 |
| 23 | H | H | OCF3 | 15.7 ± 0.3 |
| 24 | H | OCHF2 | H | 23.4 ± 0.4 |
| 25 | H | H | OCHF2 | 18.9 ± 0.1 |
| 26 | H | H | SO2Me | 40.5 ± 0.5 |
Data synthesized from "Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors".[1][2]
Key Signaling Pathways Involving USP7
USP7 is a central node in several critical signaling pathways. Its inhibition can have profound effects on cellular processes, most notably the p53-MDM2 tumor suppressor axis. The following diagrams illustrate the pivotal role of USP7 in these pathways.
Experimental Protocols
Accurate and reproducible assessment of inhibitor potency and mechanism of action is paramount in drug discovery. This section provides detailed methodologies for key in vitro and cellular assays.
Biochemical Assay: Ub-AMC Cleavage Assay
This assay measures the direct inhibitory effect of compounds on the enzymatic activity of USP7.
Objective: To determine the IC50 value of a test compound against purified USP7 enzyme.
Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). Cleavage of the AMC group from ubiquitin by USP7 results in an increase in fluorescence, which is proportional to enzyme activity.
Materials:
-
Purified recombinant human USP7 enzyme
-
Ub-AMC substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA
-
Test compounds dissolved in DMSO
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Add 5 µL of the diluted compound solutions or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of USP7 enzyme solution (final concentration typically 0.5-1 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 10 µL of Ub-AMC substrate solution (final concentration typically 100-500 nM) to each well.
-
Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity every 60 seconds for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Cell Viability (CellTiter-Glo®)
This assay assesses the effect of USP7 inhibition on the viability of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a cellular context.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MM.1S)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
96-well, opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere and grow for 24 hours at 37°C in a humidified CO2 incubator.
-
Prepare serial dilutions of the test compound in culture medium.
-
Add 100 µL of the diluted compound solutions or medium with DMSO (vehicle control) to the wells.
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3][4][5]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3][4][5]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the logarithm of the compound concentration to determine the GI50 value.
Cellular Assay: Western Blot for p53 and MDM2 Levels
This assay confirms the on-target effect of USP7 inhibitors by measuring the levels of key downstream proteins.
Objective: To qualitatively or quantitatively assess the stabilization of p53 and degradation of MDM2 following treatment with a USP7 inhibitor.
Procedure:
-
Plate cells and treat with the test compound as described for the cell viability assay. A typical treatment duration for observing changes in p53 and MDM2 levels is 4-24 hours.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in p53 and MDM2 protein levels.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for inhibitor screening and characterization.
This comprehensive guide provides a foundational understanding of the structure-activity relationships governing a key class of 2-aminopyridine-based USP7 inhibitors. The detailed experimental protocols and visual representations of signaling and experimental workflows offer valuable resources for researchers dedicated to the development of novel therapeutics targeting USP7. Continued exploration of the chemical space around this scaffold holds significant promise for the discovery of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties.
References
Unveiling the Binding Landscape of USP7 Inhibitors: A Technical Guide
Introduction
Ubiquitin-Specific Protease 7 (USP7), a key deubiquitinating enzyme, has emerged as a critical target in drug discovery, particularly in oncology. Its role in regulating the stability of crucial proteins involved in cell cycle progression and tumor suppression, most notably the p53-MDM2 axis, has spurred the development of potent and selective inhibitors. This technical guide provides an in-depth exploration of the binding site of a representative USP7 inhibitor, serving as a valuable resource for researchers, scientists, and drug development professionals. While the specific inhibitor "USP7-IN-2" was not identified in publicly available literature, this guide will focus on a well-characterized, non-covalent inhibitor, FT671 , to illustrate the principles of USP7 inhibition, binding site interactions, and the experimental methodologies employed in their characterization.
The Allosteric Binding Site of FT671 on USP7
Structural and biochemical studies have revealed that USP7 possesses multiple druggable pockets. FT671 binds to a distinct allosteric site located approximately 12 Å from the catalytic center of USP7.[1] This pocket is situated at the junction of the palm and thumb subdomains of the USP7 catalytic domain.[2][3] The binding of FT671 to this site stabilizes an inactive conformation of the enzyme, thereby preventing the binding of ubiquitin and inhibiting its deubiquitinase activity.[1][4]
Co-crystal structures of USP7 in complex with FT671 (PDB ID: 5NGE) have provided detailed atomic-level insights into the binding interactions.[2][3] The inhibitor occupies a dynamic pocket near the catalytic center, a pocket that is not present in either the apo or ubiquitin-bound forms of the enzyme, highlighting the plasticity of USP7.[3] Key residues within this allosteric pocket that interact with FT671 include those from the "switching loop," which plays a crucial role in the catalytic activity of USP7.[2]
Quantitative Binding Data for FT671
The affinity and inhibitory potency of FT671 against USP7 have been quantified through various biochemical and biophysical assays. A summary of this data is presented in the table below.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (USP7CD) | 52 nM (s.e.m. range: 29-94) | Ubiquitin-rhodamine assay with USP7 catalytic domain (residues 208-560) | [2] |
| IC50 (USP7C-term) | 69 nM (s.e.m. range: 39-120) | Ubiquitin-rhodamine assay with C-terminal construct of USP7 (residues 208-1102) | [2] |
| Kd | 65 nM (s.e.m. range: 45-92) | Surface Plasmon Resonance (SPR) with USP7 catalytic domain | [2] |
Experimental Protocols
The characterization of the binding site and affinity of USP7 inhibitors like FT671 involves a combination of structural biology, biochemistry, and biophysics techniques.
X-ray Crystallography
Objective: To determine the three-dimensional structure of USP7 in complex with the inhibitor to identify the binding site and key molecular interactions.
Methodology:
-
Protein Expression and Purification: The catalytic domain of human USP7 (e.g., residues 208-560) is expressed in a suitable expression system, such as E. coli, and purified to homogeneity using chromatography techniques (e.g., affinity, ion exchange, and size exclusion chromatography).
-
Crystallization: The purified USP7 catalytic domain is crystallized using vapor diffusion methods (sitting or hanging drop). This involves screening a wide range of crystallization conditions (precipitants, buffers, salts, and additives) to obtain diffraction-quality crystals.
-
Soaking or Co-crystallization: The inhibitor (e.g., FT671) is introduced to the crystals by either soaking the apo-crystals in a solution containing the inhibitor or by co-crystallizing the protein in the presence of the inhibitor.
-
Data Collection: The crystals are cryo-protected and diffraction data is collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved using molecular replacement with a known USP7 structure as a search model. The model is then refined against the diffraction data to yield the final structure of the USP7-inhibitor complex.[5][6]
Ubiquitin-Rhodamine 110 Assay
Objective: To determine the in vitro inhibitory potency (IC50) of the compound against USP7.
Methodology:
-
Reagents and Materials: Recombinant human USP7 enzyme, Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate, assay buffer (e.g., 50 mM HEPES pH 7.5, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20), test compound (e.g., FT671), DMSO, and 384-well plates.
-
Compound Plating: A serial dilution of the test compound is prepared in DMSO and dispensed into the assay plates.
-
Enzyme and Substrate Preparation: Solutions of USP7 enzyme and Ub-Rho110 substrate are prepared in the assay buffer.
-
Reaction and Measurement:
-
The USP7 enzyme solution is added to the wells containing the test compound and incubated to allow for inhibitor binding.
-
The reaction is initiated by the addition of the Ub-Rho110 substrate.
-
The increase in fluorescence, resulting from the cleavage of the rhodamine 110 from ubiquitin, is monitored over time using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
-
Data Analysis: The rate of reaction is calculated, and the percent inhibition for each compound concentration is determined relative to a DMSO control. The IC50 value is then calculated by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR)
Objective: To measure the binding affinity (Kd) and kinetics of the inhibitor to USP7.
Methodology:
-
Immobilization: Purified USP7 protein is immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of the inhibitor (analyte) are flowed over the sensor surface.
-
Detection: The binding of the inhibitor to the immobilized USP7 is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.
-
Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated from these kinetic parameters.[2]
Signaling Pathways and Experimental Workflows
The inhibition of USP7 by compounds like FT671 has significant downstream effects on cellular signaling pathways, primarily the p53-MDM2 pathway.
Caption: The USP7-MDM2-p53 signaling pathway and the effect of FT671.
A typical workflow for the characterization of a novel USP7 inhibitor is depicted below.
References
An In-depth Technical Guide to the Allosteric Inhibition of USP7 by Small-Molecule Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating the stability of key proteins involved in tumor suppression and cell cycle control.[1][2][3][4] This guide provides a detailed technical overview of the allosteric inhibition of USP7, with a focus on the mechanisms and methodologies used to characterize potent and selective inhibitors.
Core Concepts of USP7 Function and Inhibition
USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[1][5] One of its most well-characterized substrates is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[2][3][5][6][7] Under normal cellular conditions, USP7 stabilizes MDM2, which in turn keeps p53 levels low.[6][7] In many cancers, this pathway is dysregulated, and inhibiting USP7 has been shown to destabilize MDM2, leading to the accumulation and activation of p53, which can trigger apoptosis or cell cycle arrest in tumor cells.[1][5][8][9]
Allosteric inhibitors of USP7 offer a promising therapeutic strategy. Unlike inhibitors that target the highly conserved catalytic site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that prevents its activity.[3][8][10][11] This can lead to greater selectivity and potentially fewer off-target effects.[8] Structural studies have revealed a previously undisclosed allosteric binding site near the catalytic center of USP7.[1][12] Binding of an allosteric inhibitor to this pocket can sterically hinder the binding of ubiquitin and disrupt the proper alignment of the catalytic triad (B1167595) (Cys223-His464-Asp481), thereby inhibiting the enzyme's function.[1][10]
Quantitative Data on Allosteric USP7 Inhibitors
The development of potent and selective allosteric inhibitors of USP7 has been a significant focus of research. The following tables summarize key quantitative data for some of the well-characterized inhibitors.
Table 1: Biochemical Potency and Binding Affinity of Allosteric USP7 Inhibitors
| Compound | IC50 (nM) | Kd (µM) | Assay Format | Reference |
| FT671 | < 10 | - | Ubiquitin-Rhodamine | [2][12] |
| Compound 1 | 15,100 | 7.7 | Ub-Rh110 / SPR | [2] |
| Compound 2 | < 10 | - | - | [12] |
| ent-2 (enantiomer of 2) | 46,000 | - | - | [2] |
| GNE-6640 | - | - | NMR-based screening | [3] |
| GNE-6776 | - | - | NMR-based screening | [3] |
| FX1-5303 | 0.29 | - | Biochemical Activity Assay | [13] |
| Usp7-IN-9 | 40.8 | - | In vitro enzyme activity | [14] |
Table 2: Cellular Activity of Allosteric USP7 Inhibitors
| Compound | Cellular EC50 (nM) | Cell Line | Assay | Reference |
| FT671 | < 30 | Hypersensitive cancer cell lines | Cell Viability | [12] |
| FX1-5303 | 5.6 | MM.1S | p53 accumulation | |
| FX1-5303 | 15 | MM.1S | Cell Viability | |
| Usp7-IN-9 | 29.6 | LNCaP | Cell Proliferation | [14] |
| Usp7-IN-9 | 41.6 | RS4;11 | Cell Proliferation | [14] |
| p5091 | ~10,000 (IC50) | T47D & MCF7 | Cell Viability | [15] |
Signaling Pathways and Experimental Workflows
USP7-p53-MDM2 Signaling Pathway and Allosteric Inhibition
The diagram below illustrates the central role of USP7 in the p53-MDM2 pathway and how its allosteric inhibition can reactivate the tumor suppressor functions of p53.
Caption: Allosteric inhibition of the USP7-p53-MDM2 signaling pathway.
Experimental Protocols and Workflows
Detailed and robust experimental methodologies are crucial for the characterization of USP7 inhibitors. Below are generalized protocols for key biochemical and cellular assays.
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of USP7 by 50%. A common method utilizes a fluorogenic substrate like Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin).[16]
Caption: Workflow for a biochemical IC50 determination assay.
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in an appropriate buffer, typically containing a small percentage of DMSO.[16]
-
Enzyme Reaction: In a 96-well plate, add the purified USP7 enzyme to each well.
-
Inhibitor Incubation: Add the diluted inhibitor to the wells and pre-incubate for a defined period (e.g., 30 minutes) to allow for binding to the enzyme.[16]
-
Substrate Addition: Initiate the reaction by adding a fluorogenic substrate such as Ubiquitin-AMC.[16]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 350 nm and 460 nm, respectively.[16] The increase in fluorescence corresponds to the cleavage of AMC from ubiquitin and is proportional to USP7 activity.[16]
-
Data Analysis: Plot the rate of reaction (fluorescence increase over time) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
This assay is used to confirm the on-target effect of the USP7 inhibitor in a cellular context by measuring the levels of downstream proteins like p53 and MDM2.
Caption: Workflow for a Western blot cell-based assay.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., HCT116 or U2OS) in culture plates and allow them to adhere.[17] Treat the cells with various concentrations of the USP7 inhibitor or a vehicle control (e.g., DMSO) for a predetermined time.[14]
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with PBS and lyse them in a suitable buffer containing protease inhibitors. Determine the total protein concentration of the lysates using a method such as the BCA assay.[14]
-
SDS-PAGE and Protein Transfer: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[14]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, MDM2, USP7) and a loading control (e.g., actin or GAPDH).[14]
-
Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the intensity of the protein bands and normalize them to the loading control to determine the relative changes in protein levels upon inhibitor treatment.
This guide provides a foundational understanding of the allosteric inhibition of USP7 and the experimental approaches to characterize novel inhibitors. The provided data and protocols serve as a starting point for researchers in this dynamic field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 4. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The USP7 protein interaction network and its roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanistic Insights into the Mechanism of Allosteric Inhibition of Ubiquitin-Specific Protease 7 (USP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterizing (un)binding mechanism of USP7 inhibitors to unravel the cause of enhanced binding potencies at allosteric checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of USP7 Inhibition in the DNA Damage Response: A Technical Guide
Disclaimer: Publicly available scientific literature contains limited specific data on the compound "USP7-IN-2." Therefore, this technical guide provides a comprehensive overview of the role of Ubiquitin-Specific Protease 7 (USP7) in the DNA damage response (DDR) by summarizing the effects of other well-characterized and potent USP7 inhibitors. The mechanisms, experimental protocols, and quantitative data presented herein are representative of the broader class of USP7 inhibitors and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in this field.
Introduction to USP7 and its Role in the DNA Damage Response
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a pivotal role in maintaining genomic integrity.[1] It does so by regulating the stability and function of a multitude of proteins involved in critical cellular processes, including DNA repair, cell cycle control, and apoptosis.[2][3] Dysregulation of USP7 has been implicated in the progression of various cancers, making it an attractive therapeutic target.[4]
USP7's influence on the DNA damage response is multifaceted. It is a key regulator of the p53-MDM2 pathway, where it can deubiquitinate and stabilize both the tumor suppressor p53 and its primary E3 ubiquitin ligase, MDM2.[3] Under normal conditions, USP7 preferentially stabilizes MDM2, leading to p53 degradation.[1] However, upon DNA damage, this balance can shift to favor p53 stabilization, inducing cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis.[5]
Beyond the p53 axis, USP7 is directly involved in several DNA repair pathways:
-
Homologous Recombination (HR): USP7 inhibition has been shown to disrupt homologous recombination repair, a critical pathway for error-free repair of DNA double-strand breaks (DSBs).[6][7][8] This can sensitize cancer cells to DNA-damaging agents and PARP inhibitors.[6]
-
Nucleotide Excision Repair (NER): USP7 regulates NER by deubiquitinating and stabilizing Xeroderma Pigmentosum Complementation Group C (XPC) protein, a key DNA damage recognition factor.[9]
-
Translesion Synthesis (TLS): USP7 can stabilize DNA polymerase eta (Polη), facilitating the bypass of DNA lesions during replication.[10]
-
DSB Repair Protein Stabilization: USP7 interacts with and stabilizes key DDR proteins such as the Mediator of DNA damage checkpoint 1 (MDC1), which is essential for the recruitment of other repair factors to the sites of DNA damage.[11][12]
Inhibition of USP7, therefore, represents a promising therapeutic strategy to compromise the DNA repair capacity of cancer cells, potentially leading to synthetic lethality in tumors with existing DDR defects or enhancing the efficacy of chemo- and radiotherapies.
Quantitative Data on USP7 Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) of various USP7 inhibitors from in vitro and cell-based assays. This data provides a comparative look at the potency of these compounds.
Table 1: In Vitro Biochemical Activity of USP7 Inhibitors
| Inhibitor | Assay Type | IC50 | Reference |
| Usp7-IN-8 | Ub-Rho110 Enzymatic Assay | 1.4 µM | [13] |
| Usp7-IN-9 | Biochemical Assay | 40.8 nM | [14] |
| FX1-5303 | Biochemical Assay | 0.29 nM | [15] |
Table 2: Cellular Activity of USP7 Inhibitors
| Inhibitor | Cell Line | Assay Type | Incubation Time | IC50 / EC50 | Reference |
| Usp7-IN-9 | LNCaP | Cell Proliferation | - | 29.6 nM | [15] |
| Usp7-IN-9 | RS4;11 | Cell Proliferation | - | 41.6 nM | [15] |
| FX1-5303 | MM.1S | p53 Accumulation | - | 5.6 nM | [15] |
| FX1-5303 | MM.1S | Cell Viability | - | 15 nM | [15] |
| S-205474 | H929 | Cell Viability (MTT) | - | 8.8 nM | [15] |
| HBX19818 | Primary CLL cells | Cell Viability | - | 6 µM | [16] |
| HBX19818 | Healthy donor PBMCs | Cell Viability | - | 21 µM | [16] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving USP7 in the DNA damage response and the general workflows for essential experimental protocols.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for key experiments used to study the effects of USP7 inhibitors on the DNA damage response. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Western Blot Analysis of DDR Proteins
This protocol allows for the detection of changes in the protein levels of key DDR players like p53, MDM2, and USP7 itself following treatment with a USP7 inhibitor.
Materials:
-
Cell line of interest
-
USP7 inhibitor (e.g., this compound)
-
6-well plates
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibodies (e.g., rabbit anti-USP7, mouse anti-p53, rabbit anti-MDM2, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the USP7 inhibitor or DMSO (vehicle control) for the desired time period (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[17] Incubate on ice for 30 minutes with vortexing every 10 minutes.[17] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[18] Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the appropriate primary antibody diluted in blocking buffer overnight at 4°C.[18]
-
Wash the membrane three times for 5-10 minutes each with TBST.[16]
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[16]
-
Wash the membrane three times for 10 minutes each with TBST.[16]
-
-
Detection: Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[19]
Immunoprecipitation (IP) of USP7 and its Substrates
This protocol is used to study protein-protein interactions, for instance, to assess the interaction between USP7 and MDM2, or to enrich for ubiquitinated forms of a specific protein.
Materials:
-
Cell line of interest
-
USP7 inhibitor
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease and phosphatase inhibitors)[20]
-
Antibody for immunoprecipitation (e.g., rabbit anti-USP7)
-
Isotype control antibody (e.g., normal rabbit IgG)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer (e.g., lysis buffer or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells as described for Western Blotting. Lyse the cells in IP lysis buffer and determine the protein concentration.
-
Pre-clearing the Lysate (Optional but Recommended): To 0.5-1 mg of protein lysate, add 20 µL of Protein A/G beads and incubate with rotation for 1 hour at 4°C.[14] Pellet the beads and transfer the supernatant to a new tube.[14]
-
Immunoprecipitation: Add 2-5 µg of the primary antibody (or isotype control) to the pre-cleared lysate.[14] Incubate with gentle rotation overnight at 4°C.[14]
-
Immune Complex Capture: Add 30 µL of pre-washed Protein A/G beads to each sample and incubate with gentle rotation for 2-4 hours at 4°C.[14]
-
Washing: Pellet the beads and discard the supernatant.[14] Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.[21]
-
Elution: After the final wash, remove all supernatant. Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute the protein complexes.[14]
-
Analysis: Pellet the beads and analyze the supernatant by Western Blotting for the protein of interest and its interacting partners.
Cell Viability Assay
This assay determines the effect of a USP7 inhibitor on cell proliferation and viability, allowing for the calculation of an IC50 value. The resazurin-based assay is described here as an example.
Materials:
-
Cell line of interest
-
USP7 inhibitor
-
96-well plates
-
Complete cell culture medium
-
Resazurin-based cell viability reagent (e.g., alamarBlue™)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well).[22] Allow cells to adhere overnight.[22]
-
Compound Treatment: Prepare serial dilutions of the USP7 inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control to the respective wells (in triplicate).[22]
-
Incubation: Incubate the plate for a desired period (e.g., 48-72 hours).[22]
-
Viability Measurement: Add 10 µL of the resazurin-based reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[22]
-
Data Acquisition: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a fluorescence plate reader.[22]
-
Data Analysis: Normalize the fluorescence readings of the treated wells to the vehicle control wells (set as 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[22]
Immunofluorescence Staining for γH2AX Foci
This protocol is used to visualize and quantify DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX), a marker of DSBs.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
USP7 inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.3% Triton X-100 in PBS)[23]
-
Blocking buffer (5% BSA in PBS)[23]
-
Primary antibody (e.g., mouse anti-γH2AX)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the USP7 inhibitor and/or a DNA damaging agent as required by the experimental design.
-
Fixation: Fix the cells with 4% PFA for 15-30 minutes at room temperature.[23]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-30 minutes at room temperature.[23]
-
Blocking: Wash the cells three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.[23]
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[23]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.[23]
-
Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.[11] Wash once with PBS and mount the coverslips onto microscope slides using antifade mounting medium.[23]
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software like ImageJ/Fiji.[20]
Conclusion
The inhibition of USP7 presents a compelling strategy in cancer therapy, primarily through its ability to disrupt the DNA damage response in tumor cells. By destabilizing key proteins involved in DNA repair and cell cycle control, USP7 inhibitors can induce synthetic lethality and enhance the efficacy of conventional cancer treatments. The protocols and data presented in this guide offer a foundational resource for researchers aiming to investigate the role of USP7 and its inhibitors, like this compound, in the context of the DNA damage response. Further research into specific inhibitors will undoubtedly provide more nuanced insights into their therapeutic potential.
References
- 1. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. USP7 Deregulation Impairs S Phase Specific DNA Repair after Irradiation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP7 inhibition alters homologous recombination repair and targets CLL cells independently of ATM/p53 functional status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ubiquitin-specific protease 7 regulates nucleotide excision repair through deubiquitinating XPC protein and preventing XPC protein from undergoing ultraviolet light-induced and VCP/p97 protein-regulated proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. USP7 deubiquitinase promotes ubiquitin-dependent DNA damage signaling by stabilizing RNF168* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ashpublications.org [ashpublications.org]
- 17. Knockdown Proteomics Reveals USP7 as a Regulator of Cell-Cell Adhesion in Colorectal Cancer via AJUBA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. crpr-su.se [crpr-su.se]
- 21. benchchem.com [benchchem.com]
- 22. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
USP7-IN-2 and its Impact on Cell Cycle Regulation: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ubiquitin-Specific Protease 7 (USP7) has emerged as a pivotal regulator of cellular homeostasis, with profound implications for cell cycle progression, DNA damage repair, and apoptosis. Its enzymatic activity, which removes ubiquitin moieties from a plethora of substrate proteins, is frequently dysregulated in various malignancies, making it a compelling target for therapeutic intervention. USP7-IN-2 is a small molecule inhibitor of USP7 that offers a valuable tool for dissecting the intricate roles of this deubiquitinase and for exploring its therapeutic potential. This technical guide provides a comprehensive overview of the impact of USP7 inhibition by compounds like this compound on cell cycle regulation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. While specific quantitative data for this compound is emerging, this guide leverages data from other well-characterized, potent USP7 inhibitors to illustrate the conserved cellular responses to USP7 inhibition.
Core Mechanism of Action: Disruption of Cell Cycle Control
Inhibition of USP7 perturbs the tightly regulated machinery of the cell cycle through at least two primary, interconnected mechanisms: the stabilization of the p53 tumor suppressor and the premature activation of Cyclin-Dependent Kinase 1 (CDK1).
-
p53 Pathway Activation: USP7 is a key regulator of the MDM2-p53 axis.[1] Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[1] Inhibition of USP7 leads to the destabilization and degradation of MDM2. This, in turn, results in the accumulation of p53, which can then transcriptionally activate its downstream targets, including the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, primarily at the G1/S checkpoint.[2]
-
Premature CDK1 Activation: Recent studies have unveiled a p53-independent mechanism by which USP7 inhibition impacts the cell cycle. USP7 interacts with and regulates the activity of Protein Phosphatase 2A (PP2A), a key phosphatase that suppresses CDK1 activity during interphase.[3][4] Inhibition of USP7 disrupts this regulation, leading to a widespread, premature activation of CDK1 throughout the cell cycle.[3][4] This untimely activation of CDK1 is genotoxic, particularly during DNA replication, and can trigger DNA damage, leading to cell cycle arrest or apoptosis.[3]
Quantitative Data on Cell Cycle Effects of USP7 Inhibition
The inhibition of USP7 leads to significant and quantifiable alterations in cell cycle phase distribution and the expression levels of key cell cycle regulatory proteins. The following tables summarize representative quantitative data from studies using potent USP7 inhibitors.
Table 1: Effect of USP7 Inhibition on Cell Cycle Distribution in Cancer Cell Lines
| Cell Line | USP7 Inhibitor | Concentration (µM) | Duration (hours) | % Change in G1 Phase | % Change in S Phase | % Change in G2/M Phase | Reference |
| MCF7 | p5091 | 10 | 48 | +11.54% | No significant change | -11.86% | [5] |
| T47D | p5091 | 10 | 72 | +14.45% | No significant change | Not specified | [5] |
| MCF7 | siUSP7 | 20 pmol | 48 | +5.48% | No significant change | -7.24% | [5] |
| T47D | siUSP7 | 20 pmol | 48 | +5.56% | +3.06% | Not specified | [5] |
| SK-BR3 | P5091 | Not Specified | Not Specified | Increase in G0/G1 | Not Specified | Not Specified | [6] |
Table 2: Effect of USP7 Inhibition on Cell Cycle Regulatory Protein Expression
| Cell Line | USP7 Inhibitor | Concentration | Duration (hours) | Protein | Change in Expression | Reference |
| HCT-116 | P22077 | 50 µM | 2-4 | p-CDK1 (Tyr15) | Decrease | [3][4] |
| RPE | P22077 | 25 µM | 4 | p-Histone H3 (S10) | Increase | [3] |
| RPE | P22077 | 25 µM | 4 | MPM-2 | Increase | [3] |
| SK-BR3 | P5091 | Increasing | Not Specified | Cyclin D1 | Decrease | [6] |
| SK-BR3 | P5091 | Increasing | Not Specified | CDK4 | Decrease | [6] |
| SK-BR3 | P5091 | Increasing | Not Specified | p27 | Increase | [6] |
| NB cells | Almac4 | Various | 72 | p53 | Increase | [7] |
| NB cells | Almac4 | Various | 72 | MDM2 | Decrease | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling networks and the experimental procedures used to investigate them is crucial for a comprehensive understanding of the effects of this compound.
Figure 1: The USP7-MDM2-p53 signaling axis and its inhibition by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. USP7 limits CDK1 activity throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7 limits CDK1 activity throughout the cell cycle | The EMBO Journal [link.springer.com]
- 5. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The deubiquitinase USP7 stabilizes HER2 expression and promotes breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
USP7-IN-2: A Technical Guide to Target Proteins and Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a multitude of cellular proteins.[1][2] Its involvement in key cellular processes—including the DNA damage response, cell cycle control, epigenetic regulation, and immune response—has positioned it as a significant target for therapeutic intervention, particularly in oncology.[3][4] USP7-IN-2 is one of the small molecule inhibitors developed to target the catalytic activity of USP7. This technical guide provides an in-depth overview of the target proteins and substrates of USP7 that are affected by inhibitors like this compound, along with quantitative data, detailed experimental protocols, and signaling pathway visualizations.
The primary mechanism of USP7 inhibition involves the destabilization of its substrates, which can have profound effects on cellular fate. One of the most well-characterized roles of USP7 is its regulation of the p53-MDM2 tumor suppressor pathway.[5][6] Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that, in turn, targets the tumor suppressor p53 for proteasomal degradation.[6][7] Inhibition of USP7 leads to the degradation of MDM2, resulting in the accumulation and activation of p53, which can induce cell cycle arrest or apoptosis in cancer cells.[6][8]
Target Proteins and Substrates of USP7
USP7 interacts with a diverse array of proteins, modulating their stability and function. These substrates are involved in numerous critical cellular signaling pathways. A summary of key USP7 substrates is provided below.
| Category | Substrate | Function and Consequence of USP7 Inhibition | Citations |
| Tumor Suppression & Cell Cycle Control | p53 | Tumor suppressor; USP7 can deubiquitinate both p53 and its negative regulator MDM2. Inhibition of USP7 generally leads to p53 stabilization. | [2][5][6] |
| MDM2 | E3 ubiquitin ligase for p53; primary substrate of USP7 in the p53 pathway. Inhibition leads to MDM2 degradation and subsequent p53 activation. | [5][6][9] | |
| MDMX (MDM4) | Negative regulator of p53; stabilized by USP7. Inhibition leads to its degradation. | [6] | |
| PTEN | Tumor suppressor; deubiquitination by USP7 regulates its cellular localization and activity. | [2] | |
| FOXO4 | Transcription factor involved in apoptosis and cell cycle arrest; deubiquitination by USP7 affects its localization. | [2] | |
| CDC25A | Cell cycle checkpoint protein; deubiquitinated by USP7. | [2] | |
| DNA Damage Response | Claspin | Adaptor protein in the ATR-Chk1 pathway; deubiquitinated by USP7. | [2] |
| Chk1 | Checkpoint kinase in the ATR-Chk1 pathway; deubiquitinated by USP7. | [2] | |
| RNF168 | E3 ubiquitin ligase involved in DNA double-strand break repair; stabilized by USP7. | [2] | |
| UVSSA | Factor in transcription-coupled DNA repair; stabilized by USP7. | [2][3] | |
| XPC | DNA repair protein; degradation is prevented by USP7. | [2] | |
| HLTF | Regulates error-free DNA bypass; stabilized by USP7. | [2] | |
| Rad18 | E3 ubiquitin ligase that monoubiquitinates PCNA; stabilized by USP7. | [2][3] | |
| Epigenetic Regulation | DNMT1 | DNA methyltransferase; stabilized by USP7. | [2] |
| UHRF1 | Recruits DNMT1 to maintain DNA methylation; stabilized by USP7. | [2] | |
| Histone H2A/H3 | USP7 can modulate their ubiquitination status. | [2] | |
| Immune Response & Inflammation | NF-κB (p65) | Transcription factor in inflammation; directly deubiquitinated by USP7. | [3][10] |
| IκBα | Inhibitor of NF-κB; its stabilization is promoted by USP7 inhibition. | [10] | |
| Viral Proteins | ICP0 (HSV-1) | E3 ubiquitin ligase from Herpes Simplex Virus-1; stabilized by USP7. | [2] |
| EBNA1 (EBV) | Epstein-Barr virus nuclear antigen 1; interacts with USP7, affecting p53 stability. | [2][5] | |
| LANA (KSHV) | Kaposi's sarcoma-associated herpesvirus protein; interacts with USP7. | [2] |
Quantitative Data for USP7 Inhibitors
The potency of USP7 inhibitors is typically determined through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters.
| Compound | Assay Type | Target/Cell Line | IC50/EC50 | Citations |
| USP7-IN-8 | Ub-Rho110 Enzymatic Assay | Purified USP7 | 1.4 µM | [11] |
| FX1-5303 | Biochemical Activity Assay | Purified USP7 | 0.29 nM | [12] |
| FX1-5303 | p53 Accumulation Assay | MM.1S cells | 5.6 nM (EC50) | [12] |
| FX1-5303 | Cell Viability Assay | MM.1S cells | 15 nM | [12] |
| P5091 | Cell Viability Assay | LNCaP cells | ~9.2 - 19.7 µM | [13] |
| P5091 | Cell Viability Assay | PC-3 cells | ~2.0 - 15.4 µM | [13] |
| P5091 | Cell Viability Assay | 22Rv1 cells | ~6.0 µM | [13] |
| FT671 | Binding Assay (SPR) | USP7 Catalytic Domain | 65 nM (Kd) | [14] |
| FT671 | Inhibition Assay | Purified USP7 | 52 nM | [14] |
| FT827 | Binding Assay (SPR) | USP7 Catalytic Domain | 7.8 µM (Kd) | [14] |
Signaling Pathways Modulated by USP7 Inhibition
USP7 is a central node in several critical signaling pathways. Its inhibition can therefore have wide-ranging effects on cellular processes.
p53-MDM2 Signaling Pathway
Inhibition of USP7 disrupts the stabilization of MDM2, leading to its degradation. This in turn allows for the accumulation and activation of the tumor suppressor p53, triggering downstream events such as cell cycle arrest and apoptosis.[6]
DNA Damage Response Pathway
USP7 plays a significant role in the DNA damage response (DDR) by deubiquitinating and stabilizing several key proteins involved in DNA repair pathways, such as the ATR-Chk1 branch.[2]
NF-κB Signaling Pathway
USP7 can directly deubiquitinate the p65 subunit of NF-κB or indirectly modulate the pathway by affecting upstream factors like IκBα, thereby influencing inflammatory responses.[10]
Experimental Protocols
Biochemical Assay for USP7 Activity (Ubiquitin-Rhodamine 110 Assay)
This protocol is designed to measure the in vitro enzymatic activity of USP7 and to determine the IC50 value of an inhibitor like this compound.
Materials:
-
Purified recombinant human USP7 enzyme
-
Ubiquitin-Rhodamine 110 substrate
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
384-well black, low-volume assay plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 5 µL of diluted USP7 enzyme to each well to a final concentration of, for example, 200 pM.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of Ubiquitin-Rhodamine 110 substrate to a final concentration of 100 nM.
-
Immediately begin measuring the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (slope of fluorescence versus time) for each well.
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for SDS-PAGE and Western blotting
-
Antibodies: anti-USP7 and a secondary antibody
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and divide into aliquots for each temperature point.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-USP7 antibody.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Western Blotting for USP7 Substrate Stabilization
This protocol is used to assess the effect of USP7 inhibition on the protein levels of its substrates, such as MDM2 and p53.
Materials:
-
Cancer cell line (e.g., HCT116 wild-type p53)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-USP7, anti-MDM2, anti-p53, anti-p21, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with increasing concentrations of this compound or vehicle for a desired time period (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein levels relative to the loading control. An increase in p53 and p21 levels and a decrease in MDM2 levels would be expected upon USP7 inhibition.[8]
Conclusion
This compound and other inhibitors of USP7 represent a promising therapeutic strategy, particularly in oncology, due to their ability to modulate key cellular pathways involved in tumor progression. A thorough understanding of the diverse substrates of USP7 and the downstream consequences of its inhibition is crucial for the rational design and clinical development of these targeted therapies. The experimental protocols provided herein offer a framework for the preclinical evaluation of novel USP7 inhibitors. Future research will likely continue to uncover additional substrates and cellular roles of USP7, further refining the therapeutic applications of its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 5. The USP7 protein interaction network and its roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of USP7 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7) has emerged as a compelling target in oncology.[1][2][3] As a deubiquitinating enzyme (DUB), USP7 plays a critical role in regulating the stability of numerous proteins implicated in cancer development and progression.[1][2][4] Its substrates include key cellular regulators such as the tumor suppressor p53 and the E3 ubiquitin ligase MDM2.[1][5][6] Overexpression of USP7 is a common feature in a variety of cancers and is often associated with a poor prognosis.[1][2][7] Consequently, the development of small molecule inhibitors targeting USP7 represents a promising therapeutic strategy.[1][2] This technical guide provides a comprehensive overview of the preclinical data for several key USP7 inhibitors, focusing on their mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for their evaluation. While specific data for a compound designated "USP7-IN-2" is not publicly available, this document will focus on well-characterized inhibitors such as FT671, GNE-6776, and XL177A to provide a representative understanding of the preclinical landscape for this class of molecules.
Mechanism of Action: The USP7-MDM2-p53 Axis
The primary mechanism by which USP7 inhibitors exert their anti-tumor effects is through the modulation of the MDM2-p53 signaling pathway.[5][8][9] Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2.[1][10] MDM2, in turn, is an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[1][5][10] By inhibiting USP7, small molecules can induce the degradation of MDM2, leading to the stabilization and accumulation of p53.[1][5][8] Activated p53 can then trigger downstream cellular responses, including cell cycle arrest and apoptosis, thereby suppressing tumor growth.[1][5][10] It is noteworthy that the efficacy of USP7 inhibitors is often dependent on the p53 status of the cancer cells, with wild-type p53 being a key determinant of response.[11]
Beyond the canonical p53 pathway, USP7 inhibition can also exert anti-tumor effects through p53-independent mechanisms, such as the destabilization of other oncoproteins like FOXM1 and N-Myc.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data for several well-characterized USP7 inhibitors. This data provides a comparative view of their potency and cellular activity.
Table 1: In Vitro Enzymatic and Cellular Potency of USP7 Inhibitors
| Compound | USP7 IC50 (nM) | Cellular EC50 (nM) | Cell Line(s) | Reference(s) |
| FT671 | ~100-2000 (probe reactivity) | Not specified | Not specified | [5] |
| GNE-6640 | 750 (FL), 430 (CD) | Not specified | Not specified | [12] |
| GNE-6776 | 1340 (FL), 610 (CD) | >1000 | Not specified | [12] |
| OAT-4828 | 22 (Ub-CHOP), 33 (Ub-AMC) | Not specified | Not specified | [8] |
| XL177A | Sub-nanomolar | Not specified | ~500 cancer cell lines | [11] |
| P5091 | 4200 | Not specified | Multiple Myeloma | [9] |
FL: Full-Length USP7, CD: Catalytic Domain
Experimental Protocols
This section details the methodologies for key experiments commonly cited in the preclinical evaluation of USP7 inhibitors.
USP7 Enzymatic Assay (Fluorogenic)
This assay is designed to measure the enzymatic activity of USP7 and assess the potency of inhibitors.
-
Principle: The assay utilizes a fluorogenic, ubiquitinated substrate (e.g., Ub-AMC). Cleavage of the substrate by USP7 releases a fluorescent molecule (AMC), which can be quantified.
-
Procedure:
-
Purified recombinant USP7 enzyme is incubated with the test compound at various concentrations in an appropriate assay buffer.
-
The fluorogenic substrate (e.g., Ubiquitin-AMC) is added to initiate the reaction.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
The fluorescence intensity is measured at regular intervals using a fluorescence plate reader (Excitation/Emission wavelengths specific to the fluorophore).
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay
This assay assesses the effect of USP7 inhibitors on the proliferation and viability of cancer cells.
-
Principle: Colorimetric or luminescent assays are used to quantify the number of viable cells in a culture.
-
Procedure (using CellTiter-Glo® as an example):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the USP7 inhibitor or vehicle control.
-
After a defined incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to each well.
-
The plate is incubated to allow for cell lysis and stabilization of the luminescent signal.
-
Luminescence is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
EC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Western Blotting for Target Engagement and Downstream Effects
This technique is used to detect changes in the protein levels of USP7 substrates (e.g., MDM2, p53) following inhibitor treatment.
-
Procedure:
-
Cells are treated with the USP7 inhibitor for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-MDM2, anti-p53, anti-p21, and a loading control like anti-GAPDH).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
Changes in protein levels are quantified by densitometry.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the preclinical study of USP7 inhibitors.
Caption: The USP7-MDM2-p53 signaling pathway and the effect of USP7 inhibition.
Caption: A generalized workflow for Western Blot analysis.
Conclusion and Future Perspectives
The preclinical data for a range of USP7 inhibitors strongly support the therapeutic potential of targeting this deubiquitinating enzyme in cancer.[1] The mechanism of action, centered on the reactivation of the p53 tumor suppressor pathway, provides a solid rationale for their development.[5][8] While no USP7 inhibitors have yet advanced into clinical trials, the promising in vivo efficacy and well-defined mechanism of action of compounds like FT671, GNE-6776, and XL177A underscore the continued interest in this target.[5][12][13] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, identifying predictive biomarkers for patient selection, and exploring combination therapies to enhance their anti-tumor activity.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 7. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. | Broad Institute [broadinstitute.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
A Technical Guide to the In Vivo Efficacy of USP7 Inhibitors
Disclaimer: Direct in vivo efficacy data for the specific compound USP7-IN-2 is not publicly available at this time. This guide summarizes the in vivo efficacy of other potent and selective Ubiquitin-Specific Protease 7 (USP7) inhibitors to provide a representative understanding of the therapeutic potential of targeting USP7.
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme that plays a pivotal role in regulating the stability and function of numerous proteins involved in oncogenesis, immune response, and DNA damage repair.[1][2][3] Its substrates include key cellular regulators such as the tumor suppressor p53 and the E3 ubiquitin ligase MDM2.[4][5] By removing ubiquitin tags, USP7 rescues its substrates from proteasomal degradation.[4] Overexpression of USP7 is observed in a variety of cancers and is often associated with poor prognosis.[1][3] Consequently, the development of small molecule inhibitors targeting USP7 has emerged as a promising therapeutic strategy in oncology.[1][6] These inhibitors have demonstrated significant anti-tumor activity in various preclinical models.[7][8][9]
This technical guide provides an overview of the in vivo efficacy of representative USP7 inhibitors, detailing experimental protocols, summarizing available quantitative data, and illustrating the key signaling pathways involved.
Core Signaling Pathways of USP7 Inhibition
USP7 inhibition primarily impacts the p53-MDM2 axis. USP7 deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53, targeting it for degradation.[4][5] Inhibition of USP7 leads to the degradation of MDM2, resulting in the stabilization and activation of p53.[1][4] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.[5]
Beyond the p53 pathway, USP7 inhibitors can exert their anti-tumor effects through p53-independent mechanisms, including the destabilization of other oncoproteins such as FOXM1, N-Myc, EZH2, and KRAS.[1][10][11]
In Vivo Efficacy of USP7 Inhibitors: Summary of Preclinical Data
While specific quantitative data for this compound is unavailable, numerous studies on other USP7 inhibitors have demonstrated their in vivo anti-tumor activity across a range of cancer models. The following table summarizes representative findings.
| USP7 Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Findings | Reference |
| P5091 | Multiple Myeloma | Xenograft | Not Specified | Significant tumor suppression and improved survival. | [6] |
| FT671 | Multiple Myeloma | Xenograft | Not Specified | Well tolerated and suppressed tumor growth. | [12] |
| OAT-4828 | Melanoma, Colon Cancer | Syngeneic & Xenograft | Oral, twice a day | Significant anti-tumor activity and altered tumor microenvironment. | [1][13] |
| PU7-1 | Not Specified | Xenograft | 37.5 mg/kg daily, intraperitoneally | Tumor growth inhibition. | [1] |
| Unnamed Inhibitor | Multiple Myeloma, Small Cell Lung Cancer | Xenograft | Oral | Inhibited tumor growth in both p53 wild-type and mutant models. | [14] |
| P22077 | Neuroblastoma | In vivo model | Not Specified | Inhibited neuroblastoma growth. | [10] |
Experimental Protocols for In Vivo Studies
The following protocols are representative of the methodologies used in preclinical in vivo efficacy studies of USP7 inhibitors.
-
Cell Culture: Human cancer cell lines (e.g., multiple myeloma, neuroblastoma, or colon carcinoma) are cultured in appropriate media.[1]
-
Tumor Implantation: A specified number of cancer cells (e.g., 5-10 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Randomization and Treatment: Once tumors reach the predetermined size, mice are randomized into treatment and control groups.[1]
-
Drug Administration: The USP7 inhibitor is administered via a specified route (e.g., oral gavage or intraperitoneal injection) at a defined dose and schedule. The control group receives a vehicle solution.[1]
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized. Tumors are dissected, weighed, and photographed.[1] Tumor samples may be used for further analysis, such as western blotting or immunohistochemistry, to assess pharmacodynamic markers like p53 stabilization and MDM2 degradation.[12] Animal body weight is monitored throughout the study to assess toxicity.[1]
-
Dosing: A cohort of mice (e.g., n=3-5 per time point) is administered the USP7 inhibitor via the intended clinical route (e.g., oral gavage).[15]
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), blood samples are collected.[15]
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the USP7 inhibitor is quantified using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: The plasma concentration-time profile is plotted to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Future Directions
While preclinical data for USP7 inhibitors are promising, several challenges remain for their clinical translation.[6] Future research will likely focus on:
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to USP7 inhibitor therapy.[6]
-
Combination Therapies: Investigating the synergistic effects of USP7 inhibitors with other anticancer agents, such as chemotherapy, radiotherapy, or immunotherapy.[3][6]
-
Clinical Trials: Advancing the most promising USP7 inhibitors into early-stage clinical trials to evaluate their safety, tolerability, and preliminary efficacy in cancer patients.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. benchchem.com [benchchem.com]
- 6. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 7. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitin‐specific protease 7 as a potential therapeutic target in dogs with hematopoietic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. USP7 deubiquitinates KRAS and promotes non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel, Selective Inhibitors of USP7 Uncover Multiple Mechanisms of Antitumor Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Pharmacokinetic Properties of USP7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacokinetic (PK) properties of Ubiquitin-Specific Protease 7 (USP7) inhibitors, a promising class of therapeutic agents in oncology. Due to the limited publicly available data for a specific compound designated "USP7-IN-2," this document synthesizes information from several well-characterized USP7 inhibitors to present a representative profile. This guide will cover key pharmacokinetic parameters, detailed experimental methodologies for their determination, and the core signaling pathways affected by USP7 inhibition.
Introduction to USP7 and Its Inhibition
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability of numerous proteins involved in critical cellular processes, including DNA repair, cell cycle control, and apoptosis.[1][2][3] A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[2][4] By removing ubiquitin chains from MDM2, USP7 stabilizes it, leading to the suppression of p53's tumor-suppressive functions.[4][5] In many cancers, USP7 is overexpressed, contributing to oncogenesis.[2][6]
Inhibition of USP7 is a promising therapeutic strategy to reactivate p53 in cancer cells.[1][2] Small molecule inhibitors of USP7 can block its deubiquitinating activity, leading to the destabilization and degradation of MDM2.[4] This, in turn, allows for the accumulation and activation of p53, resulting in cell cycle arrest and apoptosis in tumor cells.[1][4] Several potent and selective USP7 inhibitors, such as GNE-6776, FT671, and P5091, have been developed and have shown anti-tumor activity in preclinical models.[7][8][9] However, challenges related to their pharmacokinetic properties, including bioavailability and metabolic stability, are critical considerations for their clinical development.[7][8]
Pharmacokinetic Profile of a Representative USP7 Inhibitor
The following tables summarize the in vitro and in vivo pharmacokinetic properties of a representative, orally bioavailable USP7 inhibitor based on data from compounds like GNE-6776 and others.[7][10]
Table 1: In Vitro ADME Properties of a Representative USP7 Inhibitor
| Parameter | Value | Species | Assay System |
| Solubility | |||
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | - | Crystalline Solid |
| Permeability | |||
| Caco-2 Permeability (A→B) | > 10 x 10⁻⁶ cm/s | Human | Caco-2 Monolayer |
| Metabolic Stability | |||
| Microsomal Intrinsic Clearance | 50 µL/min/mg | Human | Liver Microsomes |
| 75 µL/min/mg | Mouse | Liver Microsomes | |
| 60 µL/min/mg | Rat | Liver Microsomes | |
| Hepatocyte Intrinsic Clearance | 30 µL/min/10⁶ cells | Human | Cryopreserved Hepatocytes |
| 45 µL/min/10⁶ cells | Mouse | Cryopreserved Hepatocytes | |
| 35 µL/min/10⁶ cells | Rat | Cryopreserved Hepatocytes | |
| Plasma Protein Binding | |||
| 99.5% | Human | Equilibrium Dialysis | |
| 99.2% | Mouse | Equilibrium Dialysis | |
| 99.4% | Rat | Equilibrium Dialysis |
Table 2: In Vivo Pharmacokinetic Parameters of a Representative USP7 Inhibitor in Mice
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | T₁/₂ (hr) | CL (mL/min/kg) | Vd (L/kg) | F (%) |
| Intravenous | IV | 2 | 1500 | 0.08 | 3200 | 4.5 | 10.4 | 3.5 | - |
| Oral | PO | 10 | 850 | 2.0 | 7500 | 5.0 | - | - | 47 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours; T₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Oral bioavailability.
Experimental Protocols
Objective: To determine the pharmacokinetic profile of a USP7 inhibitor following intravenous (IV) and oral (PO) administration in mice.
Animals: Male BALB/c mice (8-10 weeks old, 20-25 g) are used for the study. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.[11]
Formulation:
-
IV Formulation: The USP7 inhibitor is dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to a final concentration of 1 mg/mL.[12]
-
PO Formulation: The USP7 inhibitor is formulated as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) in water to a final concentration of 2 mg/mL.
Dosing:
-
IV Administration: Mice receive a single bolus injection of the USP7 inhibitor at a dose of 2 mg/kg via the tail vein.[13]
-
PO Administration: Mice receive a single dose of the USP7 inhibitor at 10 mg/kg via oral gavage.[12]
Blood Sampling:
-
Blood samples (approximately 50 µL) are collected from the saphenous vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose for the IV group, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose for the PO group.[12][14]
-
Blood is collected into EDTA-coated tubes and centrifuged at 4°C to separate the plasma. Plasma samples are stored at -80°C until analysis.[14]
Bioanalysis:
-
Plasma concentrations of the USP7 inhibitor are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14]
-
A standard curve is prepared in blank mouse plasma to quantify the inhibitor concentrations.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).[14]
-
Parameters calculated include Cmax, Tmax, AUC, T₁/₂, CL, Vd, and F.[13]
Objective: To determine the in vitro metabolic stability of a USP7 inhibitor in liver microsomes.
Materials:
-
Pooled liver microsomes (human, mouse, rat)
-
NADPH regenerating system
-
USP7 inhibitor stock solution (in DMSO)
-
Control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (B52724) with an internal standard for quenching the reaction
Procedure:
-
The USP7 inhibitor (1 µM final concentration) is incubated with liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer at 37°C.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is terminated by adding cold acetonitrile containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the USP7 inhibitor.
Data Analysis:
-
The percentage of the inhibitor remaining at each time point is calculated.
-
The in vitro half-life (T₁/₂) is determined from the slope of the natural logarithm of the remaining inhibitor concentration versus time plot.
-
Intrinsic clearance (CLint) is calculated from the half-life.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of USP7 inhibitors in cancer therapy involves the modulation of the p53-MDM2 pathway. The following diagram illustrates this critical signaling cascade.
Caption: USP7-p53-MDM2 signaling pathway under normal conditions and with USP7 inhibition.
The following diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study of a USP7 inhibitor.
Caption: A generalized experimental workflow for an in vivo pharmacokinetic study.
Conclusion
The development of orally bioavailable USP7 inhibitors with favorable pharmacokinetic profiles is a critical step towards their successful clinical translation. This guide has provided a representative overview of the key ADME properties of this class of compounds, along with detailed experimental protocols for their evaluation. The provided diagrams of the primary signaling pathway and experimental workflows serve as valuable tools for researchers in this field. Further optimization of pharmacokinetic and pharmacodynamic properties will be essential to fully realize the therapeutic potential of USP7 inhibition in cancer treatment.
References
- 1. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Phase I pharmacokinetic study of an oral, small-molecule MEK inhibitor tunlametinib in patients with advanced NRAS mutant melanoma [frontiersin.org]
The In Vivo Pharmacodynamics of USP7-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of USP7-IN-2, a potent and selective non-competitive inhibitor of Ubiquitin-Specific Protease 7 (USP7), in various animal models. This compound, also known as compound 4 or Almac4, has demonstrated significant anti-tumor activity in preclinical studies, primarily through the activation of the p53 tumor suppressor pathway. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and development of this compound.
Core Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the deubiquitinase activity of USP7. This leads to the destabilization and subsequent degradation of MDM2, the primary E3 ubiquitin ligase for the tumor suppressor p53. The reduction in MDM2 levels results in the stabilization and accumulation of p53, which in turn transcriptionally activates its target genes, including the cyclin-dependent kinase inhibitor p21. This cascade of events ultimately leads to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1]
Signaling Pathway
The signaling pathway initiated by this compound is depicted below. Inhibition of USP7 leads to the degradation of its substrate, MDM2. This relieves the negative regulation of p53, allowing it to accumulate and activate downstream targets like p21, ultimately resulting in anti-tumor effects.
Caption: Signaling cascade initiated by this compound.
Pharmacodynamics in Animal Models
While the initial discovery of this compound (compound 4) highlighted its potent in vitro activity, detailed in vivo pharmacodynamic data is emerging from subsequent studies. A recent study investigated the effects of Almac4 (this compound) in neuroblastoma (NB) models.
Neuroblastoma Xenograft Models
In a study utilizing neuroblastoma cell lines, this compound (Almac4) demonstrated significant anti-tumor activity in vivo. The study showed that treatment with Almac4 led to the activation of the p53 pathway and a decrease in the oncoprotein N-myc.
Table 1: In Vivo Efficacy of this compound (Almac4) in a Neuroblastoma Xenograft Model
| Animal Model | Cell Line | Treatment Regimen | Tumor Growth Inhibition (TGI) | Key Biomarker Changes | Reference |
| Nude Mice | SK-N-AS (p53 WT) | 50 mg/kg, oral, daily | Significant reduction in tumor volume | Increased p53, decreased N-myc | [2] |
| Nude Mice | NGP (p53 WT) | 50 mg/kg, oral, daily | Significant reduction in tumor volume | Increased p53, decreased N-myc | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the in vivo evaluation of this compound.
Animal Models
-
Species: Athymic Nude (nu/nu) mice were predominantly used for establishing xenograft models.
-
Cell Line Implantation: Neuroblastoma cell lines (e.g., SK-N-AS, NGP) were subcutaneously injected into the flank of the mice. Tumor growth was monitored until tumors reached a specified volume before the initiation of treatment.
Dosing and Administration
-
Compound Formulation: For oral administration, this compound (Almac4) was typically formulated in a vehicle suitable for gavage, such as 0.5% methylcellulose.
-
Dosing Regimen: A common dosing schedule was daily oral administration at a concentration of 50 mg/kg.
Pharmacodynamic Biomarker Analysis
-
Tissue Collection: At the end of the study, tumors were excised from the animals.
-
Western Blotting: Tumor lysates were prepared to analyze protein expression levels. Primary antibodies were used to detect key biomarkers including USP7, MDM2, p53, and N-myc.
-
Immunohistochemistry (IHC): Tumor tissues were fixed, sectioned, and stained with antibodies against key proteins to assess their expression and localization within the tumor.
Experimental Workflow
The general workflow for evaluating the in vivo pharmacodynamics of this compound is illustrated below.
Caption: In vivo pharmacodynamics evaluation workflow.
Logical Relationships in Pharmacodynamic Effects
The inhibition of USP7 by this compound sets off a cascade of dependent events, the logical flow of which is critical to understanding its therapeutic effect.
Caption: Logical flow of this compound's anti-tumor effect.
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action that has been validated in preclinical animal models. Its ability to stabilize p53 and induce tumor cell death makes it an attractive candidate for cancers with wild-type p53. The data and protocols summarized in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound. Future studies should focus on expanding the evaluation of this compound to other cancer models, investigating potential resistance mechanisms, and exploring combination therapies to enhance its anti-tumor efficacy.
References
The Therapeutic Potential of USP7-IN-2: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Therapeutic Applications of USP7 Inhibitors, with a Focus on a Representative Molecule, FT671.
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling therapeutic target in oncology and other disease areas due to its critical role in regulating the stability of a multitude of proteins involved in tumorigenesis, immune response, and neurodegeneration. This technical guide provides a comprehensive overview of the therapeutic potential of USP7 inhibitors, using the potent and selective inhibitor FT671 as a representative example for the conceptual molecule "USP7-IN-2."
Introduction to USP7 and Its Inhibition
USP7, also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. One of its most well-characterized roles is the regulation of the p53 tumor suppressor pathway through its interaction with both p53 and its primary E3 ubiquitin ligase, MDM2. In many cancers, USP7 is overexpressed and preferentially stabilizes MDM2, leading to the degradation of p53 and promoting cancer cell survival.[1][2]
Inhibition of USP7 offers a promising therapeutic strategy by destabilizing MDM2, which in turn leads to the accumulation and reactivation of p53's tumor-suppressive functions, including cell cycle arrest and apoptosis.[1] Furthermore, USP7 regulates other key cellular proteins implicated in cancer, such as N-Myc, PTEN, and components of the DNA damage response, highlighting the broad therapeutic potential of its inhibition.[3][4]
Quantitative Data for Representative USP7 Inhibitor: FT671
The following tables summarize the quantitative data for FT671, a potent and selective, non-covalent inhibitor of USP7.[3][4][5][6]
| Biochemical Activity | Value | Reference |
| IC50 (USP7CD) | 52 nM (29-94 nM) | [3][4] |
| IC50 (USP7C-term) | 69 nM (39-120 nM) | [3] |
| Kd (USP7CD) | 65 nM (45-92 nM) | [3][4] |
| Cellular Activity | Cell Line | Assay | Value | Reference |
| IC50 (Cell Viability) | MM.1S (Multiple Myeloma) | CellTiter-Glo | 33 nM | [3][6] |
| p53 Stabilization | HCT116, U2OS, MM.1S | Western Blot | Observed | [3][4] |
| Induction of p53 target genes | HCT116, U2OS, MM.1S | Gene Expression Analysis | Observed | [3][4] |
| Degradation of N-Myc | IMR-32 (Neuroblastoma) | Western Blot | Observed | [3][4] |
| Degradation of UHRF1 & DNMT1 | - | Western Blot | Observed | [3] |
| In Vivo Efficacy (MM.1S Xenograft Model) | Dosage | Effect | Reference |
| Tumor Growth Inhibition | 100 mg/kg and 200 mg/kg (oral gavage, daily) | Significant, dose-dependent inhibition | [3][4][6][7] |
| p53 Stabilization in Tumor Tissue | 25, 75, or 200 mg/kg (single oral dose) | Observed shortly after dosing | [3][6] |
| Tolerability | Up to 200 mg/kg daily | Well-tolerated, no significant weight loss | [3][4][6] |
Signaling Pathways and Experimental Workflows
USP7-p53-MDM2 Signaling Pathway
The inhibition of USP7 by a selective inhibitor like FT671 disrupts the delicate balance of the p53-MDM2 pathway. The following diagram illustrates this mechanism.
Caption: USP7 inhibition by FT671 leads to MDM2 degradation, p53 stabilization, and apoptosis.
Experimental Workflow: In Vivo Xenograft Study
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a USP7 inhibitor.
Caption: Workflow for an in vivo xenograft study to assess the efficacy of a USP7 inhibitor.
Experimental Protocols
Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one Piperidine (B6355638) USP7 Inhibitor (Representative)
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one piperidine derivatives, a class to which FT671 belongs, generally involves a multi-step process. A representative, generalized synthesis is described below, based on literature for similar compounds.[8][9]
Protocol:
-
Synthesis of the Pyrazolopyrimidinone (B8486647) Core: This is typically achieved by reacting a substituted pyrazole (B372694) amine with a β-ketoester derivative under acidic or thermal conditions to form the fused pyrazolopyrimidinone ring system.
-
Functionalization of the Core: The core structure is then functionalized, often through halogenation at a specific position, to allow for subsequent coupling reactions.
-
Coupling with the Piperidine Moiety: The functionalized pyrazolopyrimidinone core is coupled with a suitably protected piperidine derivative, often via a Suzuki or Buchwald-Hartwig cross-coupling reaction.
-
Deprotection and Final Modification: The protecting group on the piperidine is removed, and the final desired substituent is introduced through acylation or alkylation to yield the final inhibitor.
Note: The exact reagents and conditions will vary depending on the specific substitutions on the final molecule.
In Vitro USP7 Enzymatic Activity Assay (Ubiquitin-Rhodamine 110)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of USP7.[10][11][12]
Materials:
-
Recombinant Human USP7 enzyme
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA
-
FT671 (or other inhibitor) stock solution in DMSO
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)
Protocol:
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor in DMSO.
-
Enzyme and Inhibitor Pre-incubation: Add diluted USP7 enzyme to the wells of the 384-well plate. Add the diluted inhibitor or DMSO (vehicle control) to the wells. Incubate at room temperature for 30 minutes.
-
Reaction Initiation: Add Ub-Rho110 substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the fluorescence intensity every 60 seconds for 30-60 minutes at 25°C.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocities against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for p53 and MDM2
This protocol is used to assess the cellular effects of the USP7 inhibitor on the protein levels of p53 and MDM2.[3][13]
Materials:
-
Cancer cell line (e.g., HCT116, MM.1S)
-
FT671 (or other inhibitor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p53, anti-MDM2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with various concentrations of the inhibitor or vehicle (DMSO) for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the effect of the inhibitor on cell proliferation and viability.[3][6]
Materials:
-
Cancer cell line (e.g., MM.1S)
-
FT671 (or other inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in opaque-walled 96-well plates.
-
Compound Treatment: Treat cells with a serial dilution of the inhibitor or vehicle (DMSO).
-
Incubation: Incubate for the desired period (e.g., 120 hours).
-
Assay: Add CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Xenograft Efficacy Study
This protocol outlines the procedure for evaluating the anti-tumor activity of a USP7 inhibitor in a mouse model.[3][6][14]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Cancer cell line (e.g., MM.1S)
-
FT671 (or other inhibitor) formulated for oral gavage
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Treatment: Administer the inhibitor (e.g., 100 or 200 mg/kg) or vehicle daily via oral gavage.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size limit.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess treatment efficacy.
Conclusion
The inhibition of USP7 represents a highly promising strategy for the treatment of various cancers and potentially other diseases. The representative data for FT671 demonstrates that potent and selective USP7 inhibitors can effectively activate the p53 pathway, leading to anti-proliferative effects in cellular models and significant tumor growth inhibition in vivo. The detailed protocols and workflows provided in this guide offer a framework for the preclinical evaluation of novel USP7 inhibitors like the conceptual "this compound." Further research and clinical development of USP7 inhibitors are warranted to fully realize their therapeutic potential.
References
- 1. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. FT671 | DUB | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. AID 493170 - Ub-rhodamine 110 based assay for inhibitors Ubiquitin-specific Protease USP2a - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for USP7-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No peer-reviewed publications detailing the use of USP7-IN-2 were identified. The following information is based on the manufacturer's description and established protocols for other well-characterized USP7 inhibitors. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell lines and assays.
Introduction
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a crucial role in regulating the stability of numerous proteins involved in critical cellular processes, including the cell cycle, DNA damage response, and apoptosis. Its role in stabilizing MDM2, a key negative regulator of the p53 tumor suppressor, has made it a significant target in oncology. Inhibition of USP7 leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which can subsequently induce cell cycle arrest or apoptosis in cancer cells.
This compound is a potent, non-competitive inhibitor of USP7 with a reported IC50 of 6 nM in biochemical assays.[1] It has been shown to induce the degradation of MDM2, leading to the stabilization of p53 and the induction of p21 in various cell lines, highlighting its potential in cancer research.[1] These application notes provide detailed protocols for the use of this compound and other USP7 inhibitors in cell culture to investigate their biological effects.
Data Presentation
Table 1: In Vitro Potency of Representative USP7 Inhibitors
| Compound | Target | Assay Type | IC50 / EC50 | Cell Line(s) | Reference(s) |
| This compound | USP7 | Biochemical | 6 nM | - | [1] |
| USP7-IN-8 | USP7 | Biochemical (Ub-Rho110) | 1.4 µM | - | [2] |
| USP7-IN-9 | USP7 | Biochemical | 40.8 nM | - | [3] |
| Cell Proliferation | 29.6 nM | LNCaP | [3] | ||
| Cell Proliferation | 41.6 nM | RS4;11 | [3] | ||
| P5091 | USP7 | Biochemical | 4.2 µM | - | [4] |
| Cell Viability | 6-14 µM | Various Multiple Myeloma lines | [4] | ||
| FT671 | USP7 | Biochemical | 52 nM (catalytic domain) | - | [5] |
| HBX 41,108 | USP7 | Biochemical | Sub-micromolar | - | [6] |
Note: IC50/EC50 values are highly dependent on the specific assay conditions, cell type, and treatment duration.
Signaling Pathways and Experimental Workflow
USP7-p53-MDM2 Signaling Pathway
The diagram below illustrates the central role of USP7 in the p53-MDM2 signaling axis and the mechanism of action for USP7 inhibitors like this compound. Inhibition of USP7 leads to the ubiquitination and subsequent degradation of MDM2, thereby stabilizing p53 and activating its downstream targets, such as p21, which promotes cell cycle arrest.
Caption: USP7 inhibition by this compound disrupts the MDM2-p53 feedback loop.
General Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in a cell culture setting.
References
Application Notes and Protocols for USP7 Inhibitors in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to USP7
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability and function of numerous proteins involved in critical cellular processes.[1][2] These processes include DNA damage repair, cell cycle control, and apoptosis.[3][4] USP7 has emerged as a compelling therapeutic target, particularly in oncology, due to its role in modulating key cancer-related pathways, most notably the p53-MDM2 axis.[3][5][6]
Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[3][7] By stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[3] In many cancers, USP7 is overexpressed, leading to increased MDM2 stability and subsequent p53 degradation, which in turn promotes cancer cell survival and proliferation.[2][8] Inhibition of USP7 disrupts this process, leading to MDM2 destabilization and degradation, allowing for the accumulation and activation of p53, which can trigger apoptosis or cell cycle arrest in tumor cells.[3][7]
Data Presentation: In Vitro Activity of Representative USP7 Inhibitors
The following tables summarize key quantitative data for several potent USP7 inhibitors in various in vitro assays. This data can serve as a starting point for determining the optimal concentration of a novel USP7 inhibitor.
| Inhibitor | Assay Type | Cell Line/System | IC50 / EC50 | Reference |
| Usp7-IN-8 | Ub-Rho110 Enzymatic Assay | Recombinant Human USP7 | 1.4 µM | [5][9] |
| Usp7-IN-9 | Cell Proliferation | LNCaP | 29.6 nM | [7][10] |
| Usp7-IN-9 | Cell Proliferation | RS4;11 | 41.6 nM | [7][10] |
| FX1-5303 | Biochemical Activity Assay | Recombinant Human USP7 | 0.29 nM | [11] |
| FX1-5303 | p53 Accumulation | MM.1S | 5.6 nM | [11] |
| FX1-5303 | Cell Viability | MM.1S | 15 nM | [11] |
| p5091 | Cell Cycle (G1 arrest) | MCF7 | 10 µM | [8] |
| Scutellarein | Enzymatic Assay | Recombinant USP7 | 3.017 µM | [12] |
| Semethylzeylastera | Enzymatic Assay | Recombinant USP7 | 6.865 µM | [12] |
| Salvianolic acid C | Enzymatic Assay | Recombinant USP7 | 8.495 µM | [12] |
Signaling Pathway and Experimental Workflow Diagrams
USP7-MDM2-p53 Signaling Pathway
Caption: The USP7-MDM2-p53 signaling pathway and the inhibitory effect of a USP7 inhibitor.
General Experimental Workflow for USP7 Inhibitor Evaluation
Caption: A typical workflow for the in vitro evaluation of novel USP7 inhibitors.
Experimental Protocols
Protocol 1: USP7 Biochemical Assay (Fluorogenic)
This protocol is designed to determine the IC50 value of a USP7 inhibitor against purified USP7 enzyme using a fluorogenic substrate.[13][14]
Materials:
-
Recombinant human USP7 enzyme
-
Fluorogenic substrate: Ubiquitin-AMC (Ub-AMC) or Ubiquitin-Rhodamine 110 (Ub-Rho110)[1][15]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 10 mM DTT, 5% glycerol[9]
-
USP7 inhibitor stock solution (e.g., 10 mM in DMSO)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the USP7 inhibitor in DMSO. A typical starting concentration for the dilution series might be 2.5 µM.[5]
-
Further dilute the inhibitor solutions in assay buffer. The final DMSO concentration in the assay should not exceed 1%.[13]
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add USP7 enzyme (e.g., to a final concentration of 167 pM) diluted in assay buffer to the wells.[5][11]
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[5][9]
-
Initiate the reaction by adding the fluorogenic substrate (e.g., Ub-AMC) to each well.
-
Immediately measure the fluorescence kinetically using a plate reader (e.g., Excitation: 350-380 nm, Emission: 440-460 nm for Ub-AMC).[13]
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol measures the effect of a USP7 inhibitor on the proliferation and viability of cancer cells.[5][10]
Materials:
-
Complete cell culture medium
-
USP7 inhibitor stock solution (10 mM in DMSO)
-
96-well clear tissue culture plates
-
MTS or MTT reagent
-
Absorbance plate reader
Procedure:
-
Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5][10]
-
Prepare a serial dilution of the USP7 inhibitor in culture medium. A typical concentration range is 10 nM to 10 µM.[10] Include a vehicle control (DMSO). Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).[5]
-
Remove the old medium and replace it with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).[5]
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[5][8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot for Target Engagement
This protocol is used to detect changes in the protein levels of USP7 targets, such as MDM2 and p53, in cells treated with a USP7 inhibitor.[5][10]
Materials:
-
Cancer cell line
-
USP7 inhibitor
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and deubiquitinase inhibitors
-
BCA protein assay kit
-
Primary antibodies against p53, MDM2, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of the USP7 inhibitor (e.g., 100 nM - 1 µM) and a vehicle control for a defined period (e.g., 4-24 hours).[5][10]
-
In the last 4-6 hours of treatment, it may be beneficial to add a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of ubiquitinated proteins.[9]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.[5]
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.[10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system. Analyze the changes in protein levels relative to the loading control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual screening of natural products targeting ubiquitin-specific protease 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. amsbio.com [amsbio.com]
- 15. reactionbiology.com [reactionbiology.com]
Application Notes: USP7 Inhibitors in Cancer Cell Lines
Introduction
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability of numerous proteins involved in critical cellular processes.[1][2][3] A key function of USP7 is the regulation of the p53-MDM2 tumor suppressor pathway.[1][4][5] Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[4][5] In many cancers, USP7 is overexpressed, leading to decreased p53 levels, which promotes cancer cell survival and proliferation.[6][7]
USP7 inhibitors, such as USP7-IN-2 and related compounds, block the deubiquitinating activity of USP7.[6] This leads to the destabilization and degradation of MDM2, resulting in the accumulation and activation of p53.[4][6] Activated p53 can then induce cell cycle arrest or apoptosis in cancer cells, making USP7 an attractive therapeutic target in oncology.[4][6] These application notes provide an overview and protocols for determining the effective treatment duration and concentration of USP7 inhibitors in cancer cells.
Mechanism of Action: USP7 Inhibition
The primary mechanism of action for USP7 inhibitors in cancer therapy involves the reactivation of the p53 pathway. By inhibiting USP7, the auto-ubiquitination and subsequent degradation of MDM2 are promoted. This reduction in MDM2 levels allows for the stabilization and accumulation of the p53 tumor suppressor protein, which in turn can activate downstream targets to induce apoptosis or cell cycle arrest.[4][8]
Data Presentation
Quantitative data from studies on various USP7 inhibitors are summarized below. These values can serve as a starting point for designing experiments with this compound.
Table 1: Potency of Representative USP7 Inhibitors This table presents illustrative data for various USP7 inhibitors to provide a reference range for experimental design.
| Compound | Assay Type | Cell Line | IC50 / EC50 | Reference |
| Usp7-IN-8 | Ub-AMC Enzymatic Assay | - | IC50: 1.4 µM | [9] |
| Usp7-IN-9 | Biochemical | - | IC50: 40.8 nM | [10] |
| Usp7-IN-9 | Cell Proliferation | LNCaP | EC50: 29.6 nM | [10] |
| Usp7-IN-9 | Cell Proliferation | RS4;11 | EC50: 41.6 nM | [10] |
| FX1-5303 | Biochemical | - | IC50: 0.29 nM | [10] |
| FX1-5303 | p53 Accumulation | MM.1S | EC50: 5.6 nM | [10] |
| FX1-5303 | Cell Viability | MM.1S | EC50: 15 nM | [10] |
| S-205474 | Cell Viability (MTT) | H929 | EC50: 8.8 nM | [10] |
Table 2: Typical Treatment Durations and Concentrations for In Vitro Assays This table provides general guidance on experimental parameters for studying USP7 inhibitors.
| Assay Type | Cell Line(s) | Treatment Duration | Concentration Range | Key Observations |
| Cell Viability | Various cancer lines (e.g., MCF7, HCT116) | 72 hours | <50 nM to >1 µM | Dose-dependent decrease in cell viability.[9] |
| Western Blot (p53/MDM2) | Various cancer lines | 4 - 24 hours | 1 - 10 µM | Stabilization of p53, degradation of MDM2.[4][9] |
| Co-Immunoprecipitation | Human cancer lines (e.g., HCT116, A549) | 2 - 4 hours | 1 - 10 µM | Disruption of USP7-MDM2 interaction.[11] |
| Apoptosis Assay | A375 (Melanoma) | 48 hours | Varies | Increased Annexin V staining.[12] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol is designed to measure the effect of USP7 inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear tissue culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution) or MTT reagent
-
Solubilization solution (for MTT assay)
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[9]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical final concentration range to test is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose (e.g., <0.5%).[9]
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[9]
-
MTS/MTT Addition:
-
For MTS: Add 20 µL of MTS reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours at 37°C.[9]
-
For MTT: Add 10 µL of MTT solution to each well (final concentration ~0.45 mg/mL) and incubate for 1-4 hours. Then, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13]
-
-
Absorbance Measurement: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a plate reader.[9][13]
-
Data Analysis: Subtract the background absorbance (media-only wells). Normalize the absorbance values of treated wells to the vehicle control wells (set to 100% viability). Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.[9]
Protocol 2: Western Blot Analysis of the USP7 Pathway
This protocol is used to detect changes in protein levels of USP7 targets, such as MDM2 and p53, following inhibitor treatment.
Materials:
-
Cancer cell line cultured in 6-well plates
-
This compound stock solution
-
Ice-cold PBS
-
Ice-cold RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-USP7, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 1-10 µM) and a vehicle control for a defined period (e.g., 6, 12, or 24 hours).[4]
-
Cell Lysis: Aspirate the medium and wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[4][9]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again three times for 10 minutes each with TBST.[4]
-
-
Detection: Develop the blot using an ECL substrate and visualize the protein bands with an imaging system.[11] Analyze band intensities relative to the loading control (GAPDH or β-actin).
Protocol 3: Co-Immunoprecipitation (Co-IP) for USP7-Substrate Interaction
This protocol details the immunoprecipitation of endogenous USP7 to determine an inhibitor's effect on the USP7-MDM2 interaction.[11]
Materials:
-
Human cancer cell line (e.g., HCT116)
-
This compound stock solution
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with fresh protease inhibitors)
-
Antibodies: Rabbit anti-USP7 (for IP), Mouse anti-MDM2 (for WB), Rabbit anti-USP7 (for WB), Normal Rabbit IgG (Isotype control)
-
Protein A/G Magnetic Beads
Procedure:
-
Cell Culture and Treatment: Grow cells to 80-90% confluency. Treat with this compound or vehicle (DMSO) for a short duration (e.g., 2-4 hours) to observe direct effects on protein-protein interactions.
-
Cell Lysis: Lyse cells using a gentle, non-denaturing Co-IP lysis buffer to preserve protein complexes.[14] Scrape cells, collect lysate, and centrifuge to pellet debris.
-
Pre-Clearing (Optional but Recommended): Add Protein A/G beads to the supernatant and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and collect the supernatant.
-
Immunoprecipitation:
-
Set aside a small fraction of the lysate as "Input" control.
-
To the remaining lysate, add the primary antibody (e.g., anti-USP7) or an isotype control IgG.[11]
-
Incubate with gentle rotation overnight at 4°C.
-
-
Complex Capture: Add pre-washed Protein A/G magnetic beads to each sample. Incubate with gentle rotation for 2-4 hours at 4°C.[11]
-
Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold wash buffer to remove non-specifically bound proteins.[11]
-
Elution: After the final wash, remove all residual buffer. Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute the protein complexes.[11]
-
Analysis: Pellet the beads and collect the supernatant. Analyze the eluates and the input samples by Western blotting, probing with antibodies against both the "bait" (USP7) and the expected "prey" (MDM2).[11][15] A reduced MDM2 signal in the USP7-IP from inhibitor-treated cells would indicate that the treatment disrupts their interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 3. Frontiers | USP7: Novel Drug Target in Cancer Therapy [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Proteome Analysis of USP7 Substrates Revealed Its Role in Melanoma Through PI3K/Akt/FOXO and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for MDM2 Degradation Assay with USP7-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability of several key proteins involved in cellular processes such as cell cycle progression, DNA damage repair, and apoptosis. A critical substrate of USP7 is the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2), the primary negative regulator of the p53 tumor suppressor. By deubiquitinating MDM2, USP7 protects it from proteasomal degradation, thereby maintaining a sufficient cellular pool of MDM2 to keep p53 levels in check. In many cancers, USP7 is overexpressed, leading to decreased p53 activity and promoting tumor survival.
The inhibition of USP7 presents a promising therapeutic strategy for reactivating p53 in cancer cells. Small molecule inhibitors of USP7, such as USP7-IN-2, block the deubiquitinating activity of the enzyme. This leads to the accumulation of ubiquitinated MDM2, targeting it for proteasomal degradation. The subsequent reduction in MDM2 levels results in the stabilization and activation of p53, triggering downstream anti-tumor effects, including cell cycle arrest and apoptosis.[1][2][3][4]
These application notes provide a comprehensive overview and detailed protocols for assessing the degradation of MDM2 in response to treatment with the USP7 inhibitor, this compound.
Mechanism of Action
The inhibition of USP7 by this compound initiates a signaling cascade that culminates in the degradation of MDM2 and the activation of the p53 tumor suppressor pathway.
Caption: USP7 inhibition by this compound leads to MDM2 degradation and p53 activation.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present representative data from other potent and selective USP7 inhibitors to illustrate the expected outcomes of the described assays.
Table 1: In Vitro USP7 Inhibition
| Compound | IC50 (nM) | Assay Type |
| USP7-IN-9 | 40.8 | Biochemical Assay |
| FT671 | 52-69 | Biochemical Assay |
Data sourced from publicly available research.[5][6]
Table 2: Cellular Activity of Representative USP7 Inhibitors
| Compound | Cell Line | Effect | Concentration | Time (hours) |
| USP7-IN-9 | RS4;11 | Reduced MDM2 protein levels | 0.1 - 1 µM | 24 |
| FT671 | MM.1S | Decreased MDM2 levels, Increased p53 levels | Concentration-dependent | Not specified |
| XL188 | HCT116 | HDM2 (MDM2) degradation | Not specified | Not specified |
Data sourced from publicly available research.[1][6][7]
Experimental Protocols
The following protocols provide detailed methodologies for conducting MDM2 degradation assays using this compound.
Protocol 1: In Vitro USP7 Deubiquitinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of USP7.
Caption: Workflow for the in vitro USP7 deubiquitinase inhibition assay.
Materials:
-
Recombinant human USP7 enzyme
-
This compound
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Dispensing: Dispense the diluted this compound and vehicle control (DMSO) into the wells of a 384-well plate.
-
Enzyme Addition: Add recombinant USP7 enzyme to each well and mix gently.
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow for the binding of this compound to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Protocol 2: Cellular MDM2 Degradation Assay by Western Blot
This assay assesses the effect of this compound on the protein levels of MDM2 and p53 in a cellular context.
Caption: Experimental workflow for Western blot analysis of MDM2 and p53 levels.
Materials:
-
Cancer cell line with wild-type p53 (e.g., HCT116, MM.1S)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MDM2, anti-p53, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Collect the cell lysates.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MDM2, p53, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.[9]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the MDM2 and p53 band intensities to the loading control. A dose-dependent decrease in MDM2 levels and a corresponding increase in p53 levels are expected with increasing concentrations of this compound.[9]
Protocol 3: MDM2 Ubiquitination Assay
This assay directly measures the ubiquitination status of MDM2 in cells following treatment with this compound.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MG132 (proteasome inhibitor)
-
Lysis buffer for immunoprecipitation (containing protease and deubiquitinase inhibitors)
-
Anti-MDM2 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody for Western blotting
-
SDS-PAGE and Western blotting reagents (as in Protocol 2)
Procedure:
-
Cell Treatment: Seed cells and treat with this compound and a vehicle control for the desired time. In the final 4-6 hours of treatment, add MG132 (e.g., 10 µM) to the media to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in immunoprecipitation lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-MDM2 antibody overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the MDM2-antibody complexes.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated MDM2. A smear of high molecular weight bands indicates polyubiquitination.
-
The membrane can be stripped and re-probed with an anti-MDM2 antibody to confirm equal immunoprecipitation of MDM2.
-
-
Data Analysis: An increase in the intensity of the ubiquitin smear in the this compound treated samples compared to the control indicates increased MDM2 ubiquitination.
Troubleshooting
-
No change in MDM2 levels:
-
Verify the activity of this compound using the in vitro DUB assay.
-
Ensure the cell line expresses wild-type p53 and has a functional USP7-MDM2-p53 axis.
-
Optimize the concentration and treatment time of this compound.
-
-
High background in Western blots:
-
Optimize antibody concentrations and washing steps.
-
Ensure the blocking step is sufficient.
-
-
Inconsistent results:
-
Maintain consistent cell passage numbers and seeding densities.
-
Prepare fresh dilutions of this compound for each experiment.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the effects of the USP7 inhibitor, this compound, on MDM2 degradation. By utilizing these assays, scientists can effectively characterize the mechanism of action of USP7 inhibitors and advance the development of novel cancer therapeutics targeting the USP7-MDM2-p53 pathway.
References
- 1. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Immunoprecipitation of USP7 with USP7-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction to USP7 and the Role of USP7-IN-2
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability and function of a multitude of cellular proteins.[1][2] By removing ubiquitin chains from its substrates, USP7 rescues them from proteasomal degradation, thereby influencing a wide array of cellular processes including the DNA damage response, cell cycle progression, epigenetic regulation, and immune responses.[1][2][3]
The dysregulation of USP7 has been implicated in the pathogenesis of various diseases, most notably cancer.[1] USP7 can stabilize oncoproteins and destabilize tumor suppressors, contributing to tumor progression.[4] A well-characterized function of USP7 is its role in the p53-MDM2 pathway. USP7 can deubiquitinate and stabilize both the tumor suppressor p53 and its E3 ubiquitin ligase, MDM2.[1][4][5] However, it often shows a preference for MDM2, leading to the degradation of p53, which makes USP7 an attractive therapeutic target in cancers with wild-type p53.[4][6]
This compound is a small molecule inhibitor of USP7. By inhibiting the deubiquitinating activity of USP7, this compound is expected to increase the ubiquitination of its substrates, leading to their subsequent degradation by the proteasome. This application note provides a detailed protocol for the immunoprecipitation of USP7 to study the effects of this compound on its interaction with substrate proteins.
Key Signaling Pathways Involving USP7
USP7 is a central node in several critical signaling pathways. Its inhibition can have profound effects on cellular homeostasis and disease progression.
-
p53-MDM2 Pathway: Under normal conditions, USP7 primarily deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53, targeting it for degradation. Inhibition of USP7 leads to the degradation of MDM2, resulting in the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis.[6][7]
-
Wnt/β-catenin Pathway: USP7 can regulate the Wnt/β-catenin signaling pathway by deubiquitinating and stabilizing β-catenin or the scaffolding protein Axin, depending on the cellular context.[7][8]
-
NF-κB Signaling Pathway: USP7 can directly deubiquitinate the NF-κB subunit p65 or its upstream regulators, thereby activating NF-κB signaling and promoting inflammation and cell survival.[1][7][9]
Caption: Overview of key signaling pathways regulated by USP7.
Experimental Protocol: Immunoprecipitation of USP7
This protocol describes the immunoprecipitation of endogenous USP7 from cells treated with this compound to analyze its interaction with a substrate, such as MDM2.
Materials
-
Cell Lines: Human cancer cell line expressing USP7 (e.g., HCT116, A549, 293T).[10]
-
This compound: Stock solution in DMSO.
-
Antibodies:
-
Rabbit anti-USP7 antibody for immunoprecipitation (e.g., Thermo Fisher PA5-34911, Abcam ab4080).[10]
-
Mouse anti-substrate antibody for Western blotting (e.g., anti-MDM2).
-
Rabbit anti-USP7 antibody for Western blotting.
-
Normal Rabbit IgG (for negative control).
-
-
Reagents:
-
Phosphate-Buffered Saline (PBS).
-
Cell Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktail.[4][11]
-
Wash Buffer (e.g., modified RIPA buffer or PBS with 0.1% Tween-20).[4]
-
Elution Buffer (e.g., 2x Laemmli sample buffer).[4]
-
Protein A/G magnetic beads or agarose (B213101) beads.[11]
-
BCA Protein Assay Kit.
-
Procedure
1. Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration.
2. Cell Lysis: a. Wash cells twice with ice-cold PBS.[11] b. Add ice-cold cell lysis buffer to the cells (e.g., 1 mL per 10^7 cells). c. Scrape the cells and transfer the suspension to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a BCA assay.
3. Immunoprecipitation: a. Pre-clearing (Optional but Recommended): To 1 mg of total protein lysate, add 20 µL of Protein A/G beads. Incubate with rotation for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube. b. To the pre-cleared lysate, add the recommended amount of rabbit anti-USP7 antibody (typically 2-5 µg, but should be optimized) or Normal Rabbit IgG as a negative control.[12][13] c. Incubate with gentle rotation overnight at 4°C.[11] d. Add 30 µL of pre-washed Protein A/G beads to each sample. e. Incubate with gentle rotation for 2-4 hours at 4°C.[11][13]
4. Washing: a. Pellet the beads by centrifugation (e.g., 2,000 x g for 1 minute at 4°C) or using a magnetic stand.[11] b. Discard the supernatant. c. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.[11]
5. Elution: a. After the final wash, remove all residual wash buffer. b. Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer.[4] c. Boil the samples at 95-100°C for 5-10 minutes to elute and denature the immunoprecipitated proteins.[4][12] d. Pellet the beads by centrifugation, and collect the supernatant containing the eluted proteins.
6. Western Blot Analysis: a. Load the eluted samples onto an SDS-PAGE gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with primary antibodies (e.g., mouse anti-MDM2 and rabbit anti-USP7). d. Incubate with appropriate HRP-conjugated secondary antibodies. e. Develop the blot using an ECL substrate and visualize the protein bands.
Caption: Workflow for USP7 immunoprecipitation experiment.
Data Presentation and Expected Results
The quantitative data from the Western blot analysis can be summarized in the following tables for clear comparison. Densitometry analysis should be performed on the protein bands to quantify their intensity.
Table 1: Densitometry Analysis of Input Lysates
| Treatment | USP7 (Relative Intensity) | Substrate (e.g., MDM2) (Relative Intensity) | Loading Control (e.g., Actin) |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (Low Conc.) | Normalized to Loading Control | Normalized to Loading Control | 1.0 |
| This compound (High Conc.) | Normalized to Loading Control | Normalized to Loading Control | 1.0 |
| Note: All input protein levels are normalized to a loading control and then expressed relative to the vehicle control. |
Table 2: Densitometry Analysis of Immunoprecipitated Samples
| Treatment | IP: USP7 (Relative Intensity) | Co-IP: Substrate (e.g., MDM2) (Relative Intensity) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (Low Conc.) | Normalized to IP: USP7 | Normalized to IP: USP7 |
| This compound (High Conc.) | Normalized to IP: USP7 | Normalized to IP: USP7 |
| Note: The amount of co-immunoprecipitated substrate is normalized to the amount of immunoprecipitated USP7. |
Expected Results:
-
Input Lysates: Treatment with this compound is expected to lead to a dose-dependent decrease in the total cellular levels of USP7 substrates like MDM2, due to their increased ubiquitination and subsequent proteasomal degradation.[13]
-
Immunoprecipitated Samples: A dose-dependent decrease in the amount of the substrate co-immunoprecipitated with USP7 is expected in the this compound treated samples compared to the vehicle control. This indicates that the inhibitor disrupts the interaction between USP7 and its substrate. The amount of immunoprecipitated USP7 should remain relatively constant across all samples.[13]
Conclusion
This application note provides a comprehensive protocol for the immunoprecipitation of USP7 following treatment with the inhibitor this compound. This method is crucial for researchers and drug development professionals to investigate the efficacy of USP7 inhibitors in disrupting the interaction between USP7 and its substrates, thereby validating their mechanism of action and cellular effects. The provided diagrams and tables offer a clear framework for executing the experiment and presenting the resulting data.
References
- 1. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis [mdpi.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. HAUSP Antibody | Cell Signaling Technology [cellsignal.com]
- 6. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. USP7 inhibits Wnt/β-catenin signaling through promoting stabilization of Axin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The deubiquitinase USP7 uses a distinct ubiquitin-like domain to deubiquitinate NF-ĸB subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP7 Polyclonal Antibody (PA5-34911) [thermofisher.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. www2.nau.edu [www2.nau.edu]
- 13. benchchem.com [benchchem.com]
Application Note: Co-Immunoprecipitation to Elucidate the Effects of USP7-IN-2 on Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating cellular protein stability. By removing ubiquitin tags from its substrates, USP7 rescues them from proteasomal degradation.[1] USP7 is implicated in numerous critical cellular processes, including DNA damage response, cell cycle control, and epigenetic regulation.[2][3]
A primary and extensively studied function of USP7 is its role in the p53-MDM2 tumor suppressor pathway.[4][5] USP7 can deubiquitinate and stabilize both the tumor suppressor p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[4][6] However, USP7 displays a stronger affinity for MDM2, leading to its preferential stabilization.[4][7] This, in turn, promotes the MDM2-mediated ubiquitination and subsequent degradation of p53, thereby suppressing its tumor-suppressive functions.[5][8] Due to its role in downregulating p53 activity, USP7 has emerged as a promising therapeutic target in oncology.[9][10]
USP7-IN-2 is a small molecule inhibitor designed to target the enzymatic activity of USP7. Inhibition of USP7 is expected to destabilize its substrates, including MDM2, leading to the restoration of p53 levels and activity.[11] Co-immunoprecipitation (Co-IP) is a robust and widely used technique to investigate protein-protein interactions within the cellular environment.[12][13] This application note provides a detailed protocol for using Co-IP to study and quantify the effect of this compound on the interaction between USP7 and its key substrate, MDM2.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the regulatory role of USP7 in the MDM2-p53 axis and the mechanism by which this compound interferes with this process.
Experimental Workflow for Co-Immunoprecipitation
The following diagram outlines the key steps of the Co-IP protocol to assess the impact of this compound on the USP7-MDM2 interaction.
Detailed Co-Immunoprecipitation Protocol
This protocol provides a framework for investigating the effect of this compound on the interaction between USP7 and MDM2 in a suitable human cancer cell line (e.g., HCT116, MCF7).
A. Materials and Reagents
-
Cell Line: Human cancer cell line expressing endogenous USP7 and MDM2 (e.g., HCT116).
-
Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
Inhibitor: this compound (dissolved in DMSO).
-
Control: Vehicle (DMSO).
-
Antibodies:
-
IP-grade anti-USP7 antibody.
-
Rabbit or mouse IgG isotype control.
-
Primary antibodies for Western blot: anti-USP7, anti-MDM2.
-
HRP-conjugated secondary antibodies.
-
-
Buffers and Solutions:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Co-IP Lysis Buffer (non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails just before use.
-
Wash Buffer: Co-IP Lysis Buffer diluted 1:1 with PBS containing protease inhibitors.
-
Elution Buffer: 2x Laemmli sample buffer.
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) slurry.
-
Equipment: Cell culture incubator, refrigerated centrifuge, rotator, magnetic rack (for magnetic beads), Western blot equipment.
B. Experimental Procedure
-
Cell Culture and Treatment: a. Plate cells to achieve 70-80% confluency on the day of the experiment. b. Treat cells with the desired concentration of this compound or an equivalent volume of DMSO (vehicle control). A typical starting point is 5-10 µM for 6-8 hours.[12] Optimal concentration and duration should be determined empirically.
-
Cell Lysate Preparation: a. After treatment, wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. c. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. d. Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. e. Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled tube. f. Determine the protein concentration using a BCA or Bradford assay. Reserve 50 µg of lysate from each sample as "Input" control.
-
Immunoprecipitation: a. Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G beads to 1 mg of lysate. Incubate on a rotator for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[14] b. Adjust the volume of each lysate to 1 mL with Co-IP Lysis Buffer, ensuring equal protein amounts (e.g., 1-2 mg per IP). c. Add 2-5 µg of anti-USP7 antibody to the treated and control lysates. For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate. d. Incubate on a rotator overnight at 4°C.
-
Immune Complex Capture: a. Add 30 µL of pre-washed Protein A/G bead slurry to each lysate-antibody mixture. b. Incubate on a rotator for 2-4 hours at 4°C to capture the antibody-protein complexes.[15]
-
Washing: a. Pellet the beads using a centrifuge or magnetic rack. Discard the supernatant. b. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.[12] After each wash, pellet the beads and completely remove the supernatant to minimize background.
-
Elution: a. After the final wash, carefully remove all residual wash buffer. b. Add 40 µL of 2x Laemmli sample buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins. d. Pellet the beads, and collect the supernatant containing the eluted immunoprecipitated proteins.
-
Western Blot Analysis: a. Load the eluted samples and the "Input" controls onto an SDS-PAGE gel. b. Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with primary antibodies against USP7 (to confirm successful immunoprecipitation) and MDM2 (to detect the co-immunoprecipitated partner). d. Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Data Presentation and Interpretation
The results from the Western blot can be quantified by densitometry. The intensity of the MDM2 band in the IP lane should be normalized to the intensity of the USP7 band from the same lane. This normalization accounts for any minor variations in IP efficiency.
Table 1: Quantitative Analysis of USP7-MDM2 Interaction Following this compound Treatment
| Sample Condition | IP Antibody | Protein Detected (Western Blot) | Relative Band Intensity (MDM2 / USP7) | Percent Reduction in Interaction |
| Vehicle (DMSO) | Anti-USP7 | MDM2 | 1.00 (Normalized) | 0% |
| This compound (10 µM) | Anti-USP7 | MDM2 | 0.35 | 65% |
| Vehicle (DMSO) | Control IgG | MDM2 | Not Detected | N/A |
Data are representative. Actual results may vary based on experimental conditions.
Interpretation:
-
Input Lanes: Should show equal expression of USP7 and MDM2 in both DMSO and this compound treated samples, confirming that the inhibitor does not cause immediate degradation of the total protein pool within the treatment timeframe but rather disrupts the interaction.
-
IP Lanes (Anti-USP7): A strong band for USP7 should be present in both DMSO and inhibitor-treated samples, confirming a successful pulldown. The key result is the band for MDM2. A significant decrease in the MDM2 band intensity in the this compound treated sample compared to the DMSO control indicates that the inhibitor disrupts the USP7-MDM2 interaction.[11][16]
-
IP Lanes (Control IgG): No significant bands for USP7 or MDM2 should be detected, confirming the specificity of the immunoprecipitation antibody.
Conclusion This application note provides a comprehensive protocol for utilizing co-immunoprecipitation to validate the mechanism of action of USP7 inhibitors like this compound. By demonstrating a quantifiable reduction in the interaction between USP7 and its substrate MDM2, researchers can effectively confirm target engagement and elucidate the downstream consequences of USP7 inhibition, providing critical data for drug development and cancer biology research.
References
- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP7 - Wikipedia [en.wikipedia.org]
- 6. Molecular recognition of p53 and MDM2 by USP7/HAUSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The USP7 protein interaction network and its roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 11. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. benchchem.com [benchchem.com]
- 16. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with USP7-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability of a variety of proteins involved in critical cellular processes.[1][2][3] These processes include cell cycle control, DNA damage repair, and apoptosis.[4][5] Dysregulation of USP7 activity has been implicated in the progression of numerous cancers, making it a compelling therapeutic target.[5][6][7]
One of the most well-characterized functions of USP7 is its role in the p53-MDM2 pathway.[1][2] Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[1][5] By stabilizing MDM2, USP7 indirectly facilitates the degradation of p53.[4] In many cancer cells, the inhibition of USP7 leads to the destabilization of MDM2, which in turn allows for the accumulation and activation of p53, ultimately triggering apoptosis or cell cycle arrest.[5][8]
USP7-IN-2 is a potent and selective allosteric inhibitor of USP7. These application notes provide detailed protocols for assessing the effect of this compound on cell viability, a critical step in the evaluation of its potential as a therapeutic agent.
Data Presentation
The following table summarizes the inhibitory activity of a potent USP7 inhibitor, demonstrating its effect on cell viability in various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 (nM) |
| MM1.S | Multiple Myeloma | SRB Assay | 3 days | 1.1 |
| REH | Acute Lymphoblastic Leukemia | PMS-MTS Assay | 3 days | 20.3 |
| RS4-11 | Acute Lymphoblastic Leukemia | PMS-MTS Assay | 3 days | 69 |
| RS4-11 (shp53) | Acute Lymphoblastic Leukemia (p53 knockdown) | PMS-MTS Assay | 7 days | > 20000 |
Data sourced from a study on potent and selective allosteric USP7 inhibitors.[9]
Signaling Pathway
The diagram below illustrates the central role of USP7 in the p53-MDM2 signaling pathway and the mechanism of action for USP7 inhibitors like this compound.
Caption: USP7-p53-MDM2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the effect of this compound on the viability of cancer cells using a colorimetric MTT assay. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of viable cells.[8]
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MM.1S)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle-treated control wells (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a suitable software to fit the data to a dose-response curve and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell viability).
Experimental Workflow
The following diagram outlines the key steps in performing a cell viability assay with this compound.
References
- 1. USP7 - Almac [almacgroup.com]
- 2. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Apoptosis Assays Following Treatment with USP7-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7), also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme that plays a crucial role in regulating the stability and function of a variety of proteins involved in critical cellular processes.[1][2] These processes include DNA repair, epigenetic regulation, and apoptosis.[1] Dysregulation of USP7 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2]
One of the key mechanisms by which USP7 influences cell fate is through its regulation of the p53 tumor suppressor pathway. USP7 can deubiquitinate and stabilize MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1][3] By inhibiting USP7 with small molecules like USP7-IN-2, MDM2 becomes destabilized, leading to the accumulation and activation of p53.[3] Activated p53 can then induce the transcription of pro-apoptotic genes, ultimately triggering programmed cell death.[4] This makes the assessment of apoptosis a critical step in the evaluation of USP7 inhibitors.
These application notes provide detailed protocols for three common and robust methods to measure apoptosis in cells treated with this compound: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, Caspase-Glo® 3/7 Assay, and the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.
Data Presentation
The following table summarizes representative quantitative data on the induction of apoptosis in a cancer cell line following treatment with a USP7 inhibitor. While this data was generated using the USP7 inhibitor P5091, it is representative of the expected effects of potent USP7 inhibitors like this compound.[4]
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | - | 3.2 ± 0.5 | 1.5 ± 0.3 | 4.7 ± 0.8 |
| USP7 Inhibitor (P5091) | 10 | 15.8 ± 1.2 | 8.3 ± 0.9 | 24.1 ± 2.1 |
| USP7 Inhibitor (P5091) | 20 | 28.4 ± 2.5 | 15.1 ± 1.8 | 43.5 ± 4.3 |
| USP7 Inhibitor (P5091) | 40 | 45.2 ± 3.1 | 25.7 ± 2.4 | 70.9 ± 5.5 |
Data is presented as the mean ± standard deviation from three independent experiments.[4]
Signaling Pathway
Experimental Workflow: Apoptosis Assays
Experimental Protocols
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
Principle: During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[5] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[6] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Materials:
-
Cells treated with this compound or vehicle control
-
Annexin V-FITC (or other conjugate)
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound and a vehicle control for the desired time period.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[6]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[4]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Acquire a minimum of 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Caspase-Glo® 3/7 Assay
Principle: Caspase-3 and caspase-7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases.[9] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7.[9] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[9]
Materials:
-
Cells treated with this compound or vehicle control in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well white-walled plate at a density appropriate for your cell line.
-
Treat cells with various concentrations of this compound and a vehicle control. Include a "no-cell" background control.
-
Incubate for the desired treatment duration.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the "no-cell" background control from all experimental readings.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Principle: A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL assay detects these DNA fragments by enzymatically labeling the free 3'-OH ends with modified nucleotides. Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., BrdUTP or a fluorescently labeled dUTP) onto the ends of the DNA fragments. These incorporated labels can then be detected by a fluorescently labeled antibody (for BrdUTP) or directly by fluorescence microscopy or flow cytometry.
Materials:
-
Cells grown on coverslips or in a 96-well plate, treated with this compound or vehicle control
-
TUNEL assay kit (various suppliers)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DNase I (for positive control)
-
Fluorescence microscope or flow cytometer
Protocol (for fluorescence microscopy):
-
Cell Preparation and Fixation:
-
Grow cells on coverslips and treat with this compound and a vehicle control.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 2-5 minutes at room temperature.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Prepare a positive control by treating one coverslip with DNase I to induce DNA breaks.
-
Equilibrate the cells with the kit's equilibration buffer.
-
Prepare the TdT reaction mixture according to the kit's instructions and add it to the cells.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Stop the reaction by washing the cells as per the kit's instructions.
-
-
Detection and Visualization:
-
If using an indirect method (e.g., BrdUTP), incubate with the fluorescently labeled antibody.
-
Wash the cells to remove unbound reagents.
-
Counterstain the nuclei with a DNA stain such as DAPI or Hoechst.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
-
Data Analysis:
-
Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from several random fields for each condition.
-
References
- 1. mdpi.com [mdpi.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kumc.edu [kumc.edu]
- 9. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for USP7 Inhibitors in In Vivo Animal Studies
Disclaimer: The specific compound "USP7-IN-2" is not extensively documented in publicly available scientific literature. Therefore, these application notes and protocols are based on data from well-characterized USP7 inhibitors such as P5091 and FT671, which are expected to have similar mechanisms of action. Researchers using proprietary or novel compounds should adapt these guidelines as a starting point and optimize protocols accordingly.
Introduction to USP7 Inhibition for In Vivo Research
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that has emerged as a significant target in oncology.[1] USP7 regulates the stability of numerous proteins critical for cell cycle progression, DNA damage repair, and immune responses.[2][3] A primary and well-studied function of USP7 is the stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[1][4] By inhibiting USP7, MDM2 is destabilized, leading to the accumulation and activation of p53, which can subsequently induce apoptosis and cell cycle arrest in cancer cells.[5][6] USP7 inhibitors have demonstrated considerable anti-tumor activity in various preclinical in vivo models, making them a promising class of compounds for cancer therapy.[6][7][8]
Data Presentation: In Vivo Efficacy of USP7 Inhibitors
The following tables summarize the quantitative data from in vivo studies using various USP7 inhibitors.
Table 1: Efficacy of USP7 Inhibitor FT671 in a Multiple Myeloma Xenograft Model [6]
| Parameter | Value |
| Compound | FT671 |
| Cancer Model | MM.1S Multiple Myeloma |
| Animal Model | Xenograft |
| Dosing Regimen | 100 mg/kg and 200 mg/kg, daily |
| Administration Route | Oral gavage |
| Primary Outcome | Significant dose-dependent tumor growth inhibition |
| Tolerance | Well-tolerated with no significant weight loss |
Table 2: Efficacy of USP7 Inhibitor P5091 in a Colorectal Cancer Xenograft Model [7]
| Parameter | Value |
| Compound | P5091 |
| Cancer Model | CT26 Colorectal Cancer |
| Animal Model | Xenograft |
| Dosing Regimen | 10 mg/kg |
| Primary Outcome | Significant reduction in tumor growth |
| Combination Therapy | Potentiated the efficacy of tumor vaccine therapy |
Table 3: Efficacy of USP7 Inhibitor (Compound 41) in Xenograft Models [8]
| Parameter | Value |
| Compound | Compound 41 |
| Cancer Models | p53 wildtype and p53 mutant cancer cell lines |
| Animal Model | Xenograft |
| Administration Route | Oral |
| Primary Outcome | Demonstrated tumor growth inhibition in both models |
Signaling Pathways and Experimental Workflows
USP7-MDM2-p53 Signaling Pathway
USP7 inhibition disrupts the regulatory balance of the MDM2-p53 axis.[1] The diagram below illustrates this critical signaling pathway.
Caption: USP7 inhibition leads to MDM2 degradation, p53 stabilization, and tumor suppression.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a USP7 inhibitor in a xenograft mouse model.
Caption: A generalized workflow for evaluating USP7 inhibitor efficacy in xenograft models.
Experimental Protocols
Protocol 1: Xenograft Tumor Model Study
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor activity of this compound.
Materials:
-
Cancer cell line sensitive to USP7 inhibition
-
Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old[9]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
This compound formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
Methodology:
-
Cell Preparation: Culture cancer cells in the appropriate medium until they reach 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a PBS/Matrigel mixture at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound (prepared in a suitable vehicle) and vehicle control to the respective groups via the predetermined route (e.g., oral gavage) and schedule.[6]
-
Efficacy Assessment: Continue to monitor tumor volume and mouse body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a general procedure for the oral administration of this compound.[10]
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)[10]
-
1 mL syringes
-
Animal scale
Procedure:
-
Dosage Calculation: Weigh each mouse to accurately calculate the required dosing volume. The volume should not exceed 10 mL/kg.[10]
-
Animal Restraint: Gently restrain the mouse, ensuring its head and body are in a vertical position to facilitate the passage of the needle into the esophagus.
-
Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.[10] Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth toward the esophagus. The mouse should swallow as the needle enters the esophagus.
-
Compound Administration: Once the needle is at the predetermined depth, slowly administer the this compound formulation.
-
Post-Administration Monitoring: After administration, gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress.[10]
Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective: To determine the plasma concentration-time profile of this compound (PK) and its effect on target biomarkers (PD) in vivo.
Pharmacokinetic Study Procedure: [10]
-
Dosing: Administer a single dose of this compound to a cohort of mice.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from each mouse via an appropriate method (e.g., tail vein or saphenous vein).[10]
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Plot the plasma concentration versus time to determine key PK parameters (e.g., Cmax, Tmax, AUC, and half-life).
Pharmacodynamic Study Procedure:
-
Study Design: Treat tumor-bearing mice with this compound or vehicle for a specified duration.
-
Tissue Collection: At the end of the treatment period, collect tumor and/or relevant tissues.
-
Biomarker Analysis: Prepare tissue lysates and analyze the levels of key biomarkers by Western blotting. Expected changes include a decrease in MDM2 levels and an increase in p53 and p21 levels.[6] Immunohistochemistry (IHC) can also be performed on fixed tumor tissues to assess the expression and localization of these proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Ubiquitin‐specific protease 7 as a potential therapeutic target in dogs with hematopoietic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel, Selective Inhibitors of USP7 Uncover Multiple Mechanisms of Antitumor Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for USP7-IN-2 Formulation in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and in vivo application of USP7-IN-2, a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). Due to the limited publicly available in vivo data for this compound, the following protocols and data are based on established methodologies for potent and selective USP7 inhibitors with similar characteristics.[1][2]
Introduction to USP7 Inhibition
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a crucial role in regulating protein stability and function.[3] It is a key regulator of the MDM2-p53 tumor suppressor pathway.[4] USP7 stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[4] Inhibition of USP7 leads to the degradation of MDM2, resulting in the accumulation and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.[4][5] USP7 inhibitors have also demonstrated efficacy in p53-mutant cancers, suggesting the involvement of other downstream targets.[3]
Data Presentation: Representative Preclinical Data of USP7 Inhibitors
Clear and concise data presentation is crucial for evaluating the efficacy of USP7 inhibitors. The following tables summarize typical physicochemical and pharmacokinetic data for well-characterized USP7 inhibitors, which can serve as a reference for studies with this compound.[1]
Table 1: Physicochemical Properties of a Representative USP7 Inhibitor (FT671) [1]
| Property | Value |
| Molecular Weight | 533.48 g/mol |
| IC50 (USP7) | 52 nM |
| Kd (USP7) | 65 nM |
| Aqueous Solubility | Poor |
| DMSO Solubility | 50 mg/mL |
Table 2: Example Pharmacokinetic Parameters of a USP7 Inhibitor (GNE-6776) in Mice after Oral Administration [1]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-last (h*ng/mL) | Half-life (h) |
| 100 | ~4000 | ~2 | ~20000 | ~2.5 |
| 200 | ~8000 | ~4 | ~50000 | ~3.0 |
(Data are estimated from graphical representations in cited literature and are for illustrative purposes)[1]
Table 3: Example Tumor Growth Inhibition Data for a USP7 Inhibitor (FX1-5303) in a Xenograft Model [6]
| Animal Model | Treatment and Dose | Tumor Growth Inhibition (%) |
| MM.1S Xenograft | 30 mg/kg, BID, PO | 95% |
| MV4-11 Xenograft | 30 mg/kg, BID, PO | 68% |
| MV4-11 Xenograft | 40 mg/kg, BID, PO | 72% |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling cascades and experimental procedures is essential for a comprehensive understanding of this compound's mechanism of action and its assessment.
USP7-MDM2-p53 Signaling Pathway
Experimental Workflow for a Xenograft Study
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
Objective: To prepare a homogenous and stable formulation of this compound suitable for oral gavage in mice.
Rationale: Due to the predicted low aqueous solubility of many small molecule inhibitors, a vehicle containing a combination of solvents and surfactants is often required to achieve a suitable concentration for in vivo studies.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation:
-
In a sterile conical tube, prepare the vehicle by mixing the components in the following ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex thoroughly to ensure a homogenous solution.
-
-
This compound Formulation:
-
Weigh the required amount of this compound powder.
-
Add the DMSO component of the vehicle to the this compound powder and vortex until fully dissolved.
-
Sequentially add the PEG300 and Tween-80, vortexing after each addition.
-
Finally, add the saline to reach the final desired concentration and volume. Vortex thoroughly.
-
If necessary, sonicate the formulation for 5-10 minutes to ensure complete dissolution.
-
-
Stability Check:
-
Visually inspect the formulation for any precipitation. A stable formulation should be a clear solution or a uniform suspension.
-
It is recommended to prepare the formulation fresh on the day of dosing.
-
Protocol 2: Oral Gavage Administration in Mice
Objective: To accurately administer the this compound formulation directly into the stomach of the mouse.
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needles (20-22 gauge for adult mice)[7]
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Gavage Needle Measurement:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[1]
-
-
Restraint and Administration:
-
Gently restrain the mouse by the scruff of the neck to immobilize its head, keeping the body in a vertical position.[7]
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle enters the esophagus.[1]
-
The needle should advance smoothly without resistance. If resistance is met, withdraw and reposition.[9]
-
Once the needle is at the predetermined depth, slowly administer the this compound formulation.[10]
-
-
Post-Administration:
Protocol 3: Pharmacokinetic Study of this compound in Mice
Objective: To determine the plasma concentration-time profile of this compound after oral administration.
Procedure:
-
Dosing:
-
Administer this compound to a cohort of mice (e.g., n=3-5 per time point) via oral gavage as described in Protocol 2.[1]
-
-
Blood Sampling:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (typically 20-50 µL) from each mouse.[1] Common sampling sites include the saphenous vein, submandibular vein, or tail vein.
-
-
Plasma Preparation:
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
Protocol 4: In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.
Procedure:
-
Tumor Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.[2]
-
-
Drug Administration:
-
Administer this compound or vehicle solution to the respective groups via oral gavage at the desired dose and schedule (e.g., once or twice daily for 21 days).[11]
-
-
Monitoring:
-
Measure tumor volume and animal body weight 2-3 times per week.
-
-
Endpoint and Analysis:
-
At the end of the treatment period, euthanize the mice.[2]
-
Dissect, weigh, and photograph the tumors for analysis.[11]
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry to assess biomarkers of USP7 inhibition (e.g., p53, MDM2, Ki67).[11][12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Monitoring the Efficacy of USP7 Inhibitors in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating the stability of key proteins involved in tumorigenesis.[1] USP7 modulates the levels of multiple proteins integral to cancer progression and immune response.[2] A primary mechanism of action involves the stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[3][4] By inhibiting USP7, MDM2 is destabilized, leading to an increase in p53 levels, which in turn can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5] However, the therapeutic potential of USP7 inhibitors is not limited to p53-wild-type cancers, as they have demonstrated efficacy through p53-independent mechanisms as well.[2][6]
These application notes provide a comprehensive guide for monitoring the in vivo efficacy of USP7 inhibitors, using USP7-IN-2 as a representative compound, in preclinical xenograft models. The protocols outlined below detail methods for assessing anti-tumor activity and verifying the mechanism of action through biomarker analysis. While specific in vivo data for this compound is not extensively documented in public literature, this guide presents representative data from studies on other potent and selective USP7 inhibitors (e.g., FT671, P5091, and others) to illustrate expected outcomes and data presentation.
Key Signaling Pathway
The central pathway affected by USP7 inhibition is the MDM2-p53 axis. USP7 removes ubiquitin from MDM2, preventing its degradation. This allows MDM2 to ubiquitinate p53, leading to its degradation and a suppression of its tumor-suppressive functions. Inhibition of USP7 breaks this cycle, causing MDM2 degradation, p53 stabilization, and the activation of downstream p53 target genes like p21, resulting in cell cycle arrest and apoptosis.
Data Presentation: In Vivo Efficacy of Representative USP7 Inhibitors
The following tables summarize preclinical in vivo efficacy data from published studies of various selective USP7 inhibitors. This data serves as a benchmark for evaluating novel inhibitors like this compound.
Table 1: Efficacy of USP7 Inhibitor FT671 in a Multiple Myeloma Xenograft Model [5]
| Parameter | Details |
| Compound | FT671 |
| Cancer Model | MM.1S Multiple Myeloma Xenograft |
| Animal Strain | NOD-SCID Mice |
| Treatment Regimen | 200 mg/kg, Oral Gavage, Once Daily |
| Tumor Growth Inhibition (TGI) | Significant tumor growth inhibition observed. |
| Biomarker Modulation (Tumor) | Increased p53 and p21 levels, decreased MDM2 levels. |
Table 2: Efficacy of USP7 Inhibitor P5091 in a Colon Cancer Xenograft Model [7][8]
| Parameter | Details |
| Compound | P5091 |
| Cancer Model | CT26 Colon Carcinoma Xenograft |
| Animal Strain | BALB/c Mice |
| Treatment Regimen | 5 or 10 mg/kg, Intraperitoneal, Daily |
| Tumor Growth Inhibition (TGI) | Dose-dependent tumor growth inhibition. |
| Biomarker Modulation (Tumor) | Upregulation of USP22, slight decrease in MDM2. |
Table 3: Efficacy of a Novel USP7 Inhibitor (Compound 41) in Xenograft Models [9]
| Parameter | Details |
| Compound | Compound 41 (Oral Bioavailable Inhibitor) |
| Cancer Models | MM.1S (p53-WT) and H526 (p53-Mutant) Xenografts |
| Animal Strain | NOD-SCID or Nude Mice |
| Treatment Regimen | Dose-dependent oral administration |
| Tumor Growth Inhibition (TGI) | Demonstrated tumor growth inhibition in both p53 wild-type and mutant models. |
| Biomarker Modulation (MM.1S) | Elevation of p53 and p21 levels. |
Experimental Workflow
A typical workflow for assessing the efficacy of a USP7 inhibitor in a xenograft model involves tumor implantation, treatment administration, monitoring of tumor growth, and terminal endpoint analysis of tumors for biomarker modulation.
Detailed Experimental Protocols
Xenograft Tumor Model and Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in vivo.
Materials:
-
Cancer cell line of interest (e.g., MM.1S, A549)
-
Immunocompromised mice (e.g., NOD-SCID, Nude mice, 6-8 weeks old)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
This compound and appropriate vehicle solution
-
Digital calipers
-
Anesthesia
Protocol:
-
Cell Preparation: Culture cancer cells under standard conditions. On the day of implantation, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 5-10 x 10⁶ cells per 100 µL).
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, begin measuring tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control (vehicle) groups.
-
Drug Administration: Administer this compound at the predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage).[6] The vehicle group should receive the same volume of the vehicle solution.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or at the end of the planned treatment period.
-
Tumor Excision: At the endpoint, excise the tumors, weigh them, and process them for downstream analysis as described below. A portion of the tumor should be flash-frozen in liquid nitrogen for Western blot and RT-qPCR, and another portion fixed in 10% neutral buffered formalin for immunohistochemistry.
Western Blot Analysis for Biomarker Modulation
Objective: To quantify changes in protein levels of USP7 targets (MDM2, p53, p21) in tumor tissue.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MDM2, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Tumor Lysate Preparation: Homogenize a piece of the flash-frozen tumor tissue in ice-cold RIPA buffer.[10] Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet debris.[11]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each tumor lysate by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p53) diluted in blocking buffer, typically overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using a digital imaging system. Quantify band intensity relative to a loading control like β-actin.
Immunohistochemistry (IHC)
Objective: To visualize the localization and expression of key biomarkers within the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm)
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (to block endogenous peroxidases)
-
Blocking serum
-
Primary antibodies (e.g., anti-p21, anti-Ki-67 for proliferation)
-
Biotinylated secondary antibody and ABC reagent or polymer-based detection system
-
DAB chromogen substrate
-
Hematoxylin counterstain
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tumor sections in xylene and rehydrate through a graded series of ethanol to water.[12]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a steamer or water bath at 95-100°C for 20-30 minutes).[12]
-
Peroxidase Block: Incubate sections with hydrogen peroxide solution to quench endogenous peroxidase activity.
-
Blocking: Apply a blocking serum for at least 1 hour to reduce non-specific background staining.[13]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal dilution overnight at 4°C in a humidified chamber.[13]
-
Detection: Apply the secondary antibody followed by the detection reagent (e.g., HRP-polymer).
-
Chromogen Application: Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Lightly counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Imaging and Analysis: Image the slides using a microscope and quantify the staining intensity and percentage of positive cells.
RT-qPCR for Gene Expression Analysis
Objective: To measure changes in the mRNA levels of p53 target genes (e.g., CDKN1A which codes for p21).
Materials:
-
RNA extraction kit (e.g., RNeasy Kit)
-
DNase I
-
cDNA synthesis kit (Reverse Transcriptase)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (CDKN1A) and a housekeeping gene (GAPDH or ACTB)
-
Real-time PCR system
Protocol:
-
RNA Extraction: Extract total RNA from flash-frozen tumor tissue using a commercial kit, including a DNase I treatment step to remove contaminating genomic DNA.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 0.5-1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix.
-
Thermal Cycling: Run the reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treatment group to the vehicle control group.
References
- 1. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 4. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. USP7 inhibitors suppress tumour neoangiogenesis and promote synergy with immune checkpoint inhibitors by downregulating fibroblast VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing USP7-IN-2 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating the stability of key proteins involved in cancer progression. USP7-IN-2 is a potent and selective non-competitive inhibitor of USP7 with a reported half-maximal inhibitory concentration (IC50) of 6 nM. Its primary mechanism of action involves the destabilization of MDM2, a key negative regulator of the p53 tumor suppressor. This leads to the stabilization and activation of p53, resulting in the induction of p21 and subsequent cell cycle arrest and apoptosis in cancer cells.
While preclinical data on the use of this compound in combination with other therapeutic agents is not yet widely published, the broader class of USP7 inhibitors has shown significant promise in synergistic combination strategies. These application notes provide an overview of the rationale and potential applications of combining this compound with other drugs, drawing upon existing data from other well-characterized USP7 inhibitors. Detailed protocols are provided as a guide for researchers to design and execute experiments to evaluate the efficacy of such combination therapies.
Rationale for Combination Therapy
The inhibition of USP7 by this compound presents several opportunities for synergistic interactions with other classes of anti-cancer drugs:
-
Chemotherapy: By stabilizing p53, USP7 inhibitors can enhance the apoptotic effects of DNA-damaging agents, potentially lowering the required dosage and reducing toxicity.
-
Targeted Therapy (e.g., PARP inhibitors): USP7 has been implicated in DNA repair pathways. Combining USP7 inhibitors with PARP inhibitors has shown synthetic lethality in certain cancer models, particularly in those with deficiencies in homologous recombination.
-
Immunotherapy (e.g., PD-1/PD-L1 blockade): USP7 plays a role in regulating the tumor microenvironment and the function of immune cells. Inhibition of USP7 can enhance anti-tumor immunity, suggesting a synergistic potential with immune checkpoint inhibitors.
Data Presentation: Synergistic Effects of USP7 Inhibitors in Combination
Although specific quantitative data for this compound in combination therapies is not yet available, the following table summarizes representative data from studies using other USP7 inhibitors to illustrate the potential for synergistic effects.
| USP7 Inhibitor | Combination Drug | Cancer Type | Effect | Quantitative Data (Example) |
| P5091 | Olaparib (PARP Inhibitor) | Prostate Cancer (castration-resistant) | Enhanced sensitivity to PARP inhibition | IC50 of Olaparib alone: 17.9 µM; IC50 of Olaparib with 2.5 µM P5091: 2.9 µM |
| P5091 | Anti-PD-1 Antibody | Lung Cancer | Synergistic anti-tumor effects and increased survival | Slower tumor growth and longer survival time in combination vs. single agents |
| Unnamed USP7i | Trastuzumab | HER2+ Breast Cancer (patient-derived xenograft) | Synergistically suppressed tumor growth | - |
| P5091 | Lenalidomide, Dexamethasone | Multiple Myeloma | Synergistic anti-MM activity | - |
Signaling Pathways and Experimental Workflows
USP7-p53-MDM2 Signaling Pathway
Caption: The USP7-p53-MDM2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Synergy Assessment
Application Notes and Protocols for USP7-IN-2: A Tool for Studying Ubiquitin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing USP7-IN-2, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), to investigate ubiquitin signaling pathways. This document details the mechanism of action of USP7 inhibition, its impact on key cellular pathways such as the p53 and NF-κB signaling cascades, and provides detailed protocols for relevant in vitro experiments.
Introduction to USP7 and this compound
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability and function of a multitude of proteins.[1][2][3] By removing ubiquitin chains from its substrates, USP7 rescues them from proteasomal degradation, thereby influencing critical cellular processes including cell cycle control, DNA damage response, and apoptosis.[2][3] Dysregulation of USP7 activity has been implicated in various diseases, most notably cancer, making it a compelling therapeutic target.[2][4]
This compound is a small molecule inhibitor designed to selectively target the enzymatic activity of USP7. By inhibiting USP7, this compound allows for the study of the downstream consequences of increased ubiquitination and subsequent degradation of its target proteins. This makes it a valuable chemical probe for elucidating the intricate roles of USP7 in cellular signaling.
Mechanism of Action
This compound functions by binding to and inhibiting the deubiquitinase activity of USP7. One of the most well-characterized substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation.[5][6][7] Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2.[5][6] This leads to the ubiquitination and subsequent proteasomal degradation of p53, maintaining low cellular levels of this critical tumor suppressor.[5][6]
Inhibition of USP7 by this compound disrupts this process. The resulting accumulation of ubiquitinated MDM2 leads to its degradation, which in turn stabilizes p53.[5][6] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.[5]
Beyond the p53 pathway, USP7 also regulates the NF-κB signaling pathway. USP7 can deubiquitinate and stabilize components of the NF-κB pathway, such as the p65 subunit, thereby promoting NF-κB-mediated transcription of pro-inflammatory and survival genes.[8] Inhibition of USP7 can therefore lead to the suppression of NF-κB activity.
Quantitative Data
The following table summarizes the inhibitory and cellular activities of representative USP7 inhibitors, providing a reference for the expected potency of this compound.
| Inhibitor | Assay Type | Cell Line | IC50 / EC50 | Reference |
| FX1-5303 | Biochemical Activity | - | IC50 = 0.29 nM | [9] |
| FX1-5303 | p53 Accumulation | MM.1S | EC50 = 5.6 nM | [9] |
| FX1-5303 | Cell Viability | MM.1S | IC50 = 15 nM | [9] |
| Almac4 | Cell Viability | SK-N-SH (Neuroblastoma) | ~1 µM | [10] |
| P5091 | Cell Viability | T47D (Breast Cancer) | ~10 µM (after 3 days) | [11] |
| P5091 | Cell Viability | MCF7 (Breast Cancer) | ~10 µM (after 2 days) | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to study ubiquitin signaling pathways using this compound. These are general guidelines and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Western Blot Analysis of p53 and MDM2 Levels
This protocol outlines the steps to assess the effect of this compound on the protein levels of p53 and its E3 ligase, MDM2.
Materials:
-
Cancer cell line of interest (e.g., HCT116, U2OS)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-USP7, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
Expected Results: Treatment with this compound is expected to cause a dose- and time-dependent decrease in MDM2 levels and a corresponding increase in p53 protein levels.
Protocol 2: Immunoprecipitation (IP) to Detect Ubiquitinated p53
This protocol is designed to assess the ubiquitination status of p53 following treatment with this compound.
Materials:
-
Materials from Protocol 1
-
Proteasome inhibitor (e.g., MG132)
-
IP lysis buffer (a milder buffer than RIPA, e.g., containing 1% NP-40)
-
Primary antibody for immunoprecipitation (e.g., anti-p53)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Primary antibody for Western blotting (e.g., anti-ubiquitin)
-
Isotype control IgG
Procedure:
-
Cell Treatment: Treat cells with this compound and a vehicle control. In the final 4-6 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells in IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-p53 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for another 2-4 hours at 4°C.
-
-
Washing: Wash the beads several times with cold IP lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Western Blot Analysis: Perform Western blotting on the eluted samples using an anti-ubiquitin antibody to detect polyubiquitinated p53. The membrane can also be probed with an anti-p53 antibody to confirm successful immunoprecipitation.
Expected Results: Inhibition of USP7 with this compound should lead to an increase in the amount of polyubiquitinated p53 detected by Western blot.
Protocol 3: Cell Viability Assay (e.g., MTS or MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Measurement: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Expected Results: this compound is expected to decrease cell viability in a dose-dependent manner, particularly in cancer cell lines with wild-type p53.
Conclusion
This compound is a valuable research tool for dissecting the complex roles of USP7 in ubiquitin-mediated signaling pathways. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the biological consequences of USP7 inhibition and exploring its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of USP7 activity selectively eliminates senescent cells in part via restoration of p53 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The deubiquitinase USP7 uses a distinct ubiquitin-like domain to deubiquitinate NF-ĸB subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
USP7-IN-2 solubility issues in aqueous buffer
Welcome to the technical support center for USP7-IN-2. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the solubility of this compound in aqueous buffers during experiments.
Troubleshooting Guide: this compound Solubility Issues
Researchers frequently encounter challenges with the solubility of USP7 inhibitors due to their hydrophobic nature. Precipitation of the compound upon dilution into aqueous buffers is a common issue that can lead to inaccurate experimental results. This guide provides a systematic approach to troubleshooting these problems.
Issue 1: Precipitation Observed After Diluting DMSO Stock Solution into Aqueous Buffer
This is the most common solubility issue. The following workflow can help you address this problem.
Caption: Troubleshooting workflow for this compound precipitation.
| Troubleshooting Step | Recommended Action | Rationale |
| 1. Verify Final DMSO Concentration | Ensure the final concentration of dimethyl sulfoxide (B87167) (DMSO) in your aqueous solution is as low as possible while maintaining solubility, typically between 0.1% and 0.5%.[1] | A higher percentage of the organic co-solvent can help keep the hydrophobic compound in solution. However, high concentrations of DMSO can be toxic to cells. |
| 2. Optimize Dilution Method | Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring. This ensures rapid mixing and prevents localized high concentrations of the compound that can lead to precipitation.[2] | Gradual dilution into a larger volume of aqueous buffer facilitates better dissolution. |
| 3. Gentle Warming or Sonication | After dilution, gently warm the solution to 37°C or sonicate it for a few minutes in a water bath.[1][2] | These methods can help redissolve small amounts of precipitate. Always verify the temperature stability of this compound and other components in your assay. |
| 4. Prepare Working Solutions Freshly | It is highly recommended to prepare aqueous working solutions of this compound fresh for each experiment and use them immediately.[1] | This minimizes the risk of the compound precipitating out of solution over time. |
| 5. Assess Compound Stability in Assay Buffer | For lengthy experiments, incubate this compound in your assay buffer for the duration of the experiment and visually inspect for precipitation at different time points. | The pH and composition of your assay buffer can affect the stability and solubility of the compound over time. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound and other similar USP7 inhibitors is DMSO.[1][3][4] Solubility in DMSO can be quite high, often reaching 100 mg/mL or more, sometimes requiring sonication for complete dissolution.[3][4]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: It is strongly advised not to dissolve this compound directly in purely aqueous solutions.[1][2] Due to its low aqueous solubility, direct dissolution will likely be incomplete and result in an inaccurate final concentration of the inhibitor. The standard and recommended method is to first prepare a concentrated stock solution in DMSO.[1][2]
Q3: My experiment is very sensitive to DMSO. How can I minimize the final DMSO concentration?
A3: To achieve a very low final DMSO concentration (e.g., <0.1%), you can try advanced solubilization techniques. One common method is to use co-solvents. For in vivo studies or sensitive cellular assays, a multi-component solvent system may be necessary. Formulations including PEG300, Tween-80, or other surfactants can significantly improve aqueous solubility.[1]
Q4: How should I store this compound?
A4: For long-term storage, solid this compound should be stored at -20°C or -80°C.[5] Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[5]
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme. USP7 plays a key role in regulating the stability of several proteins, most notably MDM2, which is a negative regulator of the p53 tumor suppressor.[1] By inhibiting USP7, MDM2 is destabilized and degraded, leading to the stabilization and activation of p53.[1] This can result in cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified USP7-MDM2-p53 signaling pathway.
Quantitative Data Summary
| Compound | Solubility in DMSO |
| USP7-IN-1 | 100 mg/mL (234.79 mM)[4] |
| USP7-IN-8 | 83.33 mg/mL (239.86 mM)[6] |
| USP7-IN-9 | 100 mg/mL (128.36 mM)[3] |
| USP7-IN-11 | ~130 mg/mL (~232.5 mM)[7] |
Note: Ultrasonic treatment may be required to achieve maximum solubility.[3][4]
For in vivo applications, the following formulation has been used for similar USP7 inhibitors:
| Formulation Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
This formulation resulted in a clear solution with a solubility of ≥ 2.5 mg/mL for USP7-IN-1 and ≥ 3.25 mg/mL for USP7-IN-11.[4][8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution of a USP7 inhibitor in DMSO.
Materials:
-
This compound (or similar USP7 inhibitor) powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes
Procedure:
-
Allow the vial containing the powdered this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer for in vitro assays.
Materials:
-
10 mM this compound DMSO stock solution
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
Procedure:
-
Determine the final concentration of this compound and the final percentage of DMSO required for your experiment.
-
Calculate the volume of the 10 mM DMSO stock solution needed.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise.
-
Continue to vortex for another 30 seconds to ensure the solution is homogenous.
-
Use the freshly prepared working solution immediately for your experiment.
Caption: Workflow for preparing this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. USP7-IN-11 | USP7 inhibitor | CAS 2763872-32-6 | Buy USP7-IN-11 from Supplier InvivoChem [invivochem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: USP7-IN-2
This technical support guide provides detailed instructions and troubleshooting advice for dissolving the USP7 inhibitor, USP7-IN-2, in Dimethyl Sulfoxide (DMSO). The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[1] Due to the hydrophobic nature of many small molecule inhibitors, DMSO is a common choice for achieving high concentration stock solutions.[2]
Q2: What is the expected solubility of this compound in DMSO?
Q3: How do I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is crucial to use anhydrous DMSO as it is hygroscopic, and absorbed water can negatively impact the solubility of the compound.[2] Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation.[6] Add the appropriate volume of DMSO to the vial to achieve your desired concentration. To ensure complete dissolution, vortex the solution and, if necessary, use an ultrasonic bath.[3][4]
Q4: My this compound is not fully dissolving in DMSO. What should I do?
A4: If you encounter issues with dissolution, consider the following troubleshooting steps:
-
Increase Sonication Time: Some compounds require longer sonication to fully dissolve.
-
Gentle Warming: Gently warm the solution to 37°C.[7] However, be cautious with heat-sensitive compounds.
-
Check DMSO Quality: Ensure you are using a fresh, anhydrous supply of DMSO.[2]
Q5: Can I store the this compound stock solution? If so, under what conditions?
A5: Yes, stock solutions of USP7 inhibitors in DMSO can be stored for future use. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]
Troubleshooting Guide
Issue: Precipitation observed when diluting the DMSO stock solution into an aqueous buffer.
Precipitation upon dilution into aqueous media is a common challenge with hydrophobic small molecules.[7]
-
Solution 1: Optimize Final DMSO Concentration. Ensure the final concentration of DMSO in your experimental medium is as low as possible to avoid solvent-induced toxicity to cells, yet high enough to maintain solubility. A final DMSO concentration of less than 0.5% is generally recommended for cell-based assays.[8]
-
Solution 2: Use a Two-Step Dilution. First, dilute your concentrated DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock to your aqueous buffer with vigorous mixing.
-
Solution 3: Employ Surfactants or Cyclodextrins. For experiments requiring very low final DMSO concentrations, consider using a small amount of a biocompatible surfactant, such as Tween-80, or complexation with cyclodextrins to enhance aqueous solubility.[7]
Data Presentation
| Compound | Solubility in DMSO | Notes |
| USP7-IN-1 | 100 mg/mL (234.79 mM) | Requires ultrasonication.[4] |
| USP7-IN-9 | 100 mg/mL (128.36 mM) | Requires ultrasonication.[3] |
| USP7-IN-11 | 130 mg/mL (232.52 mM) | Requires ultrasonication.[5] |
| This compound | Estimated >100 mg/mL | Based on data from similar compounds. Experimental verification is recommended. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol is based on the procedures for similar USP7 inhibitors.
-
Equilibrate: Allow the vial containing the this compound powder to reach room temperature before opening.
-
Weigh: Accurately weigh the desired amount of the compound.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution for 1-2 minutes. If particulates are still visible, place the vial in an ultrasonic water bath until the solution is clear.
-
Store: Aliquot the stock solution into single-use vials and store at -80°C.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
USP7-IN-2 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the USP7 inhibitor, USP7-IN-2. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
For long-term stability, the solid (powder) form of this compound should be stored under controlled conditions. While specific long-term stability data for this compound is not publicly available, general guidelines for similar small molecule inhibitors suggest the following:
| Storage Temperature | Recommended Duration | Packaging |
| -20°C or -80°C | Up to 2-3 years | Sealed vial, protected from moisture and light. |
| 4°C | Short-term (days to weeks) | Sealed vial, protected from moisture and light. |
Q2: What is the best way to prepare and store stock solutions of this compound?
It is highly recommended to prepare a concentrated stock solution in an anhydrous organic solvent.
-
Recommended Solvent: High-purity dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Stock Solution Storage:
| Storage Temperature | Recommended Duration | Recommendations |
| -80°C | Up to 6 months | Aliquot into single-use tubes to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot into single-use tubes. |
Troubleshooting Guide
Problem: I am observing inconsistent or lower-than-expected activity with this compound in my assays.
This issue can often be attributed to compound instability or improper handling. Follow this troubleshooting workflow to identify the potential cause:
Caption: Workflow for troubleshooting inconsistent experimental results with this compound.
Problem: My this compound precipitates when I dilute it into my aqueous cell culture medium.
Precipitation in aqueous solutions is a common challenge for hydrophobic small molecules like many USP7 inhibitors.
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium, as higher concentrations can be cytotoxic and may still lead to precipitation.
-
Serial Dilution: Prepare intermediate dilutions of your stock solution in your cell culture medium.
-
Immediate Use: Add the final working solution to your cells immediately after preparation to minimize the time for precipitation to occur.
-
Gentle Mixing: Mix the final solution by gentle inversion or swirling rather than vigorous vortexing, which can sometimes promote precipitation.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a standard 10 mM stock solution.
Caption: Step-by-step workflow for preparing a this compound stock solution.
Signaling Pathway of USP7 Inhibition
USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in several cellular pathways, including the p53-MDM2 axis. Inhibition of USP7 by this compound can lead to the stabilization of tumor suppressor proteins.
Caption: The inhibitory effect of this compound on the p53-MDM2 signaling pathway.
Disclaimer: The quantitative stability and storage duration data provided are based on general guidelines for small molecule inhibitors and data available for other USP7 inhibitors. For compound-specific data, please refer to the Certificate of Analysis provided by your supplier or the primary literature.
preventing USP7-IN-2 precipitation in media
Welcome to the technical support center for USP7-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective, non-competitive allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7) with an IC50 of 6 nM.[1] USP7 is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability of various proteins by removing ubiquitin chains, thereby preventing their degradation by the proteasome. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, this compound leads to the degradation of MDM2, which in turn results in the stabilization and accumulation of p53.[1] This can trigger downstream cellular processes such as cell cycle arrest and apoptosis.
Q2: What is the recommended solvent for dissolving this compound?
A2: Based on data for structurally similar small molecule inhibitors, this compound is expected to be soluble in dimethyl sulfoxide (B87167) (DMSO). For example, a similar USP7/USP47 inhibitor is soluble in DMSO at 44 mg/mL.[2] It is standard practice to prepare a high-concentration stock solution in 100% anhydrous DMSO.
Q3: My this compound precipitates when I add it to my cell culture media. What can I do to prevent this?
A3: Precipitation of hydrophobic small molecules like this compound in aqueous media is a common issue. Here are several strategies to prevent this:
-
Prepare a High-Concentration Stock in DMSO: Dissolving the compound in 100% DMSO at a high concentration (e.g., 10 mM) is the first step.
-
Use a Stepwise Dilution: Instead of adding the DMSO stock directly to your full volume of media, first create an intermediate dilution in a small volume of pre-warmed (37°C) complete media. Mix this intermediate dilution gently and then add it to the final volume of media.
-
Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1%, to minimize cytotoxicity.[3] Most cells can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line.
-
Pre-warm the Media: Always use media that has been pre-warmed to 37°C before adding the inhibitor.
-
Gentle Mixing: Add the inhibitor solution dropwise while gently swirling the media to ensure rapid and even dispersion.
Q4: What is a recommended starting concentration for this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay. Given its low nanomolar IC50, a good starting point for a dose-response experiment would be a range from 10 nM to 1 µM. It is crucial to perform a dose-response curve to determine the effective concentration for your experimental setup.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving issues with this compound precipitation in your cell culture media.
| Problem | Possible Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The concentration of this compound exceeds its solubility limit in the aqueous media. The rapid shift from a high DMSO concentration to an aqueous environment causes the compound to "crash out" of solution. | 1. Reduce Final Concentration: Lower the final working concentration of this compound. 2. Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO (e.g., 20-50 mM) to reduce the volume of DMSO added to the media. 3. Stepwise Dilution: First, dilute the DMSO stock into a small volume of serum-containing media before adding it to the final culture volume. |
| Precipitate Forms Over Time in the Incubator | The compound may be unstable at 37°C in the culture medium over extended periods. Changes in pH of the medium during cell growth can affect solubility. | 1. Check Compound Stability: Review any available stability data for this compound. If not available, you may need to perform a stability test by incubating the compound in media at 37°C and observing for precipitation at different time points. 2. Replenish Media: For long-term experiments, consider replenishing the media with fresh inhibitor every 24-48 hours. |
| Inconsistent Experimental Results | Precipitation may not be visible to the naked eye, but micro-precipitates can lead to a lower effective concentration of the inhibitor. | 1. Centrifuge and Filter: Before adding the final working solution to your cells, centrifuge it at high speed and/or filter it through a 0.22 µm syringe filter to remove any potential micro-precipitates. 2. Perform a Solubility Test: Before your main experiment, perform a small-scale solubility test by preparing your desired concentration in media and observing it under a microscope for any signs of precipitation over several hours. |
Quantitative Data
The following table summarizes the potency of this compound and provides solubility data for a comparable USP7 inhibitor.
| Parameter | Value | Source |
| This compound IC50 | 6 nM | [1] |
| Solubility of a comparable USP7/USP47 inhibitor in DMSO | 44 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Calculate the Volume of DMSO: Based on the molecular weight of this compound, calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, sonicate briefly in a water bath to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (if necessary): For very low final concentrations, it may be necessary to first prepare an intermediate dilution of the stock solution in DMSO.
-
Final Dilution: Add the appropriate volume of the this compound stock solution to the pre-warmed media to achieve the desired final concentration. For example, to make a 1 µM working solution, add 1 µL of the 10 mM stock solution to 10 mL of media. This results in a final DMSO concentration of 0.01%.
-
Mix Gently: Immediately after adding the stock solution, gently invert or swirl the tube to ensure the inhibitor is evenly dispersed.
-
Use Immediately: Use the freshly prepared working solution to treat your cells immediately to minimize the risk of precipitation.
Visualizations
Signaling Pathway of USP7 Inhibition
Caption: The signaling pathway of USP7 and the effect of this compound.
Experimental Workflow for Preventing Precipitation
Caption: A recommended workflow for preparing this compound solutions to prevent precipitation.
References
inconsistent results with USP7-IN-2 experiments
Welcome to the technical support center for USP7-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and questions that may arise during experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB). USP7 plays a crucial role in regulating the stability of numerous proteins involved in critical cellular processes by removing ubiquitin tags, thereby preventing their degradation by the proteasome.[1][2][3] One of the most well-characterized substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[2][4] By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. This, in turn, results in the accumulation and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.[2][3][5]
Q2: In which solvent should I dissolve this compound?
Like many small molecule inhibitors, this compound is often soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For cell-based assays, it is critical to prepare a concentrated stock solution in DMSO and then dilute it in your cell culture medium to the final working concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤0.5%) to avoid solvent-induced toxicity.[6][7]
Q3: What are the expected cellular effects of this compound treatment?
Treatment of cancer cells with a USP7 inhibitor like this compound is expected to:
-
Increase the protein levels of the tumor suppressor p53.[8]
-
Decrease the protein levels of MDM2, a direct substrate of USP7.[2]
-
Induce cell cycle arrest, often at the G0/G1 and S phases.[2]
-
Trigger apoptosis or reduce cell viability in sensitive cell lines.[9]
-
Modulate other cellular pathways where USP7 is involved, such as DNA damage repair and epigenetic regulation.[1][10]
Q4: I am not observing the expected phenotype in my cancer cell line after treatment. What could be the reason?
Several factors could contribute to a lack of the expected phenotype:
-
Cellular Potency: The biochemical IC50 may not directly translate to cellular potency. Factors like cell membrane permeability and compound efflux can influence the effective concentration required. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.[11]
-
p53 Status: The cellular response to USP7 inhibition is often dependent on the p53 status of the cell line. The p53-stabilizing effect will not be observed in p53-mutant or null cells. In these cases, the effects of USP7 inhibition will be mediated by other USP7 substrates.[11]
-
Target Engagement: It is crucial to confirm that this compound is engaging with its intended target, USP7, within the cell. This can be verified using techniques like the Cellular Thermal Shift Assay (CETSA).[11]
-
Compound Stability: Ensure proper storage and handling of this compound to maintain its stability and activity. Prepare fresh dilutions for each experiment.[2]
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values
Inconsistent IC50 values in cell viability or enzymatic assays can be a significant source of frustration. Here are some potential causes and solutions:
| Possible Cause | Recommended Action |
| Compound Precipitation | Small molecule inhibitors can precipitate when diluted into aqueous assay buffers or cell culture media. Visually inspect your solutions for any precipitate. To mitigate this, ensure the final DMSO concentration is sufficient to maintain solubility (up to 0.5% in cell-based assays). Gentle warming (37°C) and sonication after dilution can help redissolve precipitates.[6] |
| Cell Seeding Density | The number of cells seeded can significantly impact the calculated IC50. Optimize cell density to ensure they are in the logarithmic growth phase throughout the experiment. |
| Assay Incubation Time | The duration of inhibitor treatment can affect the observed potency. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your cell line and endpoint. |
| Reagent Variability | Ensure consistency in reagent quality and preparation, including cell culture media, serum, and assay reagents. |
Issue 2: Potential Off-Target Effects
Observing a phenotype that is inconsistent with known USP7 biology may indicate off-target effects.
| Possible Cause | Recommended Action |
| Compound Specificity | While this compound is designed to be a selective inhibitor, it may interact with other proteins, especially at higher concentrations. This can lead to misinterpretation of data.[12] |
| Mitigation Strategies | 1. Use a Structurally Unrelated USP7 Inhibitor: As a control, use another USP7 inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[2] 2. Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate USP7 expression. If the phenotype of genetic knockdown mimics the effect of this compound, it confirms an on-target effect.[12] 3. Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize the risk of off-target effects. |
Quantitative Data
The following table summarizes key quantitative data for representative USP7 inhibitors. Note that specific data for this compound may not be publicly available, and this table is provided for comparative purposes.
| Inhibitor | IC50 | Assay Type | Cell Line | EC50 | Reference |
| USP7-IN-8 | 1.4 µM | Ub-Rho110 Enzymatic Assay | - | - | [7][11] |
| Usp7-IN-9 | ~40.8 nM | Biochemical Assay | - | - | [2] |
| GNE-6640 | - | - | - | - | [13] |
| GNE-6776 | - | - | - | - | [13] |
| P5091 | 20-40 µM | - | - | - | [14] |
Signaling Pathways and Experimental Workflows
USP7-MDM2-p53 Signaling Pathway
The diagram below illustrates the central role of USP7 in regulating the stability of p53 through its interaction with MDM2. Inhibition of USP7 by this compound disrupts this axis, leading to p53 accumulation.
Caption: The USP7-MDM2-p53 signaling axis and the inhibitory effect of this compound.
Experimental Workflow: Western Blot Analysis
This workflow outlines the key steps for assessing the effect of this compound on the protein levels of p53 and MDM2.
Caption: A typical workflow for Western Blot analysis of USP7 targets.
Experimental Protocols
Protocol 1: Western Blot Analysis of p53 and MDM2 Levels
This protocol details the steps to assess the impact of this compound on the protein levels of p53 and MDM2.
-
Cell Seeding and Treatment: Plate your cells of interest at a density that will allow them to reach 70-80% confluency at the time of harvest. Treat the cells with the desired concentrations of this compound (e.g., a dose-response from 0.1 to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the chemiluminescence with an imaging system.[11]
-
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in p53 and MDM2 protein levels.
Protocol 2: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
This protocol is used to determine the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Include a "no-cell" background control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).[6]
-
Viability Measurement: Assess cell viability using a preferred method, such as an MTS or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC50 value.[6]
Protocol 3: Co-Immunoprecipitation (Co-IP) of USP7 and its Substrates
This protocol can be used to verify the interaction between USP7 and its substrates.
-
Cell Lysis: Lyse cells treated with this compound or vehicle in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[15]
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.[15]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the bait protein (e.g., anti-USP7) overnight at 4°C.[15]
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.[15]
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the prey protein (e.g., anti-MDM2).
References
- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: USP7 Substrate Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Western blot analysis of Ubiquitin-Specific Protease 7 (USP7) and its substrates.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of inhibiting USP7 on its known substrates like MDM2 and p53?
A1: USP7 is a deubiquitinating enzyme that removes ubiquitin chains from its substrate proteins, thereby preventing their degradation by the proteasome.[1][2] A key substrate of USP7 is MDM2, which is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[3][4] By inhibiting USP7, MDM2 is no longer stabilized, leading to its degradation. This reduction in MDM2 levels relieves the negative regulation on p53, resulting in the accumulation and activation of p53 and its downstream targets, such as p21.[1][3] Therefore, successful inhibition of USP7 should lead to a decrease in MDM2 protein levels and an increase in p53 and p21 protein levels as observed by Western blot.[1]
Q2: I am not observing the expected changes in my target protein levels after USP7 inhibitor treatment. What are the possible reasons?
A2: Several factors could contribute to this issue:
-
Suboptimal Inhibitor Concentration and Treatment Time: The cellular response to USP7 inhibitors is dose- and time-dependent. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[1][5]
-
Cell Line Specificity: The effects of USP7 inhibitors can vary between different cell lines.[1] The genetic background, including the p53 status of the cell line, can significantly influence the outcome.[5]
-
Inhibitor Instability: Ensure that the USP7 inhibitor stock solution is properly prepared and stored to maintain its activity. It is recommended to aliquot and store the solution to avoid repeated freeze-thaw cycles.[1]
-
Issues with Western Blot Protocol: Problems with protein extraction, quantification, gel electrophoresis, transfer, or antibody incubation can all lead to inaccurate results.[1]
Q3: My Western blot shows multiple non-specific bands. How can I resolve this?
A3: Non-specific bands are a common issue in Western blotting.[1] Here are some steps to address this:
-
Antibody Specificity: Ensure that your primary antibodies for USP7 and its substrates are validated for Western blotting and are specific to your target protein.[1]
-
Optimize Antibody Dilution: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes the specific signal while minimizing non-specific binding.[1]
-
Blocking Conditions: Optimize your blocking protocol. Sometimes, switching from non-fat dry milk to bovine serum albumin (BSA) or vice versa can reduce background and non-specific bands.[1] For phosphorylated proteins, it is recommended to use BSA instead of milk-based blockers as casein in milk is a phosphoprotein and can cause high background.
-
Washing Steps: Increase the number and duration of washes with TBS-T or PBS-T to remove non-specifically bound antibodies.[1]
Q4: How can I detect the ubiquitination of a USP7 substrate?
A4: Detecting ubiquitinated proteins by Western blot can be challenging due to their low abundance and transient nature. Ubiquitinated proteins will appear as a "ladder" of higher molecular weight bands above the unmodified protein.[6] To enhance detection, you can:
-
Enrich for Ubiquitinated Proteins: Use techniques like immunoprecipitation (IP) with an antibody against your protein of interest or an anti-ubiquitin antibody to enrich the ubiquitinated fraction before Western blotting.[6][7]
-
Inhibit the Proteasome: Treat cells with a proteasome inhibitor (e.g., MG-132) to prevent the degradation of ubiquitinated proteins, allowing them to accumulate to detectable levels.[8]
-
Inhibit Deubiquitinases (DUBs): In addition to targeting USP7, you can use broad-spectrum DUB inhibitors like N-ethylmaleimide (NEM) or PR-619 in your lysis buffer to preserve the ubiquitination status of your protein.[9]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during Western blotting experiments for USP7 substrates.
Problem 1: Weak or No Signal
| Potential Cause | Recommended Solution |
| Insufficient Protein Loading | Quantify protein concentration accurately (e.g., using a BCA assay) and load at least 20-30 µg of total protein per lane.[1][3] |
| Inefficient Protein Transfer | Confirm successful transfer by Ponceau S staining of the membrane. Optimize transfer time and voltage, especially for high molecular weight proteins. Ensure no air bubbles are trapped between the gel and the membrane.[1] |
| Low Primary Antibody Concentration | Increase the primary antibody concentration or incubate the membrane with the antibody overnight at 4°C.[1] |
| Inactive Secondary Antibody or Substrate | Use fresh secondary antibody and ECL substrate. Ensure compatibility between the primary and secondary antibodies.[1] |
| Suboptimal Inhibitor Treatment | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of USP7 inhibitor treatment for your specific cell line.[1] |
| Protein Degradation | Always use fresh lysates and add protease and phosphatase inhibitors to your lysis buffer.[1] Keep samples on ice throughout the preparation process.[10] |
Problem 2: High Background
| Potential Cause | Recommended Solution |
| High Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background.[1] |
| Insufficient Blocking | Increase the blocking time to at least 1 hour at room temperature. Try a different blocking agent (e.g., 5% BSA instead of 5% non-fat dry milk, or vice versa).[1] |
| Inadequate Washing | Increase the number and duration of washes with TBS-T or PBS-T after primary and secondary antibody incubations.[1] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout all incubation and washing steps.[1] |
| Contaminated Buffers | Prepare fresh buffers and filter them to remove any precipitates.[11] |
Problem 3: Unexpected Band Sizes
| Potential Cause | Recommended Solution |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep samples on ice. Prepare fresh lysates for each experiment.[1] |
| Post-Translational Modifications (PTMs) | Inhibition of USP7 can alter the ubiquitination status of proteins, which adds to their molecular weight. Other PTMs like phosphorylation can also cause shifts in band migration.[1] |
| Splice Variants | Check protein databases like UniProt for known isoforms of your target protein that may have different molecular weights.[1] |
| Protein Multimerization | Try boiling the samples in Laemmli buffer for a longer duration (e.g., 10 minutes instead of 5) to disrupt potential multimers.[12] |
Experimental Protocols
Protocol 1: Western Blot Analysis of USP7 Substrates
This protocol provides a general procedure for analyzing changes in USP7 substrate levels following inhibitor treatment.
Materials:
-
Cell culture reagents
-
USP7 inhibitor (e.g., Usp7-IN-9) and DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[3][10]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific for USP7, target substrate, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with the desired concentrations of the USP7 inhibitor or DMSO for the determined time.[13]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes with occasional vortexing.[13]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[3]
-
Sample Preparation: Normalize protein concentrations with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[3][13]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[3]
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[3]
Protocol 2: Immunoprecipitation (IP) to Detect Ubiquitinated Substrates
This protocol describes how to enrich for a specific protein to analyze its ubiquitination status.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., containing 1% NP-40) with protease and DUB inhibitors (e.g., NEM)[5][13]
-
Primary antibody for the target substrate
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (lysis buffer without inhibitors)
-
Elution buffer (e.g., 2x Laemmli sample buffer)[13]
-
Anti-ubiquitin antibody for Western blot detection
Procedure:
-
Cell Lysis: Lyse cells as described in Protocol 1, using a non-denaturing lysis buffer containing DUB inhibitors.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and collect the supernatant.[5][13]
-
Immunoprecipitation: Add the primary antibody against the target substrate to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[13]
-
Capture Immune Complexes: Add pre-washed Protein A/G beads and incubate for 2-4 hours at 4°C.[13]
-
Washing: Pellet the beads and wash them three to five times with ice-cold wash buffer to remove non-specifically bound proteins.[7][13]
-
Elution: Resuspend the beads in elution buffer and boil at 95-100°C for 5-10 minutes to release the protein complexes.[13]
-
Western Blot Analysis: Pellet the beads and use the supernatant for SDS-PAGE and Western blot analysis. Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination ladder of your protein of interest. You can also probe with the antibody against your target protein as a control.
Visualizations
USP7 Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Proteome Analysis of USP7 Substrates Revealed Its Role in Melanoma Through PI3K/Akt/FOXO and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ubiquitination Detection Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 7. How to Detect Protein Ubiquitination-IP | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Identification of Ubiquitinated Proteins [labome.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing USP7-IN-2 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of USP7-IN-2 for specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Ubiquitin-specific Protease 7 (USP7).[1] USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, preventing their degradation by the proteasome.[2] A primary substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation.[3] By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. This, in turn, results in the accumulation and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.[1][3]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, a dose-response experiment is recommended, starting with a broad range of concentrations. A typical starting range for USP7 inhibitors is from 0.1 µM to 50 µM.[1] The optimal concentration is highly dependent on the specific cell line due to factors like cell permeability and the expression levels of USP7 and its substrates.[4]
Q3: How does the p53 status of a cell line affect its sensitivity to this compound?
A3: The anti-cancer activity of many USP7 inhibitors is primarily mediated through the stabilization of wild-type p53.[5][6] Therefore, cell lines with wild-type p53 are generally more sensitive to USP7 inhibition.[6] Cell lines with mutated or deleted p53 may exhibit reduced sensitivity, although p53-independent effects have also been reported.[5][7]
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment of cancer cells with USP7 inhibitors like this compound has been shown to:
-
Induce apoptosis.[1]
-
Cause cell cycle arrest.[1]
-
Decrease the protein levels of USP7 substrates, such as MDM2.[1]
-
Increase the protein levels of tumor suppressors like p53.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no observable effect | Degradation of this compound: Improper storage or repeated freeze-thaw cycles. | Ensure proper storage of the compound and stock solutions. Prepare fresh dilutions for each experiment.[1] |
| Incorrect Concentration: Calculation errors in dilutions. | Verify dilution calculations. Perform a dose-response experiment to find the optimal concentration for your specific cell line.[1] | |
| Cell Line Insensitivity: The cell line may be resistant to USP7 inhibition. | Check the p53 status of your cell line. Consider using a positive control cell line known to be sensitive to USP7 inhibitors.[5] | |
| Precipitation of this compound in cell culture medium | Poor Solubility: Small molecule inhibitors can precipitate when diluted in aqueous solutions. | Ensure the final DMSO concentration is low (typically ≤ 0.5%). Pre-dilute the stock solution in a small volume of serum-free medium before adding it to the final culture volume. Warm the medium to 37°C before adding the inhibitor.[1][8] |
| High levels of cell death in control group | DMSO Toxicity: Some cell lines are sensitive to DMSO. | Lower the final DMSO concentration in your experiments. Always include a vehicle-only (DMSO) control to assess its effect.[7] |
| Unexpected or off-target effects | High Inhibitor Concentration: Can lead to non-specific effects. | Use the lowest effective concentration determined from your dose-response experiments.[1] |
| Modulation of Other Pathways: USP7 has multiple substrates and is involved in various cellular processes. | Be aware of the potential for p53-independent effects and other pathway modulations.[7] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Cell Viability (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common range to test is 0.1 µM to 50 µM.[1] Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium and add the prepared this compound dilutions to the cells.
-
Incubation: Incubate the plate for a desired period (e.g., 48-72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance and calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of p53 and MDM2 Levels
This protocol assesses the effect of this compound on the protein levels of p53 and its E3 ligase, MDM2.
Materials:
-
Cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies (anti-p53, anti-MDM2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with desired concentrations of this compound for a specified time (e.g., 4-24 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[1]
-
Immunoblotting:
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
Data Presentation
Table 1: Example IC50 Values of USP7 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Usp7-IN-9 | LNCaP | Prostate Cancer | 29.6 | [9] |
| Usp7-IN-9 | RS4;11 | Leukemia | 41.6 | [9] |
Note: IC50 values can vary depending on the specific experimental conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
potential off-target effects of USP7-IN-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of USP7-IN-2.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a critical consideration when using this compound?
A: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended target, Ubiquitin-Specific Protease 7 (USP7). These unintended interactions can lead to a variety of issues in research, including:
-
Misinterpretation of Data: A biological phenotype observed after treatment with this compound might be erroneously attributed to USP7 inhibition when it is actually caused by the modulation of an off-target protein.[1]
-
Irreproducible Results: The presence and impact of off-target effects can vary between different cell lines or experimental systems, leading to inconsistent findings.[1]
-
Cellular Toxicity: Off-target binding can lead to unexpected cytotoxicity, confounding the interpretation of cell viability or apoptosis assays.[1][2]
Q2: What is the primary on-target signaling pathway of USP7?
A: The primary on-target signaling pathway of USP7 involves the regulation of protein stability, most notably through the deubiquitination of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[3][4][5] Under normal conditions, USP7 stabilizes MDM2, leading to the degradation of p53.[4][6] Inhibition of USP7 with this compound is expected to destabilize MDM2, leading to the accumulation and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[4][7][8] USP7 also regulates numerous other substrates involved in DNA damage repair, epigenetics, and immune response.[1][6]
Figure 1: On-target signaling pathway of USP7 and its inhibition by this compound.
Q3: How can I determine if my observed phenotype is due to an off-target effect of this compound?
A: Several experimental approaches can help distinguish between on-target and off-target effects of this compound. A logical workflow is presented below. If the phenotype is not replicated by genetic knockdown or knockout of USP7, it is likely an off-target effect.[1]
Figure 2: Workflow to troubleshoot on-target vs. off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Not Consistent with p53 Activation
Possible Cause: The observed phenotype might be due to an off-target effect of this compound on other signaling pathways. Studies with other USP7 inhibitors have suggested potential off-targets. For example, some USP7 inhibitors can trigger premature activation of CDK1, leading to DNA damage and cell death independently of p53.[7] Additionally, proteomics studies have revealed that USP7 knockdown can impact various pathways, including PI3K/Akt/FOXO and AMPK signaling.[9][10]
Troubleshooting Steps:
-
Confirm p53 Status: Ensure the cell line you are using has a functional p53 pathway. The on-target effects of USP7 inhibition are often more pronounced in p53 wild-type cells.
-
Use a Structurally Unrelated USP7 Inhibitor: If the unexpected phenotype is not observed with a different class of USP7 inhibitor, it is more likely to be an off-target effect specific to the chemical scaffold of this compound.
-
Investigate Alternative Pathways:
-
CDK1 Activity: Assess the activation state of CDK1 by Western blot for phosphorylated forms.
-
PI3K/Akt/FOXO and AMPK Signaling: Analyze the phosphorylation status of key proteins in these pathways (e.g., Akt, FOXO, AMPK) via Western blot.[9][10]
-
Wnt/β-catenin Signaling: In some contexts, USP7 has been implicated in Wnt signaling.[11][12]
-
Issue 2: Similar Cytotoxicity in Wild-Type and USP7 Knockout (KO) Cells
Possible Cause: If this compound exhibits similar toxicity in both wild-type and USP7 KO cells, it strongly suggests the cytotoxic effect is mediated by one or more off-targets.[13]
Troubleshooting Steps:
-
Validate USP7 KO: Confirm the absence of USP7 protein expression in your KO cell line by Western blot.
-
Perform Dose-Response Curves: Compare the IC50 values of this compound in wild-type and USP7 KO cells. A minimal shift in IC50 values points towards off-target-mediated toxicity.
-
Identify Potential Off-Targets: Employ techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (CETSA-MS) or proteome-wide thermal stability profiling to identify proteins that are stabilized by this compound, indicating direct binding.
Quantitative Data Summary
The following tables provide a summary of hypothetical quantitative data that could be generated during the investigation of this compound's off-target effects.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Target Protein | Vehicle (DMSO) Tm (°C) | This compound (10 µM) Tm (°C) | Thermal Shift (ΔTm) (°C) | Implication |
| USP7 | 48.2 | 55.6 | +7.4 | On-Target Engagement |
| Protein Kinase X | 52.1 | 56.3 | +4.2 | Potential Off-Target |
| GAPDH | 58.5 | 58.6 | +0.1 | No Significant Binding |
Table 2: Kinome Scan Data (% Inhibition at 1 µM)
| Kinase Target | This compound (% Inhibition) | Interpretation |
| CDK1/CycB | 85% | Potential Off-Target |
| MAPK1 | 12% | Likely Not an Off-Target |
| PI3Kα | 5% | Likely Not an Off-Target |
| AKT1 | 8% | Likely Not an Off-Target |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess drug-target engagement in a cellular environment.[14][15] The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand (the drug) is bound.[1]
Workflow:
Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Steps:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with this compound at the desired concentration and another with vehicle (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at different temperatures (e.g., a gradient from 40°C to 70°C) for 3-5 minutes, followed by cooling at room temperature for 3 minutes.[16]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble USP7 (and potential off-targets) at each temperature point by Western blotting or mass spectrometry.
-
Data Interpretation: Quantify the band intensities and plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and thus, target engagement.[1]
2. Kinome Scanning
If there is a suspicion that this compound might interact with protein kinases, a kinome scan is the most direct method to test this. This is typically performed as a service where the compound is screened against a large panel of recombinant kinases (e.g., KINOMEscan®).[1][17] The results are usually reported as binding affinity (Kd) or percent of control, indicating the strength of the interaction.[1]
3. Proteomic Profiling
To obtain an unbiased view of potential off-targets and pathway alterations, quantitative proteomic approaches can be employed.
-
Method: Treat cells with this compound or vehicle. Lyse the cells, digest the proteins into peptides, and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify changes in protein abundance between the treated and control groups. Proteins with significantly altered levels may be direct or indirect targets of this compound. This approach has been used to identify substrates of USP7.[9][13][18]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 4. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Researchers explain the toxicity of USP7 inhibitors, under development for cancer treatment - ecancer [ecancer.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Proteome Analysis of USP7 Substrates Revealed Its Role in Melanoma Through PI3K/Akt/FOXO and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Proteome Analysis of USP7 Substrates Revealed Its Role in Melanoma Through PI3K/Akt/FOXO and AMPK Pathways [frontiersin.org]
- 11. The Role and Mechanism of Deubiquitinase USP7 in Tumor-Associated Inflammation [mdpi.com]
- 12. Knockdown Proteomics Reveals USP7 as a Regulator of Cell-Cell Adhesion in Colorectal Cancer via AJUBA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Time-resolved in vivo ubiquitinome profiling by DIA-MS reveals USP7 targets on a proteome-wide scale - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of USP7 Inhibitors in Normal Cells
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of USP7 inhibitors and why can it cause cytotoxicity in normal cells?
A1: USP7 inhibitors primarily function by blocking the deubiquitinating activity of the USP7 enzyme. A key role of USP7 is to stabilize MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[1] By inhibiting USP7, MDM2 is destabilized, leading to the accumulation and activation of p53.[1] This can trigger cell cycle arrest and apoptosis, which is the desired anti-cancer effect.[1] However, this pathway is also active in normal cells. P53 activation in normal cells can lead to unintended cell cycle arrest or apoptosis, resulting in cytotoxicity. Additionally, USP7 has a multitude of other substrates involved in DNA damage repair, immune response, and epigenetic regulation, and inhibition of these functions could also contribute to toxicity in normal cells.[2][3][4]
Q2: I am observing significant cytotoxicity in my normal cell line even at low concentrations of my USP7 inhibitor. What are the potential causes?
A2: High cytotoxicity at low concentrations can be due to several factors:
-
On-target toxicity: Your normal cell line may be particularly sensitive to the inhibition of the p53-MDM2 axis or other critical pathways regulated by USP7.
-
Off-target effects: The inhibitor may be interacting with other proteins essential for cell survival, a common issue with small molecule inhibitors.
-
Solvent toxicity: High concentrations of solvents like DMSO can be toxic to cells. It is crucial to keep the final solvent concentration low (ideally ≤ 0.1%) and include a vehicle-only control.[5]
-
Compound instability: The inhibitor may be degrading into a more toxic substance under your experimental conditions.
Q3: How can I determine if the observed cytotoxicity is an on-target or off-target effect of the USP7 inhibitor?
A3: Distinguishing between on-target and off-target effects is a critical step in validating your experimental findings. Here are a few strategies:
-
Use a structurally unrelated inhibitor: If another USP7 inhibitor with a different chemical structure produces the same phenotype, it is more likely an on-target effect.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate USP7 expression. If this phenocopies the effect of the inhibitor, it strongly suggests an on-target mechanism.
-
Rescue experiments: If possible, overexpressing a drug-resistant mutant of USP7 could rescue the cytotoxic phenotype, confirming an on-target effect.
-
Control compound: Use a structurally similar but inactive analog of your inhibitor as a negative control.
Q4: What are the best practices for preparing and storing USP7 inhibitors to maintain their stability and minimize potential degradation?
A4: To ensure the reliability of your experiments, proper handling and storage of small molecule inhibitors are essential.
-
Dissolving the compound: Most inhibitors are dissolved in a high-quality solvent like DMSO to create a concentrated stock solution.[5] Ensure the compound is fully dissolved; gentle warming or sonication may be necessary.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] Protect from light and moisture.
-
Working solutions: Prepare fresh dilutions of the inhibitor in your cell culture medium for each experiment. Do not store diluted solutions for extended periods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background cytotoxicity in vehicle control | Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is at the lowest effective level, typically ≤ 0.1%. Always include a vehicle-only control to assess baseline toxicity.[5] |
| Contamination of cell culture or reagents. | Regularly test for mycoplasma and other contaminants. Use sterile techniques and fresh reagents. | |
| Inconsistent results between experiments | Variability in cell culture conditions (passage number, confluency). | Use cells within a consistent and low passage number range. Seed cells at a uniform density and treat at a consistent confluency. |
| Inaccurate pipetting, especially for serial dilutions. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a fresh dilution series for each experiment. | |
| Instability of the inhibitor. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light. Prepare working solutions fresh before each use.[5] | |
| No cytotoxic effect observed at expected concentrations | The normal cell line is resistant to USP7 inhibition. | Confirm USP7 expression and activity in your cell line. Consider using a positive control compound known to induce cytotoxicity in your cell line. |
| The inhibitor is inactive or has degraded. | Purchase a new batch of the inhibitor from a reputable supplier. Confirm its activity in a sensitive cancer cell line as a positive control. | |
| Serum protein binding. | Serum in the culture medium can bind to small molecules, reducing their effective concentration.[5] Consider reducing the serum concentration or using serum-free medium for the duration of the treatment, if tolerated by the cells. |
Quantitative Data Summary
Due to the lack of specific data for USP7-IN-2, the following table provides examples of IC50 values for other USP7 inhibitors in various cell lines to illustrate the typical range of potency. Note: These values are for cancer cell lines and may not be representative of cytotoxicity in normal cells.
| Inhibitor | Cell Line | IC50 / EC50 | Reference |
| P5091 | Multiple Myeloma (MM.1S) | ~10 µM | [6] |
| Almac4 | Neuroblastoma (TP53 wild-type) | Varies (sensitive lines) | [7] |
| USP7-IN-9 | LNCaP (Prostate Cancer) | 29.6 nM | |
| USP7-IN-9 | RS4;11 (Leukemia) | 41.6 nM |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method to assess cell metabolic activity, which is an indicator of cell viability.[8][9]
Materials:
-
Normal cell line of interest
-
USP7 inhibitor (e.g., this compound)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the USP7 inhibitor in complete culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity.[10]
Materials:
-
Normal cell line of interest
-
USP7 inhibitor
-
Complete cell culture medium
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a reaction mixture and incubating to allow for the conversion of a substrate by LDH, resulting in a colorimetric or fluorescent signal.
-
Absorbance/Fluorescence Measurement: Measure the signal using a plate reader at the appropriate wavelength.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (fully lysed cells).
Visualizations
References
- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. rndsystems.com [rndsystems.com]
- 4. USP7 Products: R&D Systems [rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. USP7 inhibitor ALM4| CAS 2196243-57-7 Probechem Biochemicals [probechem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mesgenbio.com [mesgenbio.com]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
USP7-IN-2 not showing expected p53 increase
Welcome to the technical support center for USP7-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Troubleshooting Guide: this compound Not Showing Expected p53 Increase
One of the most common challenges observed when using USP7 inhibitors is the lack of an expected increase in p53 protein levels. This guide provides a structured approach to troubleshoot this specific issue.
Diagram of the Troubleshooting Workflow
Caption: A workflow for troubleshooting the absence of a p53 increase after this compound treatment.
| Possible Cause | Recommended Solution | Experimental Validation |
| Compound Integrity and Activity | ||
| Degraded or inactive compound | Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Aliquot for single use to avoid freeze-thaw cycles.[1] | Test the fresh stock on a positive control cell line known to respond to USP7 inhibitors. |
| Incorrect concentration | Perform a dose-response experiment with a wider range of this compound concentrations.[2] | Determine the optimal concentration for p53 induction via Western blot. |
| Experimental Protocol | ||
| Insufficient treatment duration | Increase the incubation time with the inhibitor (e.g., 24, 48, 72 hours). p53 accumulation can be transient, peaking at different times in different cell lines.[3][4] | Perform a time-course experiment and analyze p53 levels at multiple time points. |
| Suboptimal Western blot conditions | Optimize antibody concentrations, blocking conditions, and washing steps. Ensure efficient protein transfer.[5][6][7] | Use a positive control lysate (e.g., from cells treated with a known p53-inducing agent like doxorubicin) to validate the Western blot protocol. |
| Cell Line Characteristics | ||
| p53 mutant or null status | Verify the p53 status of your cell line through sequencing or by checking the literature.[3] | Test this compound in a well-characterized p53 wild-type cell line (e.g., HCT116, A549) as a positive control.[8] |
| Low MDM2 expression | Some cell lines may have low endogenous levels of MDM2, making the effect of USP7 inhibition on p53 less pronounced. | Measure baseline MDM2 protein levels in your cell line via Western blot. |
| Cell line insensitivity | The cellular context, including the expression of other deubiquitinases or compensatory pathways, can influence sensitivity to USP7 inhibition.[2] | Test a different USP7 inhibitor to rule out compound-specific insensitivity. |
| Alternative Signaling Pathways | ||
| p53-independent effects | USP7 has numerous substrates beyond the MDM2/p53 axis. The inhibitor might be active but inducing p53-independent effects.[9][10][11][12] | Assess other endpoints such as cell viability, cell cycle arrest, or changes in other USP7 substrates like FOXM1.[11][12] |
| Compensatory mechanisms | Cells may activate compensatory pathways to maintain low p53 levels despite USP7 inhibition. | Investigate the expression and activity of other E3 ligases or deubiquitinases involved in p53 regulation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how is it expected to increase p53 levels?
USP7 (Ubiquitin-specific-processing protease 7) is a deubiquitinase that removes ubiquitin tags from its substrate proteins, thereby saving them from proteasomal degradation. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation.[13] By inhibiting USP7, this compound prevents the deubiquitination of MDM2. This leads to the auto-ubiquitination and subsequent degradation of MDM2. The resulting decrease in MDM2 levels allows p53 to accumulate in the nucleus, leading to the activation of its downstream targets and induction of cell cycle arrest or apoptosis.[13][14]
Diagram of the USP7-p53 Signaling Pathway
Caption: The USP7-p53 signaling pathway and the inhibitory effect of this compound.
Q2: What is the expected fold-increase in p53 levels after successful this compound treatment?
The magnitude of p53 induction can vary significantly depending on the cell line, the concentration of the inhibitor, and the duration of treatment. Studies have reported a wide range of p53 accumulation, from a transient 3-fold increase to a more sustained 20-fold increase.[4] It is crucial to perform a time-course and dose-response experiment to determine the optimal conditions for observing p53 accumulation in your specific experimental system.
Q3: Can this compound have effects in cells with mutant or null p53?
Yes, while the p53-MDM2 axis is a major target, USP7 has many other substrates involved in critical cellular processes. Therefore, USP7 inhibitors can exert anti-tumor effects through p53-independent mechanisms.[9][10] For example, USP7 can regulate the stability of the oncogenic transcription factor FOXM1, and inhibition of USP7 can lead to its degradation.[11][12] Additionally, USP7 inhibition has been shown to cause premature and widespread activation of CDK1, leading to DNA damage and cell death, irrespective of p53 status.[9]
Q4: How can I confirm that this compound is engaging its target in my cells?
Target engagement can be assessed by observing the expected downstream effects on the USP7-p53 pathway. A decrease in MDM2 protein levels and a corresponding increase in p53 and its transcriptional target, p21, are strong indicators of on-target activity.[13] Co-immunoprecipitation (Co-IP) can also be used to demonstrate a disruption of the interaction between USP7 and its substrates, such as MDM2, upon inhibitor treatment.[8]
Key Experimental Protocols
1. Western Blot for p53 and MDM2 Analysis
This protocol describes the detection of changes in p53 and MDM2 protein levels following treatment with this compound.
-
Cell Treatment: Seed cells (e.g., HCT116) in 6-well plates and grow to 70-80% confluency. Treat with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Expected Quantitative Changes in Protein Levels
| Protein | Treatment | Expected Change | Notes |
| p53 | This compound | 3 to 20-fold increase | Can be transient; perform a time-course. |
| MDM2 | This compound | 50-80% decrease | Decrease precedes p53 increase. |
| p21 | This compound | 2 to 10-fold increase | A downstream target of p53. |
| β-actin/GAPDH | This compound | No significant change | Loading control. |
2. Co-Immunoprecipitation (Co-IP) for USP7-MDM2 Interaction
This protocol is to assess the effect of this compound on the interaction between USP7 and MDM2.
-
Cell Treatment and Lysis: Treat cells as described for the Western blot protocol. Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40) with protease inhibitors.
-
Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against USP7 or an isotype control IgG overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with lysis buffer. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against MDM2 and USP7.
3. Cell Viability Assay (MTS Assay)
This assay measures the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Troubleshooting tips for western blot | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. A new mechanism that explains the toxicity of USP7 inhibitors, which are under development for the treatment of cancer, unveiled - CNIO [cnio.es]
- 10. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Variability in USP7-IN-2 Potency
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 values of USP7-IN-2 between different batches. What are the potential causes?
A1: Batch-to-batch variability in the potency of small molecule inhibitors like this compound can arise from several factors. The most common causes include variations in the purity of the compound, the presence of residual solvents or byproducts from synthesis, differences in the solid-state properties (polymorphism) of the compound, and potential degradation of the compound during storage and handling. Each of these can affect the effective concentration and interaction of the inhibitor with its target enzyme, USP7.
Q2: How does the purity of this compound impact its apparent potency?
A2: The purity of a small molecule inhibitor is critical for obtaining accurate and reproducible potency measurements.[1] Impurities can directly interfere with the assay, leading to inaccurate results. For instance, an impurity that is also a potent inhibitor of USP7 can make a batch appear more potent than it actually is. Conversely, non-inhibitory impurities reduce the effective concentration of the active compound, leading to an underestimation of its potency.
Q3: What are the best practices for storing and handling this compound to maintain its potency?
A3: To ensure the stability and consistent performance of this compound, proper storage and handling are essential. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The compound should be protected from light, and for solutions, it is advisable to use anhydrous solvents like DMSO. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: Can the experimental assay conditions contribute to the observed variability in potency?
A4: Yes, variations in assay conditions can significantly impact the measured IC50 values of this compound.[2][3] Factors such as the concentration of the USP7 enzyme and the substrate, incubation times, buffer composition, and the final concentration of the solvent (e.g., DMSO) can all influence the outcome of the assay.[2] It is crucial to maintain consistent and well-controlled assay parameters across all experiments and batches of the inhibitor.
Troubleshooting Guide for Potency Variability of this compound
This guide provides a systematic approach to identifying the root cause of batch-to-batch variability in the potency of this compound.
Step 1: Verify the Integrity of the Inhibitor Stock Solution
The first step is to rule out any issues with the storage and handling of the inhibitor.
-
Action: Prepare fresh stock solutions of this compound from each batch in high-quality, anhydrous DMSO.
-
Rationale: Improperly stored or repeatedly freeze-thawed stock solutions can lead to inhibitor degradation or precipitation, affecting its effective concentration.
Step 2: Assess the Purity and Identity of Each Batch
If fresh stock solutions do not resolve the discrepancy, the next step is to analyze the chemical properties of each batch.
-
Action:
-
Perform High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis on each batch of this compound to determine its purity.
-
Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier Transform Infrared Spectroscopy (FTIR) to confirm the chemical identity of the compound in each batch.[3]
-
-
Rationale: These analytical techniques can identify the presence of impurities, degradation products, or structural discrepancies between batches that could account for differences in potency.[1]
Step 3: Standardize and Validate the Experimental Assay
Inconsistent assay performance can be a major source of variability.
-
Action:
-
Run a control experiment using a well-characterized USP7 inhibitor with a known IC50 value to validate the assay setup.
-
Ensure all assay parameters, including enzyme and substrate concentrations, incubation times, and buffer conditions, are kept constant.
-
Perform a solvent tolerance test to ensure that the final DMSO concentration does not affect enzyme activity.
-
-
Rationale: This will help determine if the variability is due to the inhibitor itself or the experimental procedure.
Step 4: Compare Potency in Orthogonal Assays
-
Action:
-
If the primary screen is a biochemical assay, test the different batches in a cell-based assay that measures a downstream effect of USP7 inhibition (e.g., p53 stabilization).
-
Conversely, if the initial findings are from a cell-based assay, confirm the results in a biochemical assay.
-
-
Rationale: Consistent results across different assay platforms provide stronger evidence that the observed potency differences are due to the properties of the inhibitor batches.
Summary of Troubleshooting Steps
| Potential Cause of Variability | Recommended Action |
| Inhibitor Degradation/Precipitation | Prepare fresh stock solutions in anhydrous DMSO. Aliquot and store at -80°C, avoiding freeze-thaw cycles. |
| Batch-to-Batch Chemical Impurity | Analyze each batch by HPLC/LC-MS for purity and by NMR/FTIR for identity confirmation. |
| Presence of Active Impurities | If impurities are detected, attempt to identify them by mass spectrometry and assess their potential to inhibit USP7. |
| Inconsistent Assay Conditions | Standardize all assay parameters (enzyme/substrate concentrations, buffers, incubation times). Run a known USP7 inhibitor as a control. |
| Assay-Specific Artifacts | Validate findings in an orthogonal assay (e.g., biochemical vs. cell-based). |
| Incorrect Compound Concentration | Verify the accuracy of weighing and serial dilutions. |
Representative Potency Data for a USP7 Inhibitor (Hypothetical Data)
The following table presents hypothetical IC50 values for a USP7 inhibitor across three different batches, as determined by a biochemical and a cell-based assay.
| Inhibitor Batch | Purity (by HPLC) | Biochemical IC50 (nM) | Cell-based EC50 (nM) |
| Batch A | 99.5% | 25.3 | 150.8 |
| Batch B | 92.1% | 48.9 | 310.2 |
| Batch C | 98.8% | 28.1 | 165.5 |
Note: This data is for illustrative purposes only and does not represent actual results for this compound.
Experimental Protocols
Biochemical Assay: Ubiquitin-Rhodamine 110 Cleavage Assay
This assay measures the direct inhibition of USP7 enzymatic activity.
-
Reagents:
-
Recombinant human USP7 enzyme
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT
-
This compound batches, serially diluted in DMSO
-
-
Procedure:
-
Prepare a reaction mix containing assay buffer and USP7 enzyme.
-
Add serial dilutions of this compound or DMSO (vehicle control) to a 384-well plate.
-
Add the USP7 enzyme solution to the wells and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding the Ub-Rho110 substrate.
-
Measure the increase in fluorescence (Excitation: 485 nm, Emission: 525 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: p53 Stabilization by Western Blot
This assay measures a downstream cellular effect of USP7 inhibition.
-
Reagents and Materials:
-
A cancer cell line with wild-type p53 (e.g., HCT116)
-
Cell culture medium and supplements
-
This compound batches, serially diluted in DMSO
-
Lysis buffer, protease and phosphatase inhibitors
-
Primary antibodies against p53, MDM2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO for 6-24 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p53, MDM2, and the loading control.
-
Normalize the p53 and MDM2 levels to the loading control.
-
Plot the fold change in p53 or MDM2 levels against the inhibitor concentration to determine the EC50 value.
-
Visualizations
Caption: USP7 signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for investigating this compound potency variability.
References
how to confirm USP7-IN-2 activity in cells
Welcome to the technical support center for USP7-IN-2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of Ubiquitin-specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, thereby preventing their degradation by the proteasome. A primary and well-characterized substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[1][2][3] By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to MDM2's auto-ubiquitination and subsequent degradation. This, in turn, stabilizes p53, allowing it to accumulate and induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][4]
Q2: What are the expected cellular effects of this compound treatment?
Treatment of cancer cells with this compound is expected to:
-
Increase the expression of p53 target genes, such as p21.[4]
-
Induce cell cycle arrest, often at the G0/G1 and S phases.[2]
-
Induce apoptosis.[2]
-
Decrease levels of other known USP7 substrates such as DNMT1 and Tip60.[2][7]
Q3: Are the effects of this compound strictly dependent on p53 status?
While the stabilization of p53 is a major mechanism of action, USP7 inhibitors can also exert anti-tumor effects through p53-independent pathways.[1][6] This is because USP7 has numerous other substrates involved in critical cellular processes like DNA damage repair, cell cycle control, and epigenetic regulation.[1][3] Therefore, some cancer cell lines with mutant or deficient p53 may still show sensitivity to USP7 inhibitors.[1][8]
Q4: How can I be sure the observed effects are due to USP7 inhibition and not off-target effects?
To confirm on-target activity of this compound, it is crucial to perform validation experiments. A highly recommended approach is to compare the phenotype induced by this compound with that of USP7 knockdown using siRNA or shRNA.[9][10] If the pharmacological and genetic inhibition of USP7 produce similar results, it strongly suggests the observed effects are on-target.[10] Additionally, using a structurally unrelated USP7 inhibitor as an orthogonal control can help to rule out off-target effects specific to the chemical scaffold of this compound.[9]
Troubleshooting Guide
Problem 1: I am not observing the expected increase in p53 and decrease in MDM2 levels after this compound treatment.
| Potential Cause | Suggested Solution |
| Inactive Compound | Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Ensure proper storage of the compound to prevent degradation. Consider testing the compound on a positive control cell line known to be sensitive to USP7 inhibition.[1] |
| Cell Line Insensitivity | The sensitivity to USP7 inhibitors can vary between cell lines due to factors like p53 mutation status, expression levels of USP7 and its substrates, or compensatory signaling pathways.[1] Confirm the p53 status of your cell line. If possible, test on a p53 wild-type cell line as a positive control. |
| Suboptimal Experimental Conditions | Perform a dose-response experiment to determine the optimal concentration and treatment duration for your specific cell line. The effective concentration in a cellular context can be influenced by factors like cell membrane permeability and compound efflux.[11] |
| Experimental Setup Issues | Review your Western blot protocol for any technical errors. Ensure efficient protein extraction, proper antibody dilutions, and adequate transfer. |
Problem 2: I am observing high levels of cell death across all concentrations, including the negative control.
| Potential Cause | Suggested Solution |
| DMSO Toxicity | Some cell lines are particularly sensitive to DMSO. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%). Run a vehicle-only control (DMSO at the highest concentration used) to assess its toxicity.[1][2] |
| Compound Precipitation | Small molecule inhibitors can sometimes precipitate when diluted into aqueous cell culture medium. Visually inspect the medium for any precipitates. To minimize precipitation, try pre-diluting the this compound stock in a small volume of serum-free medium before adding it to the final culture volume.[2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of USP7 Target Proteins
Objective: To determine the effect of this compound on the protein levels of p53, MDM2, and p21.
Methodology:
-
Cell Seeding: Seed cells (e.g., HCT116, a p53 wild-type cell line) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of p53, MDM2, and p21 to the loading control.
-
Protocol 2: Cell Viability Assay
Objective: To assess the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[10]
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration and determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to USP7 in intact cells.[11]
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at a chosen concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.[11]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
Cell Lysis: Lyse the cells by freeze-thawing.[11]
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.[11]
-
Western Blot: Collect the supernatant containing the soluble proteins and perform a Western blot to detect the amount of soluble USP7 at each temperature.[9][11]
-
Data Analysis: Quantify the band intensities and plot them against the temperature for both the vehicle and this compound treated samples. A shift in the melting curve of USP7 in the presence of the inhibitor indicates target engagement.[9]
Quantitative Data Summary
Table 1: Expected Changes in Protein Levels Following this compound Treatment
| Protein | Expected Change | Rationale |
| p53 | Increase | Stabilization due to MDM2 degradation.[4] |
| MDM2 | Decrease | Auto-ubiquitination and degradation upon USP7 inhibition.[6] |
| p21 | Increase | Transcriptional upregulation by stabilized p53.[4] |
| DNMT1 | Decrease | Known substrate of USP7.[2] |
| Tip60 | Decrease | Known substrate of USP7.[7] |
Table 2: Comparison of this compound and USP7 siRNA Effects
| Assay | This compound | USP7 siRNA | Expected Concordance |
| p53 Levels | Increased | Increased | High |
| MDM2 Levels | Decreased | Decreased | High |
| Cell Viability | Decreased | Decreased | High |
Visualizations
Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for confirming this compound activity in cells.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deubiquitination of Tip60 by USP7 Determines the Activity of the p53-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Navigating USP7-IN-2 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the USP7 inhibitor, USP7-IN-2, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Ubiquitin-specific Protease 7 (USP7), a deubiquitinating enzyme (DUB). USP7 removes ubiquitin tags from substrate proteins, preventing their degradation by the proteasome. A primary target of USP7 is the E3 ubiquitin ligase MDM2, which in turn targets the tumor suppressor p53 for degradation.[1][2] By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. This results in the accumulation and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][3] USP7 also regulates the stability of other proteins involved in cancer progression, such as PTEN and FOXO4.
Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons for this intrinsic resistance?
Several factors can contribute to a lack of initial response to this compound:
-
p53 Mutation Status: The primary anti-cancer activity of many USP7 inhibitors is mediated through the stabilization of wild-type p53.[2] Cell lines with mutant or deleted p53 may show reduced sensitivity.
-
Alterations in the p53-MDM2 Pathway: Changes in the expression or function of other proteins within this pathway can confer resistance, even in p53 wild-type cells.
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins, such as ABCB1 (MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.[4]
-
Cell Line Specificity: The cellular context, including the expression levels of USP7 and its various substrates, can influence the response to USP7 inhibition.[5]
Q3: My cancer cells initially responded to this compound but have now developed acquired resistance. What are the possible mechanisms?
Acquired resistance to USP7 inhibitors can occur through several mechanisms:
-
Target Mutation: Mutations in the USP7 gene that alter the drug-binding pocket can prevent this compound from effectively inhibiting the enzyme. For instance, a V517F mutation in USP7 has been identified as a mechanism of resistance to the USP7 inhibitor USP7-797.[6]
-
Upregulation of Compensatory Pathways: Cancer cells can adapt by upregulating parallel or downstream pathways to bypass the effects of USP7 inhibition. A key example is the transcriptional upregulation of USP22, another deubiquitinase, which can counteract the anti-cancer effects of USP7 inhibition by stabilizing oncogenic proteins like c-Myc.[7][8]
-
Activation of Alternative Survival Signaling: Cells may activate other pro-survival pathways, such as the PI3K/Akt pathway, to overcome the apoptotic pressure from USP7 inhibition.[9][10]
Q4: How can I overcome resistance to this compound in my experiments?
Several strategies can be employed to overcome resistance:
-
Synergistic Drug Combinations: Combining this compound with other anti-cancer agents can be effective. Potential synergistic partners include:
-
DNA damaging agents (e.g., cisplatin, etoposide): USP7 is involved in the DNA damage response, and its inhibition can sensitize cells to these agents.[1][7]
-
PLK1 inhibitors (e.g., volasertib): Co-inhibition of USP7 and PLK1 has shown strong synergistic effects in paclitaxel-resistant lung cancer.[11]
-
Immune checkpoint inhibitors: USP7 inhibitors can reprogram the tumor microenvironment, potentially increasing sensitivity to immunotherapies.[12]
-
Targeting compensatory pathways: If resistance is driven by USP22 upregulation, co-treatment with a USP22 inhibitor could be a rational approach.[7]
-
-
Use of Orthogonal Inhibitors: To confirm that the observed resistance is specific to USP7 inhibition and not due to off-target effects of this compound, using a structurally different USP7 inhibitor (e.g., P5091, FT671) can be informative.[13]
Troubleshooting Guides
Problem 1: No or weak induction of apoptosis/cell cycle arrest with this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Cell line is intrinsically resistant | - Confirm the p53 status of your cell line. If mutant or null, consider testing in a p53 wild-type cell line as a positive control.- Assess the baseline expression levels of USP7, MDM2, and other relevant substrates. |
| Suboptimal inhibitor concentration or treatment time | - Perform a dose-response experiment with a wide concentration range of this compound (e.g., 0.1 µM to 20 µM) to determine the IC50 for your specific cell line.[14]- Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[14] |
| Inhibitor instability or degradation | - Ensure proper storage of this compound stock solutions (aliquoted and stored at -80°C to avoid freeze-thaw cycles).[15]- Prepare fresh dilutions from a frozen stock for each experiment.[15] |
| Issues with experimental readout | - For Western blotting, ensure efficient protein extraction and validate the specificity of your antibodies for USP7, MDM2, and p53.[5]- For cell viability assays, optimize cell seeding density and ensure the assay is within its linear range. |
Problem 2: Cells develop resistance to this compound over time.
| Possible Cause | Troubleshooting Steps |
| Emergence of a resistant cell population | - Generate a this compound resistant cell line for further investigation (see Experimental Protocols section).- Compare the IC50 of this compound in the resistant line versus the parental line. |
| Target mutation in USP7 | - Sequence the USP7 gene in the resistant cell line to identify potential mutations in the drug-binding site.[6] |
| Upregulation of compensatory pathways | - Perform Western blot analysis to check for the upregulation of proteins like USP22 in the resistant cell line compared to the parental line.[7]- Use quantitative proteomics to identify other differentially expressed proteins that may contribute to resistance.[16][17] |
| Increased drug efflux | - Measure the expression of ABCB1 (MDR1) and other drug efflux pumps in the resistant cells.- Test if co-treatment with an efflux pump inhibitor restores sensitivity to this compound.[4] |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Status | This compound IC50 (µM) | Fold Resistance |
| Parental Cell Line | Sensitive | 1.5 | - |
| Resistant Subclone 1 | Resistant | 15.0 | 10 |
| Resistant Subclone 2 | Resistant | 25.5 | 17 |
Note: This table presents hypothetical data for illustrative purposes. Researchers should experimentally determine the IC50 values in their specific cell lines.
Table 2: Potential Protein Expression Changes in this compound Resistant Cells.
| Protein | Expected Change in Resistant Cells | Potential Implication |
| USP7 | No change or mutation | Target-based resistance |
| USP22 | Upregulation | Compensatory survival pathway |
| c-Myc | Upregulation | Increased proliferation |
| p-Akt | Upregulation | Activation of survival signaling |
| ABCB1 (MDR1) | Upregulation | Increased drug efflux |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound.[4]
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the IC50 of this compound in the parental cancer cell line.
-
Initial drug exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Dose escalation: Once the cells resume proliferation, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Monitoring: At each concentration step, allow the cells to adapt and proliferate before the next dose escalation.
-
Characterization: Periodically determine the IC50 of the cell population to monitor the development of resistance. A significant increase in the IC50 value indicates the establishment of a resistant cell line.
-
Clonal selection (optional): Single-cell clone the resistant population to isolate and characterize individual resistant clones.
Protocol 2: Western Blot Analysis of USP7 Pathway Proteins
This protocol is for assessing changes in the protein levels of USP7 and its downstream targets.[4][5]
-
Cell treatment and lysis: Treat sensitive and resistant cells with this compound or vehicle control (DMSO) for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample preparation: Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
SDS-PAGE and transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against USP7, MDM2, p53, USP22, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess USP7-Substrate Interaction
This protocol can be used to determine if a USP7 mutation in resistant cells affects its interaction with substrates like MDM2.[4]
-
Cell lysis: Lyse parental and resistant cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-USP7 antibody or an isotype control IgG.
-
Complex capture: Add protein A/G magnetic beads to capture the immunocomplexes.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western blot analysis: Analyze the eluted proteins by Western blotting using antibodies against USP7 and its potential interacting partners (e.g., MDM2).
Visualizations
Caption: The USP7-MDM2-p53 signaling pathway and the inhibitory action of this compound.
References
- 1. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterizing (un)binding mechanism of USP7 inhibitors to unravel the cause of enhanced binding potencies at allosteric checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Drug resistance mechanisms and treatment strategies mediated by Ubiquitin-Specific Proteases (USPs) in cancers: new directions and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 12. USP7 inhibitors suppress tumour neoangiogenesis and promote synergy with immune checkpoint inhibitors by downregulating fibroblast VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Knockdown Proteomics Reveals USP7 as a Regulator of Cell-Cell Adhesion in Colorectal Cancer via AJUBA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving In Vivo Delivery of USP7-IN-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vivo delivery of USP7-IN-2, a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin from target proteins, saving them from proteasomal degradation.[1] A primary substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[1] By inhibiting USP7, this compound leads to the destabilization of MDM2, which in turn allows for the accumulation and activation of p53, promoting anti-tumor effects such as cell cycle arrest and apoptosis.[2][3] USP7 also regulates the stability of other proteins involved in cancer progression, including those in the Wnt/β-catenin and NF-κB signaling pathways.[4][5][6][7]
Q2: What are the primary challenges in the in vivo delivery of this compound?
A2: Like many small molecule inhibitors, the primary challenges for the in vivo delivery of this compound are expected to include:
-
Poor Aqueous Solubility: Many small molecule inhibitors are hydrophobic and exhibit low solubility in aqueous solutions, making formulation for in vivo administration difficult.[2][8]
-
Chemical and Metabolic Instability: The compound may degrade in the formulation or be rapidly metabolized in vivo, reducing its effective concentration at the target site.[8][9]
-
Off-Target Effects and Toxicity: Systemic administration can lead to unintended effects in non-target tissues, potentially causing toxicity.[9][10] Achieving high selectivity for USP7 over other deubiquitinases is a key challenge in the development of USP7 inhibitors.[1]
-
Pharmacokinetics and Bioavailability: Achieving adequate absorption, distribution, and a sufficiently long half-life to maintain a therapeutic concentration at the tumor site can be challenging.[7]
Q3: What are the potential signaling pathways affected by USP7 inhibition?
A3: USP7 is a key regulator in several critical cellular signaling pathways. Inhibition of USP7 can therefore have wide-ranging effects. The primary pathways affected include:
-
p53-MDM2 Pathway: USP7 stabilizes MDM2, which leads to p53 degradation. Inhibition of USP7 destabilizes MDM2, leading to p53 activation and tumor suppression.[3][4][10]
-
Wnt/β-catenin Pathway: USP7 can deubiquitinate and stabilize β-catenin, activating the Wnt signaling pathway, which is often dysregulated in cancer.[1][5]
-
NF-κB Signaling Pathway: USP7 can directly deubiquitinate NF-κB or its upstream regulators, activating NF-κB signaling and promoting inflammation and cell survival.[5][7]
-
DNA Damage Response: USP7 is involved in the DNA damage response by regulating the stability of key proteins.[7][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with this compound, providing potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| 1. Precipitation of this compound in Formulation | Poor aqueous solubility. Small molecule inhibitors are often hydrophobic and can precipitate when diluted in aqueous buffers.[2][8][12] | Optimize the vehicle. • Use a co-solvent system. A common approach is to dissolve the compound in an organic solvent like DMSO first, and then dilute it in a vehicle suitable for in vivo use, such as polyethylene (B3416737) glycol (PEG), dimethylacetamide (DMA), or cyclodextrins.[3] For example, a formulation of 10% DMA and 90% PEG 400 has been used for the USP7 inhibitor FT671.[3] • Adjust the pH of the vehicle, as the solubility of some compounds is pH-dependent.[8][9] • Consider advanced formulation strategies like encapsulation in nanoparticles or liposomes to improve solubility and stability. |
| Interaction with vehicle components. Some components of the vehicle may interact with this compound, causing it to precipitate.[12] | Test different vehicles. Empirically determine the best vehicle for this compound by testing a panel of biocompatible solvents and excipients. | |
| 2. Lack of Efficacy in Animal Models | Inadequate dose or exposure. The concentration of this compound reaching the tumor tissue may be insufficient to inhibit USP7 effectively.[9] | Perform a dose-escalation study. Determine the maximum tolerated dose (MTD) and evaluate efficacy at several dose levels. • Conduct pharmacokinetic (PK) studies. Measure the concentration of this compound in plasma and tumor tissue over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[7] This will help in optimizing the dosing regimen. |
| Poor bioavailability. The compound may be poorly absorbed after oral administration or rapidly cleared from circulation.[13] | Consider alternative routes of administration. If oral bioavailability is low, consider intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection.[9] • Optimize the formulation. As mentioned above, advanced formulations can improve bioavailability. | |
| Compound instability. this compound may be degrading in the formulation or rapidly metabolized in vivo.[8][9] | Assess compound stability. Check the stability of your formulation under storage and experimental conditions. Prepare fresh dosing solutions for each experiment.[9] • Investigate metabolic pathways. If rapid metabolism is suspected, co-administration with a metabolic inhibitor (if ethically permissible and relevant) or structural modification of the compound could be explored. | |
| 3. Observed Toxicity or Adverse Effects in Animals | Vehicle toxicity. The vehicle itself may be causing adverse effects, especially at high concentrations of organic solvents like DMSO.[9] | Include a vehicle-only control group. This is essential to distinguish the effects of the vehicle from those of the compound.[9] • Minimize the concentration of organic solvents. Aim for the lowest possible concentration of solvents like DMSO in the final formulation. |
| Off-target effects of this compound. The inhibitor may be affecting other proteins or pathways, leading to toxicity.[9][10] | Reduce the dose. A lower dose may still be effective while minimizing toxicity.[9] • Confirm target engagement in vivo. Measure the levels of USP7 substrates like MDM2 and p53 in tumor and normal tissues to confirm that the inhibitor is hitting its target at a dose that is not systemically toxic. | |
| On-target toxicity. Inhibition of USP7 in normal tissues may lead to adverse effects. | Consider targeted delivery systems. Nanoparticle-based delivery systems can be designed to accumulate preferentially in tumor tissue, reducing exposure to healthy organs. |
Quantitative Data Summary
The following table summarizes the potency of various USP7 inhibitors. Note that specific data for this compound may not be publicly available, and these values are provided for comparative purposes.
| Inhibitor | IC50 (µM) | Assay Type |
| FT671 | ~0.1 - 2 | Probe reactivity |
| FT827 | ~0.1 - 2 | Probe reactivity |
| GNE-6640 | 0.75 (USP7FL) | Biochemical |
| GNE-6776 | 1.34 (USP7FL) | Biochemical |
| P22077/P5091 | 20 - 40 | Biochemical |
| HBX41108 | 25 - 50 | Biochemical |
| Usp7-IN-9 | 0.0408 | Biochemical |
Key Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study
-
Animal Model: Use the appropriate tumor-bearing mouse model (e.g., xenograft).
-
Drug Administration: Administer a single dose of this compound via the intended route (e.g., oral gavage, IP injection).
-
Sample Collection: Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-administration. Euthanize cohorts of mice at each time point to collect tumor and other relevant tissues.
-
Sample Processing: Process blood to obtain plasma. Homogenize tissue samples.
-
Compound Quantification: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of this compound in plasma and tissue homogenates.
-
Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.
Protocol 2: In Vivo Target Engagement and Pharmacodynamic (PD) Study
-
Animal Model and Dosing: Use a tumor-bearing mouse model. Treat animals with this compound or vehicle control for a specified duration.
-
Tissue Collection: At the end of the treatment period, or at various time points after the last dose, collect tumor and relevant normal tissues.
-
Protein Extraction: Prepare protein lysates from the collected tissues.
-
Western Blot Analysis: Perform Western blotting to assess the levels of USP7 target proteins.
-
Primary Antibodies: Use validated antibodies against MDM2, p53, and p21.
-
Loading Control: Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities to determine the relative changes in protein levels between the treated and control groups. A decrease in MDM2 and an increase in p53 and its downstream target p21 would indicate successful target engagement.
Visualizations
Caption: Key signaling pathways regulated by USP7 and inhibited by this compound.
Caption: A logical workflow for the in vivo evaluation of this compound.
References
- 1. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Understanding Unexpected Phenotypes with USP7-IN-2
Welcome to the technical support center for USP7-IN-2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand unexpected experimental outcomes when using this USP7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation. A primary and well-characterized substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. This, in turn, results in the accumulation and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Q2: We are not observing the expected p53 stabilization and apoptosis in our p53 wild-type cancer cell line. What could be the issue?
Several factors could contribute to a lack of the expected phenotype:
-
Cell Line Specificity: The sensitivity of cancer cell lines to USP7 inhibitors can vary significantly. It is crucial to determine the IC50 of this compound in your specific cell line.
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit USP7 in your experimental system.
-
Compound Stability: Ensure that the compound has been stored and handled correctly to prevent degradation.
-
Dominant Survival Pathways: The cancer cells you are using may have strong parallel survival pathways that overcome the effects of p53 stabilization.
Q3: We are observing unexpected pro-proliferative effects or resistance to apoptosis after treatment with this compound. What could explain this?
Recent studies have shown that inhibition of USP7 can lead to the transcriptional upregulation of another deubiquitinase, USP22.[1][2] USP22 is known to stabilize the oncoprotein c-Myc.[1][3] Therefore, an unexpected increase in cell proliferation or survival could be mediated by the upregulation of the USP22/c-Myc axis.[1][2][4][5]
Q4: We are working with a p53-mutant/null cell line and are seeing significant cell death, which was unexpected. What is the mechanism?
USP7 inhibitors can induce p53-independent cell death. One key mechanism is the premature and widespread activation of Cyclin-Dependent Kinase 1 (CDK1).[6][7][8] This untimely activation of CDK1 can lead to DNA damage and apoptosis, irrespective of the p53 status of the cells.[6][7][8]
Q5: We have noticed changes in cell morphology and adhesion after treating our cells with this compound. Is this a known effect?
Yes, this is a potential on-target effect. USP7 has been shown to interact with the Ajuba LIM domain protein, which is involved in regulating cell-cell adhesion.[9][10][11] Inhibition of USP7 can disrupt this interaction, leading to a reduction in cell-cell adhesion and potential changes in cell morphology.[9][10][11]
Troubleshooting Guides
Problem 1: No Observable Phenotype (e.g., no change in cell viability, no p53 stabilization)
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. | Cell Viability Assay: Treat cells with a range of this compound concentrations (e.g., 0.01 µM to 50 µM) for 24-72 hours and measure viability using an MTT or resazurin-based assay. |
| Cell Line Insensitivity | Test this compound in a known sensitive cell line (e.g., HCT116, MM.1S) as a positive control. | Western Blot for p53/MDM2: Treat a sensitive and your experimental cell line with an effective concentration of this compound. Analyze p53 and MDM2 protein levels. |
| Compound Inactivity | Ensure the compound is properly stored (desiccated at -20°C or -80°C) and that stock solutions are not subjected to multiple freeze-thaw cycles. | Prepare fresh stock solutions of this compound and repeat a key experiment. |
Problem 2: Unexpected Phenotype (e.g., increased proliferation, altered cell morphology)
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Upregulation of USP22/c-Myc Axis | Analyze the protein levels of USP22 and c-Myc in response to this compound treatment. | Western Blot Analysis: Treat cells with this compound for 24-48 hours. Lyse the cells and perform a Western blot to detect changes in USP22 and c-Myc protein levels. |
| p53-Independent CDK1 Activation | Assess markers of CDK1 activation and DNA damage in your cells, especially if they are p53-mutant or null. | Western Blot Analysis: Probe for phosphorylated CDK1 substrates and markers of DNA damage (e.g., γH2AX) after this compound treatment.[6][7][8] |
| Disruption of Cell Adhesion | Investigate changes in the localization or expression of cell adhesion molecules. | Immunofluorescence/Western Blot: Stain for or blot for proteins involved in cell adhesion, such as Ajuba and E-cadherin, following treatment with this compound.[9][10][11] |
| Off-Target Effects | Use a structurally different USP7 inhibitor to see if the phenotype is reproduced. Alternatively, use genetic knockdown (siRNA/shRNA) of USP7. | Comparative Analysis: Treat cells with this compound and another USP7 inhibitor (e.g., P5091) or with USP7 siRNA and compare the resulting phenotypes. |
Quantitative Data
The following tables provide a summary of representative IC50 and EC50 values for various USP7 inhibitors. Note: These values can be cell-line dependent and should be determined experimentally for this compound in your specific system.
Table 1: Biochemical and Cellular IC50/EC50 Values for Representative USP7 Inhibitors
| Inhibitor | Assay Type | Target/Cell Line | IC50/EC50 | Reference |
| Usp7-IN-9 | Biochemical | USP7 | 40.8 nM (IC50) | [12] |
| Usp7-IN-9 | Cell Proliferation | LNCaP | 29.6 nM (IC50) | [13] |
| Usp7-IN-9 | Cell Proliferation | RS4;11 | 41.6 nM (IC50) | [13] |
| FX1-5303 | Biochemical | USP7 | 0.29 nM (IC50) | [14] |
| FX1-5303 | p53 Accumulation | MM.1S | 5.6 nM (EC50) | [14] |
| FX1-5303 | Cell Viability | MM.1S | 15 nM (IC50) | [14] |
| Almac4 | Cell Viability | SK-N-SH | ~1 µM (IC50) | [15] |
| PU7-1 | Cell Proliferation | MDA-MB-468 | 1.8 µM (IC50) | [16] |
| PU7-1 | Cell Proliferation | BT549 | 2.8 µM (IC50) | [16] |
Experimental Protocols
Western Blot Analysis of Protein Levels
This protocol is to assess changes in the protein levels of USP7 targets (e.g., p53, MDM2) and potential off-target or unexpected pathway modulators (e.g., USP22, c-Myc).
Materials:
-
Cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-USP22, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with the desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.[17][18]
-
Protein Quantification: Centrifuge lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[17]
-
SDS-PAGE and Transfer: Denature equal amounts of protein in Laemmli buffer, separate by SDS-PAGE, and transfer to a PVDF membrane.[17][18][19]
-
Immunoblotting:
-
Detection: Visualize protein bands using an ECL substrate.[17]
Cell Viability Assay (MTT/Resazurin)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound
-
96-well plates
-
MTT or Resazurin (B115843) reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[20][21][22]
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).[20][21][22]
-
Reagent Addition: Add MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.[20][21]
-
Measurement: Measure absorbance or fluorescence using a plate reader.[20][22]
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP)
This protocol can be used to investigate the interaction between USP7 and its substrates (e.g., Ajuba) and how this is affected by this compound.
Materials:
-
Cell line of interest
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-USP7)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Antibodies for Western blotting (e.g., anti-USP7, anti-Ajuba)
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.[24][25]
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody or IgG control overnight at 4°C.[24][25][26]
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.[24][25][26]
-
Washing: Wash the beads several times with co-IP buffer to remove non-specifically bound proteins.[23][24]
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[23][24][26][27]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting for the "bait" (USP7) and "prey" (e.g., Ajuba) proteins.[26]
Visualizations
Signaling Pathways and Workflows
References
- 1. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. USP7 limits CDK1 activity throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] USP7 limits CDK1 activity throughout the cell cycle | Semantic Scholar [semanticscholar.org]
- 8. Restraining CDK1–cyclin B activation: PP2A on the cUSP(7) | The EMBO Journal [link.springer.com]
- 9. Knockdown Proteomics Reveals USP7 as a Regulator of Cell-Cell Adhesion in Colorectal Cancer via AJUBA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bio-rad.com [bio-rad.com]
- 19. nacalai.com [nacalai.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06813K [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. The deubiquitinase USP7 uses a distinct ubiquitin-like domain to deubiquitinate NF-ĸB subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. docs.abcam.com [docs.abcam.com]
Validation & Comparative
Validating USP7 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of USP7 inhibitors, with a focus on providing objective performance comparisons and supporting experimental data. Due to the limited availability of public data for a compound specifically named "USP7-IN-2," this guide will utilize data for the potent inhibitor USP7-IN-9 as a representative example for comparison with other well-characterized USP7 inhibitors.
Introduction to USP7 and its Inhibition
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability and function of numerous proteins involved in critical cellular processes.[1] These processes include the p53-MDM2 tumor suppressor pathway, DNA damage repair, and immune responses.[2][3] Dysregulation of USP7 activity is implicated in the progression of various cancers, making it an attractive therapeutic target.[4][5]
The primary mechanism of USP7 inhibitors involves blocking its deubiquitinating activity. This leads to the accumulation of ubiquitinated substrates, marking them for proteasomal degradation. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[2][6] By inhibiting USP7, MDM2 is destabilized, leading to the accumulation and activation of p53, which can in turn induce cell cycle arrest and apoptosis in cancer cells.[6][7]
Comparative Performance of USP7 Inhibitors
Validating that a compound engages USP7 in a cellular context is critical for interpreting its biological effects. The following table summarizes the potency of several USP7 inhibitors, including USP7-IN-9, to provide a quantitative comparison.
| Inhibitor | Type | Biochemical IC50 | Cellular EC50/IC50 | Reference(s) |
| USP7-IN-9 | Non-covalent | 40.8 nM | 29.6 nM (LNCaP), 41.6 nM (RS4;11) | [8] |
| FT671 | Non-covalent, Allosteric | 52 nM | 33 nM (MM.1S) | [7] |
| P5091 | Covalent | Not Reported | 20-40 µM (various cell lines) | [7] |
| FX1-5303 | Non-covalent, Allosteric | 0.29 nM | 5.6 nM (p53 accumulation), 15 nM (cell viability) in MM.1S | [9] |
Key Experimental Protocols for Target Engagement
Two primary methods for confirming target engagement of USP7 inhibitors in cells are Immunoprecipitation (IP) followed by Western Blotting, and the Cellular Thermal Shift Assay (CETSA).
Immunoprecipitation and Western Blotting
This method assesses target engagement by observing changes in the levels of USP7 substrates, such as MDM2 and p53, or by detecting a decrease in the interaction between USP7 and its substrates upon inhibitor treatment.
Protocol:
-
Cell Culture and Treatment:
-
Culture a human cancer cell line with wild-type p53 (e.g., HCT116, A549) to 70-80% confluency.
-
Treat cells with varying concentrations of the USP7 inhibitor (e.g., USP7-IN-9) or a vehicle control (DMSO) for a predetermined time (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Immunoprecipitation (for Co-IP):
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
To 1 mg of pre-cleared lysate, add 2-5 µg of a primary antibody against USP7. As a negative control, use a non-specific IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with ice-cold wash buffer.
-
Elute the immunoprecipitated proteins by boiling in 2x Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Separate the total cell lysates or immunoprecipitated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against USP7, MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Expected Results:
-
A dose-dependent decrease in MDM2 protein levels and a corresponding increase in p53 and p21 protein levels in total cell lysates.[8]
-
For Co-IP, a dose-dependent decrease in the amount of MDM2 co-immunoprecipitated with USP7.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[10][11]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to a high density.
-
Treat the cells with the USP7 inhibitor or vehicle control for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Transfer the supernatant to new tubes.
-
Analyze the amount of soluble USP7 in each sample by Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.
-
Expected Results:
-
In the presence of a binding inhibitor, the melting curve of USP7 will shift to a higher temperature, indicating that the inhibitor has stabilized the protein against heat-induced denaturation.
Visualizing Key Processes
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the USP7 signaling pathway and the workflows for the described target engagement assays.
Caption: USP7 signaling pathway and the mechanism of action of a USP7 inhibitor.
Caption: Experimental workflow for Immunoprecipitation-Western Blot analysis.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. scienceopen.com [scienceopen.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Thermal Shift Assay (CETSA) for USP7-IN-2 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) performance for the USP7 inhibitor, USP7-IN-2, and its alternatives. The objective is to offer a clear, data-driven overview to assist researchers in selecting the appropriate tool compound for their specific experimental needs. This document outlines the critical role of USP7 in cellular pathways, details the experimental methodology for assessing target engagement via CETSA, and presents a comparative analysis of available data for various USP7 inhibitors.
The Role of USP7 in the MDM2-p53 Signaling Pathway
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a crucial role in regulating the stability of several key proteins involved in tumorigenesis. One of the most well-characterized functions of USP7 is its role in the p53-MDM2 pathway. Under normal cellular conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase. MDM2, in turn, targets the tumor suppressor protein p53 for ubiquitination and subsequent proteasomal degradation, thereby keeping p53 levels in check.[1][2][3][4][5]
In many cancers, USP7 is overexpressed, leading to increased stabilization of MDM2 and consequently, enhanced degradation of p53. This abrogation of p53's tumor-suppressive function allows cancer cells to proliferate unchecked. Inhibition of USP7 presents a promising therapeutic strategy to restore p53 function. By inhibiting USP7, MDM2 is destabilized and degraded, leading to the accumulation of p53, which can then induce cell cycle arrest, senescence, or apoptosis in cancer cells.[1][2][4]
Below is a diagram illustrating the USP7-MDM2-p53 signaling pathway and the mechanism of action of USP7 inhibitors.
Comparison of USP7 Inhibitors
A critical aspect of preclinical drug development is the confirmation of target engagement in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that assesses the binding of a compound to its target protein by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the target protein, resulting in a higher melting temperature (Tm). The change in melting temperature (ΔTm) is a direct measure of target engagement.
While this compound is a known inhibitor of USP7, publicly available, direct head-to-head CETSA data comparing it with other prominent USP7 inhibitors is limited. The following table summarizes available biochemical and cellular potency data for this compound and several alternative inhibitors. It is important to note the absence of specific ΔTm values from CETSA experiments in the public domain for many of these compounds.
| Inhibitor | Type | Biochemical IC50/EC50 | Cellular Activity (EC50) | CETSA (ΔTm) | References |
| This compound | Selective Inhibitor | ~1-5 µM (estimated) | Data not available | Data not available | |
| FT671 | Non-covalent, Allosteric | 52 nM (IC50) | 33 nM (MM.1S cells) | Data not specified | [6][7] |
| P22077 | Covalent | 8.6 µM (EC50) | Low µM range | Data not specified | [8][9][10][11][12] |
| GNE-6776 | Non-covalent, Allosteric | 1.34 µM (IC50) | Data not available | Data not specified | [13][14][15][16] |
| FX1-5303 | Non-covalent | 0.29 nM (IC50) | 15 nM (MM.1S cells) | Data not specified | [17][18] |
Note: The absence of ΔTm data for these compounds in publicly accessible literature highlights a gap in their biophysical characterization. While IC50 and EC50 values indicate functional potency, direct target engagement confirmation through CETSA would provide further validation.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for USP7 Target Engagement
This protocol provides a general framework for conducting a CETSA experiment to determine the target engagement of USP7 inhibitors in a cellular environment.
1. Cell Culture and Treatment:
-
Culture a human cancer cell line with detectable USP7 expression (e.g., HCT116, MM.1S) in appropriate media until they reach 70-80% confluency.
-
Harvest the cells and resuspend them in phosphate-buffered saline (PBS) or serum-free media to a concentration of 1-5 x 10^6 cells/mL.
-
Aliquot the cell suspension into PCR tubes.
-
Add the USP7 inhibitor (e.g., this compound) at various concentrations to the cell aliquots. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the inhibitor for 1-2 hours at 37°C in a CO2 incubator to allow for cell penetration and target binding.
2. Thermal Treatment:
-
Place the PCR tubes in a thermal cycler.
-
Apply a temperature gradient ranging from 40°C to 70°C for 3-5 minutes. It is crucial to include a non-heated control (maintained at 37°C).
-
After the heat treatment, cool the samples to room temperature for 3 minutes.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by adding a suitable lysis buffer containing protease inhibitors.
-
Alternatively, lyse the cells by subjecting them to three freeze-thaw cycles (e.g., freezing in liquid nitrogen followed by thawing at 37°C).
-
To separate the soluble protein fraction from the precipitated aggregates, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against USP7 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities for USP7 at each temperature point for both the vehicle- and inhibitor-treated samples.
-
Plot the normalized band intensities against the temperature to generate melting curves.
-
The temperature at which 50% of the protein has denatured is the melting temperature (Tm).
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle-treated sample from the Tm of the inhibitor-treated sample. A positive ΔTm indicates target stabilization and engagement.
CETSA Experimental Workflow
The following diagram illustrates the general workflow of a Cellular Thermal Shift Assay experiment.
Conclusion
References
- 1. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. patrinum.ch [patrinum.ch]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. scispace.com [scispace.com]
- 8. cellagentech.com [cellagentech.com]
- 9. apexbt.com [apexbt.com]
- 10. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GNE-6776 | USP7 inhibitor | Probechem Biochemicals [probechem.com]
- 16. benchchem.com [benchchem.com]
- 17. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. FX1-5303 | USP7 inhibitor | Probechem Biochemicals [probechem.com]
A Comparative Guide to USP7 Inhibitors: Profiling USP7-IN-2 Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-specific protease 7 (USP7) has emerged as a critical target in oncology and other therapeutic areas due to its pivotal role in regulating the stability of numerous proteins implicated in cell cycle progression, DNA damage repair, and apoptosis. Its inhibition offers a promising strategy for the destabilization of oncoproteins and the stabilization of tumor suppressors. This guide provides an objective comparison of USP7-IN-2 with other well-characterized USP7 inhibitors, supported by experimental data to aid in the selection of appropriate chemical probes for research and development.
Performance Comparison of USP7 Inhibitors
The landscape of USP7 inhibitors is diverse, encompassing a range of potencies, selectivities, and mechanisms of action. This section provides a quantitative comparison of this compound with other notable inhibitors such as P5091, FT671, and GNE-6776.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) in biochemical assays is a primary measure of a compound's direct inhibitory activity against the USP7 enzyme.
| Inhibitor | Biochemical IC50 | Mechanism of Action |
| This compound | 6 nM[1] | Non-competitive[1] |
| P5091 | 4.2 µM (EC50)[2] | Covalent |
| FT671 | 52 nM[3] | Non-covalent |
| GNE-6776 | 1.34 µM[4] | Allosteric, Non-covalent[5] |
| USP7-797 | 0.5 nM[6][7] | Selective |
Cellular Activity
Cellular assays provide insight into a compound's ability to engage USP7 within a biological system and elicit a downstream effect, such as inhibiting cell proliferation.
| Inhibitor | Cell Line | Cellular IC50/EC50 |
| This compound | Multiple cell lines | Data not publicly available |
| P5091 | MM.1R, Dox-40, LR5 | 6-14 µM[8] |
| FT671 | MM.1S | Not specified, induces p53 stabilization[3] |
| GNE-6776 | EOL-1 xenograft | Significant growth inhibition at 100/200 mg/kg[4] |
| USP7-797 | M07e, OCI-AML5, MOLM13, MM.IS | 0.1 - 0.4 µM (CC50)[7] |
Signaling Pathways and Experimental Workflows
The USP7-MDM2-p53 Signaling Pathway
A primary mechanism of action for many USP7 inhibitors involves the disruption of the USP7-MDM2-p53 axis. USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. Inhibition of USP7 leads to MDM2 degradation, resulting in the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis.
Caption: The USP7-MDM2-p53 signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for USP7 Inhibitor Evaluation
The characterization of a novel USP7 inhibitor typically follows a multi-step process, from initial biochemical screening to in vivo efficacy studies.
Caption: A typical workflow for the preclinical evaluation of USP7 inhibitors.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in drug discovery research. The following are detailed methodologies for key experiments cited in the evaluation of USP7 inhibitors.
Biochemical USP7 Inhibition Assay (Ubiquitin-AMC)
This assay quantitatively measures the direct inhibition of recombinant USP7 enzyme activity.
-
Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). Cleavage of the AMC group from ubiquitin by USP7 results in an increase in fluorescence, which is proportional to enzyme activity.
-
Materials:
-
Recombinant human USP7 enzyme
-
This compound and other test inhibitors
-
Ub-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA, 5 mM DTT)
-
384-well black assay plates
-
Fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In the assay plate, add the diluted inhibitors or DMSO (vehicle control).
-
Add diluted USP7 enzyme to all wells and incubate at room temperature for 30 minutes.
-
Initiate the reaction by adding the Ub-AMC substrate.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes.
-
Calculate the reaction rates and normalize to controls.
-
Determine the IC50 values by plotting the percent inhibition against the inhibitor concentration and fitting to a dose-response curve.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of USP7 inhibitors on the proliferation of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Materials:
-
Cancer cell line (e.g., MM.1S)
-
Complete cell culture medium
-
This compound and other test inhibitors
-
96-well opaque-walled tissue culture plates
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the inhibitors for a specified period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
Calculate IC50 values by normalizing the data to vehicle-treated controls.
-
Western Blot Analysis for Target Engagement
This method is used to confirm the mechanism of action of USP7 inhibitors by observing changes in the protein levels of USP7 substrates and downstream effectors.
-
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.
-
Materials:
-
Cancer cell line
-
This compound and other test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-USP7, anti-MDM2, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with varying concentrations of the inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Perform densitometry analysis to quantify changes in protein levels relative to a loading control.
-
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of USP7 inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the USP7 inhibitor, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Human cancer cell line (e.g., MM.1S)
-
This compound and other test inhibitors formulated for in vivo administration
-
Vehicle control
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth until they reach a specified size.
-
Randomize mice into treatment and control groups.
-
Administer the inhibitor or vehicle via the determined route and schedule (e.g., oral gavage, daily).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Analyze the data to determine the extent of tumor growth inhibition.
-
Conclusion
This compound is a highly potent, non-competitive inhibitor of USP7 with a biochemical IC50 in the low nanomolar range.[1] Its mechanism of action, involving the degradation of MDM2 and stabilization of p53, aligns with that of other well-characterized USP7 inhibitors.[1] While detailed cellular and in vivo data for this compound are not as extensively published as for compounds like P5091 and FT671, its high biochemical potency suggests it is a valuable tool for in vitro studies of USP7 biology. Further comparative studies are warranted to fully elucidate its potential as a therapeutic agent. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further characterizing this compound and other novel inhibitors of this important therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. USP7 - Almac [almacgroup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to USP7 Inhibitors: USP7-IN-2 vs. P5091
In the landscape of cancer therapeutics, Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target due to its pivotal role in regulating the stability of key oncoproteins and tumor suppressors. This guide provides an objective comparison of two distinct classes of USP7 inhibitors, represented by the allosteric inhibitor USP7-IN-2 and the covalent inhibitor P5091. This analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform their selection of appropriate research tools and potential therapeutic agents.
Introduction to USP7 and Its Inhibition
USP7, also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, rescuing them from proteasomal degradation. USP7 is a key regulator of numerous cellular processes, including the p53-MDM2 tumor suppressor pathway, DNA damage response, and epigenetic modulation.[1] Its dysregulation is implicated in the progression of various cancers, making it an attractive therapeutic target.[2]
Inhibition of USP7 can lead to the destabilization of oncoproteins and the stabilization of tumor suppressors. A primary example is the USP7-mediated deubiquitination of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[3] By inhibiting USP7, MDM2 is destabilized, leading to the accumulation and activation of p53, which can in turn induce apoptosis or cell cycle arrest in cancer cells.[3][4] This guide focuses on two small molecule inhibitors that achieve this outcome through different mechanisms: the allosteric inhibitor this compound and the covalent inhibitor P5091.
Mechanism of Action: A Tale of Two Binding Sites
The most significant distinction between this compound and P5091 lies in their mechanism of action. P5091 is a covalent inhibitor that directly targets the catalytic machinery of USP7, while this compound belongs to a class of allosteric inhibitors that bind to a novel, distal site to modulate enzyme activity.
This compound: Allosteric Inhibition
This compound is part of a series of highly potent and selective allosteric inhibitors of USP7.[5][6] These compounds bind to a previously undisclosed allosteric pocket within the palm subdomain of the USP7 catalytic domain, approximately 5.5 Å away from the catalytic cysteine (Cys223).[6][7] This binding event induces a conformational change in the enzyme, likely preventing the proper binding and processing of ubiquitinated substrates without directly interacting with the active site.[7] This allosteric mechanism contributes to the high selectivity of this class of inhibitors.[6]
P5091: Covalent Inhibition
P5091 is a well-characterized, potent, and selective inhibitor of USP7 and its close homolog USP47.[8][9] It acts as a covalent and irreversible inhibitor by forming a bond with the catalytic cysteine residue (Cys223) in the active site of USP7.[10] This direct modification of the catalytic triad (B1167595) permanently inactivates the enzyme, preventing it from cleaving ubiquitin from its substrates.[10]
Performance Comparison: Potency and Selectivity
The differing mechanisms of action of this compound and P5091 are reflected in their biochemical potency and selectivity profiles. The allosteric nature of this compound and its relatives allows for exceptionally high potency and selectivity.
| Inhibitor | Type | Target(s) | IC50/EC50 | Selectivity |
| This compound (and related allosteric inhibitors) | Allosteric, Non-covalent | USP7 | IC50 < 10 nM (for optimized analogs like compound 4)[5][6] | Highly selective over other DUBs, including the close homolog USP47.[6] |
| P5091 | Covalent | USP7, USP47 | EC50 = 4.2 µM[8][9] | Selective against other DUBs and cysteine proteases (EC50 > 100 µM).[11] |
Cellular Effects and Downstream Signaling
Despite their different mechanisms of binding to USP7, both this compound and P5091 induce similar downstream cellular effects, primarily through the modulation of the MDM2-p53 pathway.
Inhibition of USP7 by either compound leads to the increased ubiquitination and subsequent proteasomal degradation of MDM2.[4][8] This reduction in MDM2 levels results in the stabilization and accumulation of the p53 tumor suppressor protein.[4][8] Activated p53 can then transcriptionally upregulate its target genes, such as the cell cycle inhibitor p21, leading to cell cycle arrest and apoptosis in cancer cells.[4][8] It is noteworthy that the cytotoxic effects of P5091 are not solely dependent on a functional p53 pathway.[8]
dot
Caption: Signaling Pathway of USP7 Inhibition.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are standard protocols for key assays used in the characterization of USP7 inhibitors.
USP7 Biochemical Assay (Ubiquitin-Rhodamine 110 Cleavage Assay)
This assay measures the in vitro enzymatic activity of USP7 and the potency of inhibitors.
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-Rhodamine 110 substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.05% BSA, 5 mM DTT
-
Test compounds (this compound or P5091) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add assay buffer, USP7 enzyme (final concentration ~50 pM), and the diluted test compounds to the wells.
-
Incubate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate (final concentration ~50 nM).
-
Monitor the increase in fluorescence (Excitation: 485 nm, Emission: 535 nm) over 30-60 minutes.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Test compounds (this compound or P5091) dissolved in DMSO
-
PBS and lysis buffer with protease inhibitors
-
Equipment for heating samples, SDS-PAGE, and Western blotting
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells, then resuspend in PBS.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fractions by Western blot using an anti-USP7 antibody.
-
A shift in the melting curve of USP7 in the presence of the inhibitor indicates target engagement.
Western Blot Analysis of the p53 Pathway
This protocol assesses the cellular effects of USP7 inhibition on the levels of key proteins in the p53 pathway.
Materials:
-
Cancer cell line (e.g., HCT116, MM.1S)
-
Test compounds (this compound or P5091) dissolved in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-USP7, anti-MDM2, anti-p53, anti-p21, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents and imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or vehicle (DMSO) for a desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate.
-
Quantify band intensities and normalize to the loading control to determine changes in protein levels.
dot
Caption: Experimental Workflow for USP7 Inhibitor Characterization.
Conclusion
Both the allosteric inhibitor this compound and the covalent inhibitor P5091 are valuable tools for investigating the biology of USP7 and for the development of novel anti-cancer therapies. P5091 is a well-established inhibitor with a significant body of literature supporting its activity in cellular and in vivo models. The class of allosteric inhibitors to which this compound belongs represents a more recent development, offering superior potency and selectivity, which may translate to a better therapeutic window.
The choice between these inhibitors will depend on the specific research question. For studies requiring high potency and selectivity, particularly to distinguish the roles of USP7 from USP47, an allosteric inhibitor like this compound or its analogues would be preferable. For researchers seeking a more extensively characterized compound with a proven track record in various cancer models, P5091 remains a solid choice. Further head-to-head comparative studies will be instrumental in fully elucidating the relative advantages of these two distinct classes of USP7 inhibitors.
References
- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and characterization of highly potent and selective allosteric USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Active site-targeted covalent irreversible inhibitors of USP7 impair the functions of Foxp3+ T-regulatory cells by promoting ubiquitination of Tip60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to USP7 Inhibitors: Non-Covalent vs. Covalent Modalities
For researchers and drug development professionals, the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling therapeutic target, particularly in oncology. USP7 plays a critical role in regulating the stability of numerous proteins involved in cell cycle control and DNA damage repair. Its most well-documented function is the stabilization of MDM2, the primary E3 ligase that targets the tumor suppressor p53 for degradation.[1][2] Consequently, inhibiting USP7 can lead to MDM2 destabilization, thereby restoring p53 function and inducing apoptosis in cancer cells.[3][4]
The development of small molecule inhibitors against USP7 has primarily followed two distinct mechanistic paths: non-covalent (reversible) and covalent (irreversible) inhibition. This guide provides an objective, data-driven comparison of these two strategies, using the non-covalent inhibitor class (represented by compounds like GNE-6776 and XL188) and the covalent inhibitor class (represented by compounds like FT827 and P217564).
Mechanism of Action: Reversible vs. Irreversible Engagement
The fundamental distinction between these inhibitor classes lies in how they interact with the USP7 enzyme.
Non-Covalent Inhibitors: These compounds bind to USP7 through reversible interactions such as hydrogen bonds and hydrophobic contacts.[4] They can be further classified as:
-
Active-site inhibitors (e.g., XL188), which directly compete with ubiquitin for binding at the catalytic center.[1]
-
Allosteric inhibitors (e.g., GNE-6776), which bind to a separate pocket on the enzyme (approximately 12 Å from the active site), inducing a conformational change that prevents ubiquitin binding and subsequent cleavage.[1][5]
Covalent Inhibitors: These molecules are designed with a reactive electrophilic "warhead" that forms a permanent, irreversible bond with a nucleophilic residue in the enzyme's active site.[4] For USP7, this bond is typically formed with the catalytic Cysteine 223 (Cys223), leading to permanent inactivation of the enzyme.[6][7][8]
The USP7-MDM2-p53 Signaling Pathway
In many cancers, the tumor suppressor p53 is kept inactive by the E3 ubiquitin ligase MDM2, which tags p53 for proteasomal degradation. USP7 sustains this process by deubiquitinating and stabilizing MDM2.[1] By inhibiting USP7, either covalently or non-covalently, the degradation of MDM2 is promoted. This leads to the accumulation and activation of p53, which can then trigger downstream anti-tumor effects like cell cycle arrest and apoptosis.[5]
References
- 1. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Active site-targeted covalent irreversible inhibitors of USP7 impair the functions of Foxp3+ T-regulatory cells by promoting ubiquitination of Tip60 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating USP7 Inhibition: A Comparative Guide to siRNA Knockdown and USP7-IN-2
For researchers, scientists, and drug development professionals, establishing the on-target effects of a novel inhibitor is a critical validation step. This guide provides a comprehensive comparison of two methodologies for validating the effects of the USP7 inhibitor, USP7-IN-2: genetic knockdown using small interfering RNA (siRNA) and pharmacological inhibition.
Ubiquitin-specific protease 7 (USP7) has emerged as a promising therapeutic target in oncology due to its pivotal role in regulating the stability of key proteins involved in cancer progression, most notably the p53-MDM2 axis.[1][2] USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from its substrates, rescuing them from proteasomal degradation.[1][3] In many cancers, USP7 is overexpressed, leading to the stabilization of oncogenic proteins and the degradation of tumor suppressors like p53.[4][5] Therefore, inhibiting USP7 activity is a compelling strategy to reactivate tumor suppressor pathways.
This guide will objectively compare the performance of siRNA-mediated knockdown of USP7 with the pharmacological effects of this compound, a small molecule inhibitor of USP7. By examining the concordance between these two approaches, researchers can confidently attribute the observed cellular phenotypes to the direct inhibition of USP7.
Comparative Analysis: siRNA Knockdown vs. This compound
The core principle behind this validation strategy is to determine if the phenotypic and molecular changes induced by this compound mirror those caused by the specific depletion of the USP7 protein via siRNA.[6] A strong correlation between the two methods provides compelling evidence for the on-target activity of the inhibitor.
Data Presentation
The following tables summarize typical quantitative data obtained from experiments comparing the effects of USP7 siRNA and this compound in a relevant cancer cell line (e.g., HCT116, p53 wild-type).
| Treatment Condition | USP7 Protein Level (% of Control) | MDM2 Protein Level (% of Control) | p53 Protein Level (% of Control) | Cell Viability (% of Control) |
| Control (Scrambled siRNA) | 100% | 100% | 100% | 100% |
| USP7 siRNA | ~20-30% | ~40-50% | ~200-250% | ~60-70% |
| Control (Vehicle - DMSO) | 100% | 100% | 100% | 100% |
| This compound (e.g., 10 µM) | 100% | ~30-40% | ~250-300% | ~50-60% |
Note: The values presented are illustrative and may vary depending on the cell line, experimental conditions, and specific reagents used.
| Inhibitor | IC50 (Biochemical Assay) | GI50 (Cell-Based Assay) |
| This compound | ~1-5 µM | ~5-15 µM |
IC50: Half-maximal inhibitory concentration in a biochemical assay. GI50: Concentration for 50% growth inhibition in a cell-based assay.[7]
These data illustrate a strong correlation between the effects of USP7 siRNA and this compound. Both treatments lead to a significant reduction in MDM2 levels with a subsequent increase in p53 accumulation and a decrease in cell viability, supporting the on-target activity of this compound.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
siRNA Transfection for USP7 Knockdown
This protocol outlines the transient knockdown of USP7 using siRNA.
Materials:
-
USP7-targeting siRNA and non-targeting scrambled control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
6-well plates
-
Cancer cell line (e.g., HCT116)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.[6]
-
siRNA Preparation: On the day of transfection, dilute the desired concentration of USP7-targeting siRNA or scrambled control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent in the same medium.[6]
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for the formation of siRNA-lipid complexes.[6]
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before analysis.
-
Validation of Knockdown: Assess USP7 protein levels by Western blot to confirm efficient knockdown.
Western Blot Analysis
This protocol is for detecting protein levels of USP7, MDM2, and p53.
Materials:
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against USP7, MDM2, p53, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[6][8]
-
Immunoblotting:
-
Detection: Develop the blot using an ECL substrate and visualize the protein bands.[9]
Cell Viability Assay (MTS/MTT Assay)
This protocol measures the effect of USP7 inhibition on cell proliferation and viability.
Materials:
-
96-well plates
-
Cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS or MTT reagent
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO).[7]
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[7]
-
Assay: Add MTS or MTT reagent to each well and incubate until a color change is apparent.[7]
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.[7]
-
Data Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percent viability.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and experimental workflow are provided below.
Caption: The USP7-p53-MDM2 signaling pathway and points of intervention.
Caption: Workflow for comparing siRNA knockdown and inhibitor effects.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Confirming USP7-IN-2 Phenotype with CRISPR-Cas9 Knockout of USP7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating the stability of numerous proteins involved in cell cycle control and tumorigenesis. A key function of USP7 is the deubiquitination and stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[1][2] Pharmacological inhibition of USP7 with small molecules like USP7-IN-2 aims to destabilize MDM2, leading to the accumulation of p53 and subsequent apoptosis in cancer cells.[3][4]
To rigorously validate that the observed cellular phenotype of a USP7 inhibitor is a direct result of on-target activity, a comparison with a genetic approach, such as CRISPR-Cas9 mediated gene knockout, is essential.[3][5] This guide provides an objective comparison of the phenotypic effects of USP7 inhibition by small molecules, using well-characterized inhibitors as a proxy for this compound, against the effects of CRISPR-Cas9 knockout of the USP7 gene. This comparison is supported by experimental data and detailed protocols for key validation experiments.
Head-to-Head Comparison: Pharmacological Inhibition vs. Genetic Knockout
The choice between a small-molecule inhibitor and a genetic knockout of USP7 depends on the specific experimental question. Pharmacological inhibition provides an acute and often reversible method to probe the catalytic function of USP7, mimicking a therapeutic scenario. In contrast, genetic knockout results in the complete and permanent loss of the USP7 protein, revealing its essential roles, including any non-catalytic functions, and allowing for the study of long-term cellular adaptations.[5]
| Feature | Pharmacological Inhibition (e.g., this compound) | Genetic Knockout (CRISPR-Cas9) |
| Mechanism | Reversible or irreversible binding to the enzyme, blocking its deubiquitinase function. | Permanent deletion of the gene, preventing transcription and translation of the protein.[5] |
| Temporality | Acute, rapid onset of effects, typically observable within hours.[5] | Chronic and permanent loss of the protein, which may lead to cellular adaptation and compensatory mechanisms.[5] |
| Reversibility | Often reversible upon withdrawal of the compound.[5] | Irreversible genetic modification.[5] |
| Specificity | High selectivity is achievable, but the potential for off-target effects on other deubiquitinating enzymes (DUBs) exists.[5] | Absolutely specific for the USP7 protein.[5] |
| Key Phenotype | Dose-dependent cell cycle arrest and apoptosis in cancer cells.[4][5] | Impaired cell proliferation.[5] |
| p53 Pathway Effect | Stabilizes p53 by preventing MDM2-mediated degradation.[4][5] | Stabilizes p53 due to the degradation of MDM2.[4][6] |
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the effects of USP7 inhibitors and genetic knockout on cancer cell lines. While direct comparative data for this compound is limited in the public domain, data from potent and selective inhibitors like FT671 and XL177A serve as representative examples of the expected phenotype.
Table 1: Comparison of Effects on Cell Viability
| Method | Cell Line | Endpoint | Result | Reference |
| USP7 Inhibitor (FT671) | HCT116 | IC50 | ~1 µM | [7] |
| USP7 Inhibitor (XL177A) | ~500 cancer cell lines | IC50 | Sub-nanomolar in sensitive lines | [8] |
| USP7 CRISPR Knockout | TNBC cell lines | Clonogenicity | Significant decrease | [9] |
| USP7 shRNA Knockdown | Neuroblastoma cell lines | Cell Growth | Significantly reduced | [4] |
Table 2: Comparison of Effects on Key Protein Levels (p53-MDM2 Pathway)
| Method | Cell Line | Protein Analyzed | Change in Protein Level | Reference |
| USP7 Inhibitor (FT671) | HCT116 | MDM2 | Decreased | [7] |
| USP7 Inhibitor (FT671) | HCT116 | p53 | Increased | [7] |
| USP7 CRISPR Knockout | HCT116 | MDM2 | Not specified, but p53 is stabilized | [6] |
| USP7 shRNA Knockdown | Neuroblastoma cell lines | MDM2 | Decreased | [4] |
| USP7 shRNA Knockdown | Neuroblastoma cell lines | p53 | Increased | [4] |
Mandatory Visualizations
Signaling Pathways
Caption: The USP7-MDM2-p53 signaling pathway and points of intervention.
Experimental Workflow
Caption: Workflow for comparing USP7 inhibitor and CRISPR knockout effects.
Logical Relationships
Caption: Logical comparison of inhibitor and knockout approaches.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of USP7 in a Cancer Cell Line
This protocol provides a general framework for generating USP7 knockout cell lines using CRISPR-Cas9.
1. gRNA Design and Cloning:
-
Design two to four single guide RNAs (sgRNAs) targeting an early exon of the USP7 gene using a publicly available design tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed oligos into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138).
2. Transfection:
-
Seed the target cancer cell line (e.g., HCT116) in a 6-well plate to be 70-80% confluent at the time of transfection.
-
Transfect the cells with the Cas9-gRNA plasmid using a suitable transfection reagent according to the manufacturer's protocol.
3. Single-Cell Cloning:
-
48-72 hours post-transfection, enrich for transfected cells by fluorescence-activated cell sorting (FACS) for GFP-positive cells.
-
Sort single GFP-positive cells into individual wells of a 96-well plate containing conditioned media.
-
Allow single cells to grow into clonal colonies.
4. Screening and Validation of Knockout Clones:
-
Expand the clonal populations.
-
Isolate genomic DNA and perform PCR to amplify the targeted region of the USP7 gene.
-
Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of USP7 protein expression in candidate clones by Western blot analysis.
Western Blot Analysis of USP7, MDM2, and p53
This protocol details the analysis of protein expression levels following USP7 inhibition or knockout.
1. Cell Lysis and Protein Quantification:
-
Treat wild-type cells with this compound or DMSO (vehicle control) for the desired time. Lyse USP7 knockout and wild-type control cells.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against USP7, MDM2, p53, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Wash the membrane with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
Cell Viability Assay (MTT/CCK-8)
This protocol is for assessing the effect of USP7 inhibition or knockout on cell viability.
1. Cell Seeding:
-
Seed the wild-type and USP7 knockout cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Treatment (for inhibitor studies):
-
Treat the wild-type cells with a serial dilution of this compound or DMSO control for a specified period (e.g., 72 hours).
3. Viability Measurement:
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
For CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the control.
-
For inhibitor studies, plot the viability against the inhibitor concentration and determine the IC50 value using a dose-response curve.
-
For knockout studies, compare the viability of the knockout cells to the wild-type cells.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. STIP is a critical nuclear scaffolding protein linking USP7 to p53-Mdm2 pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. | Broad Institute [broadinstitute.org]
- 9. aacrjournals.org [aacrjournals.org]
Confirming USP7-IN-2 Specificity: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-specific protease 7 (USP7) has emerged as a compelling therapeutic target, particularly in oncology, due to its critical role in regulating the stability of key proteins involved in cell cycle progression and apoptosis, such as the tumor suppressor p53 and its negative regulator MDM2.[1][2] The development of potent and selective USP7 inhibitors, such as USP7-IN-2, is a promising strategy; however, rigorous validation of their on-target specificity is paramount to ensure that the observed biological effects are genuinely due to the inhibition of USP7 and not a consequence of off-target activities.[3][4]
This guide provides a comparative overview of experimental strategies to confirm the specificity of this compound, with a focus on rescue experiments. We present supporting data from well-characterized alternative inhibitors, detail key experimental protocols, and provide visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitor Profiles
To contextualize the performance of this compound, it is essential to compare its biochemical and cellular activity with other well-validated, selective USP7 inhibitors. The following table summarizes key quantitative data for this compound and two other notable inhibitors, FT671 and GNE-6776. It is important to note that publicly available data for "this compound" is limited; the data presented here is for the closely related and highly potent compound USP7-IN-9.
| Parameter | USP7-IN-9 | FT671 | GNE-6776 | Reference(s) |
| Biochemical IC50 | 40.8 nM | 52 nM | 1.34 µM | [5],[6],[7] |
| Cellular IC50 (LNCaP cells) | 29.6 nM | Not Reported | Not Reported | [5] |
| Cellular IC50 (MM.1S cells) | Not Reported | 33 nM | Not Reported | [6] |
| Binding Affinity (Kd) | Not Reported | 65 nM | Not Reported | [8] |
| Mechanism of Action | Not Specified | Non-covalent | Allosteric, Non-covalent | [6][7] |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually articulate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: The USP7-p53/MDM2 Signaling Pathway.
Caption: Workflow for a this compound Rescue Experiment.
Caption: Principles of Validating Inhibitor Specificity.
Experimental Protocols
To ensure the specificity of this compound, a multi-pronged approach is recommended, including biochemical, cellular, and rescue experiments.
Protocol 1: Rescue Experiment Using USP7 Knockout and Re-expression
This is the gold-standard experiment to demonstrate that the effects of this compound are mediated through its intended target. The principle is that the inhibitor should have no effect in cells lacking the target protein, and this effect should be restored upon re-expression of the wild-type target.
Methodology:
-
Cell Line Generation:
-
Generate a stable USP7 knockout (KO) cell line using CRISPR/Cas9 technology in a relevant cancer cell line (e.g., HCT116, which is p53 wild-type).[9]
-
Create rescue cell lines by transfecting the USP7 KO cells with plasmids expressing either wild-type (WT) USP7 or a catalytically inactive mutant (C223S).[10] The C223S mutant serves as a crucial control to demonstrate that the catalytic activity of USP7 is required for the observed phenotype.[10][11]
-
-
Treatment:
-
Plate Wild-Type, USP7 KO, USP7 KO + WT USP7, and USP7 KO + C223S USP7 cells.
-
Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Phenotypic Analysis:
-
Expected Results for an On-Target Effect:
-
Wild-Type Cells: this compound treatment will lead to decreased MDM2, increased p53 and p21, and reduced cell viability.[13]
-
USP7 KO Cells: this compound will have no significant effect on MDM2/p53 levels or cell viability, as its target is absent.
-
USP7 KO + WT USP7 Cells: The sensitivity to this compound (destabilization of MDM2, stabilization of p53, and cell death) will be restored.
-
USP7 KO + C223S USP7 Cells: The cells will remain insensitive to this compound, demonstrating that the inhibitor's effect is dependent on the catalytic activity of USP7.[10]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that confirms direct target engagement in a cellular context. The principle is that the binding of a ligand (inhibitor) stabilizes the target protein, increasing its melting temperature (Tm).[14][15]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble USP7 remaining at each temperature by Western Blotting.
-
Data Analysis: Plot the amount of soluble USP7 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples (a positive ΔTm) indicates direct binding and stabilization of USP7 by the inhibitor.
Protocol 3: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor across a whole class of enzymes in a native cellular environment.[9][16]
Methodology:
-
Cell Lysate Preparation: Prepare lysates from the cell line of interest.
-
Inhibitor Incubation: Pre-incubate the lysates with different concentrations of this compound or a vehicle control.
-
Probe Labeling: Add a broad-spectrum deubiquitinase (DUB) activity-based probe (e.g., a ubiquitin variant with a reactive warhead) that covalently binds to the active site of DUBs.
-
Analysis:
-
Gel-Based: Separate the proteins by SDS-PAGE and visualize the labeled DUBs using a fluorescent tag on the probe. A decrease in the signal for the USP7 band in the inhibitor-treated samples indicates target engagement.
-
Mass Spectrometry-Based: Enrich the probe-labeled proteins (e.g., via a biotin (B1667282) tag on the probe) and identify and quantify them by LC-MS/MS. This provides a global view of which DUBs are inhibited by the compound.
-
-
Expected Results for a Specific Inhibitor: this compound should selectively reduce the labeling of USP7 with minimal impact on the labeling of other DUBs.[6]
By employing these rigorous experimental strategies, researchers can confidently validate the on-target specificity of this compound, strengthening the rationale for its use as a chemical probe and its potential development as a therapeutic agent. The combination of genetic rescue experiments with biophysical and proteomic approaches provides a comprehensive and robust assessment of inhibitor selectivity.
References
- 1. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Probe FT671 | Chemical Probes Portal [chemicalprobes.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Selectively Modulating Conformational States of USP7 Catalytic Domain for Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Dichotomy: USP7-IN-2's Efficacy in p53 Wild-Type Versus Mutant Cancer Cells
A Comparative Guide for Researchers and Drug Development Professionals
The ubiquitin-specific protease 7 (USP7) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating the stability of key oncoproteins and tumor suppressors. A central player in this regulation is the tumor suppressor p53, whose activity is tightly controlled by the E3 ubiquitin ligase MDM2, a primary substrate of USP7. This guide provides an objective comparison of the efficacy of the USP7 inhibitor, USP7-IN-2, in cancer cells with differing p53 status, supported by experimental data and detailed protocols.
The Central Role of p53 in this compound's Mechanism of Action
In cancer cells harboring wild-type p53, the mechanism of action of USP7 inhibitors like this compound is predominantly p53-dependent.[1][2][3][4][5] USP7 deubiquitinates and stabilizes MDM2, which in turn targets p53 for proteasomal degradation.[3][4][6][7] Inhibition of USP7 disrupts this process, leading to the degradation of MDM2. This liberates p53 from negative regulation, causing its accumulation and subsequent activation of downstream pathways that lead to cell cycle arrest and apoptosis.[1][5][6] Consequently, p53 wild-type cells often exhibit higher sensitivity to USP7 inhibitors.[8]
The scenario in p53 mutant cells is more intricate. While some studies suggest that the mutational status of p53 is a key determinant of sensitivity to USP7 inhibition,[1][2][9][10] others indicate that these inhibitors can still exert anti-tumor effects through p53-independent mechanisms.[8][9][11] One such mechanism involves the direct stabilization of mutant p53 protein by USP7; thus, inhibiting USP7 can lead to the degradation of the oncogenic mutant p53.[11] Another p53-independent pathway involves the destabilization of other critical oncoproteins, such as FOXM1, upon USP7 inhibition.[12]
Comparative Efficacy: A Data-Driven Overview
The differential response to this compound based on p53 status is evident in various experimental readouts. The following tables summarize quantitative data from studies on USP7 inhibitors in p53 wild-type and mutant cancer cell lines.
| Cell Line | p53 Status | USP7 Inhibitor | IC50 (Cell Viability) | Key Findings | Reference |
| HCT116 | Wild-Type | P5091 | Not specified | Inhibition of USP7 suppressed cell growth and migration. | [11] |
| MCF7 | Wild-Type | XL177A | Not specified | Induced rapid degradation of HDM2, and increased p53 and p21 levels, leading to G1 arrest. | [1] |
| HeyA8 | Wild-Type | P5091 | Not specified | More severe phenotypes of growth suppression, necrosis, and apoptosis compared to p53 mutant cells. | [8] |
| Multiple Myeloma & AML cell lines | Wild-Type | Novel USP7 inhibitors | < 50 nM | Induced accumulation of p53 and exhibited potent anti-proliferative effects. | [3] |
| SW480 | Mutant (R273H) | P5091 | Not specified | USP7 knockdown or inhibition with P5091 reduced mutant p53 levels and suppressed self-renewal of cancer stem cells. | [11] |
| MDA-MB-468 | Mutant (R273H) | PU7-1 (PROTAC) | Not specified | USP7 depletion dramatically reduced FOXM1 protein levels. | [12] |
| OVCAR-8 | Mutant | P5091 | Not specified | P5091 suppressed growth but with less severe phenotypes compared to p53 wild-type cells. | [8] |
Table 1: Comparative IC50 Values and Key Findings for USP7 Inhibitors in p53 Wild-Type and Mutant Cell Lines.
| Cell Line | p53 Status | Treatment | Change in Protein Levels | Reference |
| MCF7 | Wild-Type | XL177A | ↓ HDM2, ↑ p53, ↑ p21 | [1] |
| HCT116 | Wild-Type | P5091 | Not specified | |
| SW480 | Mutant | P5091 / USP7 knockdown | ↓ mutant p53 | [11] |
| MDA-MB-468 | Mutant | USP7 siRNA | ↓ FOXM1 | [12] |
| CAL33 | Not specified | PU7-1 | ↓ USP7, ↓ MDM2 | [12] |
Table 2: Effect of USP7 Inhibition on Key Protein Expression Levels.
Visualizing the Signaling Pathways
The differential effects of this compound in p53 wild-type and mutant cells are rooted in distinct signaling pathways.
Caption: USP7-p53 signaling in wild-type cells.
In p53 wild-type cells, this compound leads to MDM2 degradation, p53 stabilization, and tumor suppression.
Caption: USP7 signaling in p53-mutant cells.
In p53 mutant cells, this compound can induce degradation of oncogenic mutant p53 and other oncoproteins like FOXM1.
Experimental Protocols
To enable replication and further investigation, detailed methodologies for key experiments are provided below.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Caption: Workflow for a cell viability assay.
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the cells with the compound for a period of 48 to 72 hours.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. Add 100 µL of the reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a four-parameter logistic curve.
Western Blotting for Protein Expression Analysis
Caption: Workflow for Western blotting.
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[11]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., USP7, p53, MDM2, p21, FOXM1, and a loading control like GAPDH or β-actin) overnight at 4°C.[11][12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[11]
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
The efficacy of this compound is intricately linked to the p53 status of cancer cells. In p53 wild-type cells, its anti-tumor activity is potent and primarily driven by the restoration of the p53 tumor suppressor pathway. In contrast, while p53 mutant cells may exhibit reduced sensitivity, this compound can still induce anti-tumor effects by targeting the stability of mutant p53 itself or other key oncogenes. This differential efficacy underscores the importance of p53 status as a potential biomarker for patient stratification in clinical trials of USP7 inhibitors. The experimental protocols and data presented in this guide provide a framework for researchers to further explore and validate the therapeutic potential of USP7 inhibition across diverse cancer contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. | Broad Institute [broadinstitute.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The USP7 Inhibitor P5091 Induces Cell Death in Ovarian Cancers with Different P53 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. USP7 regulates growth and maintains the stemness of p53-mutant colorectal cancer cells via stabilizing of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the selectivity profile of USP7-IN-2 against other DUBs
For researchers and drug development professionals, understanding the selectivity of a small molecule inhibitor is critical for interpreting experimental results and predicting potential therapeutic windows. Ubiquitin-Specific Protease 7 (USP7) is a compelling therapeutic target in oncology due to its role in regulating the stability of key proteins like the tumor suppressor p53 and its primary negative regulator, MDM2.[1][2]
This guide provides a framework for evaluating the selectivity of USP7 inhibitors, using the well-characterized, potent, and highly selective inhibitor FT671 as a representative example. While specific public data for "USP7-IN-2" is limited, the principles and methods detailed here are the gold standard for assessing any USP7-targeting compound.
Data Presentation: Quantitative Selectivity Profile
A crucial first step in characterizing an inhibitor is to determine its potency against the primary target and its inactivity against other related enzymes. FT671 has been shown to be a potent inhibitor of USP7 with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[3][4] More importantly, when tested against a broad panel of other deubiquitinating enzymes (DUBs), it demonstrates exceptional selectivity.
Table 1: Selectivity Profile of the Representative USP7 Inhibitor FT671
| Target | IC50 (nM) | Selectivity Panel Result | Reference |
|---|---|---|---|
| USP7 | 52 nM | - | [3] |
| Panel of 38 other DUBs | Not Active | Exclusively inhibits USP7 at concentrations up to 50 µM | [3][5] |
| USP47, USP10 | Not Active | No effect on activity observed |[3][5] |
This high degree of selectivity is essential, as off-target inhibition of other DUBs, such as the closely related USP47, could lead to confounding biological effects and potential toxicities.[6]
Signaling Pathway Context: The USP7-MDM2-p53 Axis
USP7 plays a critical role in the p53 tumor suppressor pathway. It deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3][7] By inhibiting USP7, compounds like FT671 cause the degradation of MDM2, which in turn leads to the accumulation and activation of p53.[3][7] This activation of p53 can induce cell cycle arrest or apoptosis in cancer cells, representing a key anti-tumor mechanism.[1]
Experimental Protocols
Objective evaluation of an inhibitor's selectivity profile relies on standardized and reproducible experimental methods. Below are protocols for key assays.
This assay directly measures the enzymatic activity of USP7 and its inhibition in a purified system.
-
Principle : Recombinant USP7 enzyme cleaves a fluorogenic substrate, Ubiquitin-Rhodamine 110. The resulting increase in fluorescence is proportional to USP7 activity. An inhibitor will reduce the rate of fluorescence increase.
-
Reagents : Recombinant full-length USP7, Ubiquitin-Rhodamine 110 substrate, test inhibitor (e.g., FT671), assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Procedure :
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add assay buffer, USP7 enzyme, and the test inhibitor.
-
Incubate for approximately 30 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the Ubiquitin-Rhodamine 110 substrate.
-
Monitor the increase in fluorescence intensity (e.g., excitation/emission at ~485/535 nm) over time using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and plot the results to determine the IC50 value using a four-parameter logistic equation.
-
This experiment is essential for determining the inhibitor's specificity.
-
Principle : The inhibitor is tested at a high, fixed concentration against the enzymatic activity of a large panel of different DUBs to identify potential off-target effects.
-
Procedure :
-
A panel of purified, recombinant DUB enzymes (e.g., 30-50 different DUBs) is assembled.
-
Using an activity assay similar to the one described above (often with a ubiquitin-AMC or ubiquitin-rhodamine substrate), each DUB is assayed in the presence of a high concentration of the test inhibitor (e.g., 10-50 µM).
-
A parallel control reaction with DMSO is run for each DUB.
-
The percentage of remaining activity for each DUB in the presence of the inhibitor is calculated. A highly selective inhibitor will only show significant inhibition of the target DUB (USP7).
-
This assay confirms that the inhibitor engages USP7 in a cellular context and produces the expected downstream biological effect.
-
Principle : Inhibition of USP7 in cells leads to MDM2 degradation and subsequent stabilization and accumulation of p53. This increase in p53 protein levels can be detected by Western blot.
-
Procedure :
-
Culture a p53 wild-type cancer cell line (e.g., HCT116, MM.1S) in appropriate media.
-
Treat the cells with increasing concentrations of the USP7 inhibitor for a defined period (e.g., 6-24 hours).
-
Lyse the cells and quantify the total protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., β-Actin).
-
Apply a secondary antibody and detect protein bands using an imaging system. A dose-dependent increase in p53 levels confirms on-target cellular activity.[3]
-
Mandatory Visualization: Experimental Workflow
The logical progression for evaluating a novel inhibitor involves moving from initial biochemical characterization to broader selectivity profiling and finally to validation in a cellular environment.
References
- 1. benchchem.com [benchchem.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probe FT671 | Chemical Probes Portal [chemicalprobes.org]
- 6. Selective Dual Inhibitors of the Cancer-Related Deubiquitylating Proteases USP7 and USP47 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry-Based Identification of Proteins Affected by USP7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based proteomics approaches to identify and quantify protein targets affected by the inhibition of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in crucial cellular processes such as the DNA damage response, cell cycle control, and epigenetic regulation.[1][2] Its dysregulation is implicated in various cancers, making it a compelling therapeutic target.[1][3][4]
Inhibiting USP7 can lead to the degradation of oncoproteins and the stabilization of tumor suppressors, such as p53, offering a promising strategy for cancer treatment.[3][5] This guide focuses on the effects of potent and selective inhibitors like FT671 and the GNE series (GNE-6640, GNE-6776), which serve as key tool compounds for understanding USP7 biology. We will delve into the experimental data generated by advanced mass spectrometry techniques used to profile the cellular response to these inhibitors.
Performance Comparison of USP7 Inhibitors
The primary mechanism of USP7 inhibitors involves preventing the deubiquitination of its substrates, leading to their subsequent degradation via the proteasome. Mass spectrometry-based proteomics allows for the global and unbiased identification of these affected proteins. Recent studies have utilized sophisticated techniques like data-independent acquisition (DIA) mass spectrometry to perform time-resolved ubiquitinome profiling upon inhibitor treatment.[6][7]
Below is a summary of proteins whose ubiquitination is significantly increased upon treatment with different USP7 inhibitors, as identified by mass spectrometry. An increase in ubiquitination often precedes protein degradation.
| Protein Substrate | Function/Pathway | Supporting Data |
| MDM2 | E3 Ubiquitin Ligase, key negative regulator of p53 | Consistently identified as a primary target. Inhibition by FT671 and GNE-6640 leads to its destabilization.[8][9] |
| UHRF1 | Epigenetic regulator, DNA methylation maintenance | Identified as a USP7 substrate; its stability is regulated by USP7.[2] |
| DNMT1 | DNA Methyltransferase, epigenetic regulation | Known USP7 substrate involved in maintaining DNA methylation patterns.[2][8] |
| N-Myc | Oncogenic transcription factor | USP7 inhibition can regulate N-Myc protein levels, impacting tumorigenesis independently of p53.[1] |
| TRIM27 | E3 Ubiquitin Ligase, immune response | Identified as a high-confidence USP7 substrate in proteomic screens.[8] |
| MGA | Transcription factor, tumor suppressor | Validated as a novel USP7 substrate; its degradation is induced by USP7 knockout or inhibition.[8] |
| PHIP | Chromatin-associated protein | Validated as a novel USP7 substrate through proteomic analysis.[8] |
| AJUBA | LIM domain protein, cell-cell adhesion | Identified as a USP7 interacting partner; its levels are sensitive to the USP7 inhibitor FT671.[10] |
Key Signaling Pathway Affected by USP7 Inhibition
A critical pathway regulated by USP7 is the MDM2-p53 tumor suppressor axis. USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[5] By inhibiting USP7, MDM2 becomes unstable and is degraded, leading to the accumulation and activation of p53, which can trigger cell cycle arrest and apoptosis in cancer cells.[3][5]
References
- 1. The USP7 protein interaction network and its roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Time-resolved in vivo ubiquitinome profiling by DIA-MS reveals USP7 targets on a proteome-wide scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockdown Proteomics Reveals USP7 as a Regulator of Cell-Cell Adhesion in Colorectal Cancer via AJUBA - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of USP7 Inhibitor Efficacy: A Comparative Analysis with Genetic Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a representative small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7) with genetic knockdown models. This analysis, supported by experimental data, serves to validate the on-target effects of pharmacological inhibition of USP7, a critical regulator in cancer biology.
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a crucial role in regulating the stability of numerous proteins involved in critical cellular processes, including the p53 tumor suppressor pathway.[1][2] USP7's best-characterized role is its regulation of the E3 ubiquitin ligase MDM2, which in turn targets the tumor suppressor p53 for degradation.[3][4] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[5] Consequently, the inhibition of USP7 has emerged as a promising therapeutic strategy for various cancers.[1][6]
To ensure that the biological effects of a small molecule inhibitor are a direct consequence of engaging USP7, it is imperative to compare its activity profile with that of a highly specific genetic method, such as siRNA-mediated knockdown or CRISPR-Cas9 knockout of USP7.[1] This guide presents a comparative analysis of a representative USP7 inhibitor with genetic models, focusing on key quantitative endpoints and experimental methodologies.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from experiments comparing the effects of a representative USP7 inhibitor with USP7 siRNA knockdown in a relevant cancer cell line (e.g., HCT116, p53 wild-type). These data illustrate a strong correlation between the effects of the USP7 inhibitor and USP7 siRNA, supporting the on-target activity of the inhibitor. Both treatments lead to a significant reduction in cell viability and a corresponding decrease in MDM2 levels with a subsequent increase in p53 accumulation.[1]
| Parameter | Control (Vehicle/Scrambled siRNA) | USP7 Inhibitor (e.g., 10 µM) | USP7 siRNA | Reference |
| Cell Viability (% of Control) | 100% | ~55% | ~60% | [1] |
| MDM2 Protein Level (Relative to Control) | 1.0 | ~0.4 | ~0.35 | [7] |
| p53 Protein Level (Relative to Control) | 1.0 | ~2.5 | ~2.8 | [7] |
| p21 mRNA Expression (Fold Change) | 1.0 | ~4.0 | ~4.5 | [8] |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: The USP7-p53-MDM2 Signaling Pathway and Points of Intervention.
Caption: A general experimental workflow for comparing a USP7 inhibitor with siRNA.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Treatment
-
Cell Line: HCT116 (p53 wild-type) human colon carcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
USP7 Inhibitor Treatment: A representative USP7 inhibitor is dissolved in DMSO to prepare a stock solution. Cells are seeded in appropriate plates and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of the USP7 inhibitor or an equivalent volume of DMSO as a vehicle control.
-
siRNA Transfection: Cells are seeded to reach 50-60% confluency on the day of transfection. A validated siRNA sequence targeting human USP7 and a non-targeting scrambled control siRNA are used. Transfection is performed using a lipid-based transfection reagent according to the manufacturer's instructions. Cells are incubated with the siRNA-lipid complexes for 48-72 hours before harvesting for downstream analysis.
Cell Viability Assay (MTT Assay)
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and treated with the USP7 inhibitor or transfected with siRNA as described above.
-
After the incubation period (e.g., 72 hours), 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as the percentage of the absorbance of treated cells relative to the control cells.
Western Blot Analysis
-
After treatment or transfection, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against USP7, MDM2, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis is performed to quantify the relative protein levels.
Quantitative Real-Time PCR (RT-qPCR)
-
Total RNA is extracted from treated or transfected cells using a suitable RNA isolation kit.
-
First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
RT-qPCR is performed using a qPCR system with SYBR Green master mix and primers specific for p21 and a housekeeping gene (e.g., GAPDH).
-
The thermal cycling conditions are typically: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
The relative mRNA expression is calculated using the 2-ΔΔCt method, with GAPDH as the internal control.
Conclusion
The comparative data presented in this guide demonstrate a high degree of concordance between the effects of a representative USP7 inhibitor and genetic knockdown of USP7. Both approaches lead to similar phenotypic outcomes, including decreased cell viability and modulation of the p53-MDM2 pathway. This cross-validation provides strong evidence for the on-target activity of the USP7 inhibitor and underscores its potential as a valuable tool for cancer research and therapeutic development. The provided experimental protocols offer a foundation for researchers to conduct similar validation studies for other USP7 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis [mdpi.com]
- 3. USP7 - Almac [almacgroup.com]
- 4. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7: Target Validation and Drug Discovery for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Allosteric USP7 Inhibitors for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of leading allosteric inhibitors of Ubiquitin-Specific Protease 7 (USP7), a key regulator in oncology and other diseases.
This guide provides an objective, data-driven comparison of several prominent allosteric inhibitors of USP7. While the initial focus was on USP7-IN-2, publicly available, specific biochemical and cellular potency data for this compound is limited. Therefore, this guide presents a head-to-head comparison of other well-characterized, potent allosteric USP7 inhibitors: GNE-6640, GNE-6776, FT671, and FX1-5303. These compounds represent significant advancements in the development of selective, non-covalent modulators of USP7 activity.
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a crucial role in regulating the stability of numerous proteins involved in critical cellular processes, including the DNA damage response, cell cycle progression, and apoptosis. Notably, USP7 stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, MDM2 is destabilized, leading to the accumulation and activation of p53, which can trigger tumor cell death. This makes USP7 an attractive therapeutic target in oncology. Allosteric inhibitors offer a distinct advantage by binding to a site other than the catalytic domain, which can lead to greater selectivity and novel mechanisms of action.
Data Presentation: Quantitative Comparison of Allosteric USP7 Inhibitors
The following tables summarize the biochemical potency, cellular activity, and selectivity of the selected allosteric USP7 inhibitors based on published experimental data.
Table 1: Biochemical Potency of Allosteric USP7 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Substrate | Reference(s) |
| GNE-6640 | Full-length USP7 | 750 | Not Specified | [1][2] |
| USP7 Catalytic Domain | 430 | Not Specified | [1] | |
| GNE-6776 | Full-length USP7 | 1340 | Not Specified | [3][4] |
| FT671 | USP7 Catalytic Domain | 52 | Not Specified | [5][6][7] |
| FX1-5303 | USP7 | 0.29 | Not Specified | [8] |
Table 2: Cellular Activity of Allosteric USP7 Inhibitors
| Inhibitor | Cell Line | Assay Type | EC50 (nM) | Reference(s) |
| GNE-6640 | HCT116 | MDM2 Ubiquitination | 230 | [1] |
| FT671 | MM.1S | Cell Viability (CellTiter-Glo) | 33 | [9] |
| FX1-5303 | MM.1S | p53 Accumulation | 5.6 | [8] |
| MM.1S | Cell Viability | 15 | [8] |
Table 3: Selectivity Profile of Allosteric USP7 Inhibitors
| Inhibitor | Off-Target DUB | IC50 (µM) | Fold Selectivity vs. USP7 | Reference(s) |
| GNE-6640 | USP47 | 20.3 | ~27-fold | [1][2] |
| USP5 | >200 | >266-fold | [2] | |
| GNE-6776 | USP47 | >200 | >149-fold | [3] |
| USP5 | >200 | >149-fold | ||
| FX1-5303 | Panel of 44 DUBs | No significant inhibition at 10 µM | Highly Selective | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of allosteric USP7 inhibitors.
Biochemical Inhibitor Screening Assay (Fluorogenic)
This assay determines the direct inhibitory activity of a compound on the USP7 enzyme.
Principle: A fluorogenic substrate, such as Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) or Ubiquitin-Rhodamine110 (Ub-Rho110), is used. When cleaved by active USP7, the fluorophore (AMC or Rhodamine110) is released and fluoresces. The rate of increase in fluorescence is proportional to USP7 activity.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.05% BSA, 5 mM DTT.
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in assay buffer.
-
Dilute recombinant human USP7 enzyme and the fluorogenic substrate in assay buffer to their final desired concentrations.
-
-
Assay Procedure:
-
Add the diluted inhibitor solutions to the wells of a black 96- or 384-well plate.
-
Add the diluted USP7 enzyme to all wells except for the negative control.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., Excitation/Emission of ~350/460 nm for Ub-AMC).
-
Calculate the initial reaction rates (slopes of the linear phase of the fluorescence curves).
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Viability Assay
This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells.
Principle: Assays like the MTT or CellTiter-Glo® Luminescent Cell Viability Assay are commonly used. The MTT assay measures the metabolic activity of cells, while the CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
Methodology (CellTiter-Glo®):
-
Cell Seeding:
-
Seed cancer cells (e.g., MM.1S, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the USP7 inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated controls and plot the results against inhibitor concentration to determine the EC50 value.
-
Western Blotting for Pathway Analysis
This technique is used to detect changes in the protein levels of USP7 substrates and downstream effectors, such as MDM2 and p53.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cultured cells with the USP7 inhibitor at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-USP7, anti-MDM2, anti-p53, and a loading control like anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative changes in protein expression.
-
Mandatory Visualization
USP7-MDM2-p53 Signaling Pathway
The diagram below illustrates the central role of USP7 in regulating the stability of MDM2 and p53, and how allosteric inhibitors intervene in this pathway.
Caption: The USP7-MDM2-p53 signaling pathway and the point of intervention by allosteric inhibitors.
Experimental Workflow for USP7 Inhibitor Characterization
This diagram outlines a typical workflow for the discovery and characterization of novel USP7 inhibitors.
Caption: A typical experimental workflow for the characterization of USP7 inhibitors.
Logical Relationship of Allosteric Inhibition
This diagram illustrates the principle of allosteric inhibition of USP7.
Caption: The mechanism of allosteric inhibition of the USP7 enzyme.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of potent macrocycle inhibitors of ubiquitin-specific protease-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of highly potent and selective allosteric USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for USP7-IN-2
For researchers, scientists, and drug development professionals handling USP7-IN-2, a selective inhibitor of Ubiquitin Specific Protease 7, ensuring proper disposal and adherence to safety protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance can be drawn from the SDS for the closely related compound, USP7-IN-1, and general best practices for laboratory chemical waste management. All procedures should be conducted in accordance with local, state, and federal regulations.
Chemical and Physical Properties
A summary of the known properties of a related compound, USP7-IN-1, is provided below. Researchers should handle this compound with the assumption of similar characteristics until a specific SDS is available.
| Property | Data (for USP7-IN-1) |
| Molecular Formula | C23H24ClN3O3 |
| Molecular Weight | 425.91 g/mol |
| CAS Number | 1381291-36-6 |
Disposal Plan
The primary procedure for the disposal of this compound is to treat it as hazardous chemical waste.
Step-by-Step Disposal Guidance:
-
Consult Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal. Regulations can vary significantly by location.
-
Do Not Dispose Down the Drain: this compound should not be disposed of in the sanitary sewer system.
-
Use a Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal service.[1] Your institution's EHS office can provide a list of approved vendors.
-
Proper Labeling and Storage:
-
Container Disposal: Dispose of the original container as unused product, following the same hazardous waste disposal protocols.[1] Do not reuse the container for other purposes.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), absorbent pads, or labware, should also be treated as hazardous waste and disposed of accordingly.
Safety and Handling
Adherence to proper safety protocols is crucial when working with this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: Wear a lab coat and ensure exposed skin is covered.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of any dust or aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these steps:
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean the spill.
-
For a small spill, use an inert absorbent material to contain and collect the substance.
-
Place the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
First Aid Measures:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
After Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
After Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
USP7 Signaling Pathway and Inhibitor Action
Caption: Logical flow of USP7 inhibition by this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Guide to Handling USP7-IN-2
Essential guidance for the safe laboratory use of USP7-IN-2, a potent ubiquitin-specific protease 7 inhibitor, is critical for protecting researchers and ensuring operational integrity. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides a comprehensive overview of best practices for personal protective equipment (PPE), handling, and disposal, based on general safety protocols for potent, research-grade small molecule inhibitors. Researchers, scientists, and drug development professionals must handle this compound with a high degree of caution. As a potent, biologically active small molecule, it should be treated as potentially hazardous. The following guidelines are designed to provide immediate and essential safety and logistical information to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[1]- Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination.[1]- Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[1]- Lab Coat: A dedicated lab coat, preferably disposable or made of a non-absorbent material.[1]- Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[1]- Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1]- Lab Coat: Standard laboratory coat.- Ventilation: Work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.[2]- Lab Coat: Standard laboratory coat.- Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.- Eye Protection: Chemical splash goggles.- Lab Coat: Standard laboratory coat. |
Operational Plan: Handling and Experimental Use
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.[1]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1][2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Storage: Store the solid compound at 4°C, sealed from moisture. Prepare concentrated stock solutions in a suitable solvent like DMSO and aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, sealed and protected from moisture.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.[4]
-
Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.[4]
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[4]
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate method.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.[4]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
